Zinc phosphate tetrahydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
7543-51-3 |
|---|---|
分子式 |
H5O5PZn |
分子量 |
181.4 g/mol |
IUPAC名 |
phosphoric acid;zinc;hydrate |
InChI |
InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |
InChIキー |
YSOQMCRMULBGPJ-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
正規SMILES |
O.OP(=O)(O)O.[Zn] |
他のCAS番号 |
15491-18-6 7543-51-3 |
同義語 |
hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in various scientific and industrial fields, including as a component in dental cements and protective coatings for steel.[1] This document details the crystallographic parameters, coordination environments, and the experimental protocols used for its structural determination.
Introduction to Zinc Phosphate Tetrahydrate Polymorphs
This compound is known to exist in two primary polymorphic forms: hopeite and parahopeite.[2] Hopeite is the more common and stable form under ambient conditions, crystallizing in the orthorhombic system.[1][2] Parahopeite, on the other hand, is a triclinic dimorph of hopeite.[3][4] This guide will primarily focus on the crystal structure of hopeite, with comparative details provided for parahopeite.
Crystal Structure of Hopeite
Hopeite possesses an orthorhombic crystal structure.[5][6][7] The structure is characterized by a framework of interconnected zinc and phosphate tetrahedra, with water molecules incorporated into the lattice.
The zinc atoms in hopeite occupy two distinct crystallographic sites. One site features a zinc atom in a tetrahedral coordination environment (ZnO₄), while the other site has a zinc atom in an octahedral coordination environment [ZnO₂(H₂O)₄].[5][6] These polyhedra, along with the phosphate (PO₄) tetrahedra, share corners and edges to form the overall crystal lattice.[6]
The structure of hopeite can be described as being built upon layers of [Zn(PO₄)]⁻ parallel to the (010) plane.[8] These layers are interconnected by the interstitial [Zn(H₂O)₄]²⁺ octahedra.[8] Within the layers, the ZnO₄ tetrahedra share corners to form chains that run along the[5] direction.[8]
The crystallographic data for hopeite has been determined through single-crystal and powder X-ray diffraction studies. The unit cell parameters and other key crystallographic information are summarized in the table below. It is worth noting that slight variations in the lattice parameters are reported across different studies, which can be attributed to differences in the samples (natural vs. synthetic) and the experimental conditions.
| Parameter | Value (Hill & Jones, 1976)[5][7] | Value (Whitaker, 1975)[6] |
| Chemical Formula | Zn₃(PO₄)₂·4H₂O | Zn₃(PO₄)₂·4H₂O |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| a (Å) | 10.597(3) | 10.629(2) |
| b (Å) | 18.318(8) | 18.339(3) |
| c (Å) | 5.031(1) | 5.040(1) |
| Volume (ų) | 976.60 | 980.9 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 3.116 | 3.096 |
The Triclinic Polymorph: Parahopeite
Parahopeite is the triclinic dimorph of this compound.[3][4] While it shares the same chemical formula, its crystal structure is distinct from that of hopeite.[2][3] Like hopeite, the parahopeite structure also contains both tetrahedrally and octahedrally coordinated zinc atoms.[3][4] However, the arrangement of these polyhedra and the resulting crystal lattice differ significantly.
A key distinction lies in the connectivity of the phosphate tetrahedra. In hopeite, three of the oxygen atoms of the PO₄ tetrahedron are bonded to the tetrahedrally coordinated zinc, whereas in parahopeite, all four oxygen atoms of the tetrahedron are bonded to the four-coordinated zinc.[3][4]
| Parameter | Value (Kumbasar & Finney, 1968)[3] |
| Chemical Formula | Zn₃(PO₄)₂·4H₂O |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.757 |
| b (Å) | 7.534 |
| c (Å) | 5.265 |
| α (°) | 93.53 |
| β (°) | 91.30 |
| γ (°) | 91.22 |
| Volume (ų) | 227.89 |
| Z | 1 |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound, specifically hopeite, has been accomplished through X-ray crystallography. The general workflow for such an analysis is outlined below.
Single crystals of hopeite can be obtained from natural mineral specimens or synthesized in the laboratory.[5] For synthetic preparations, a common method involves the reaction of a soluble zinc salt with a phosphate source under controlled pH and temperature conditions.
A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5] The diffraction pattern, consisting of a series of reflections at specific angles, is recorded by a detector.
For powder X-ray diffraction, a finely ground sample of the material is used. The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).[5]
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using methods such as the heavy atom method (Patterson function) or direct methods.[3][5]
Once an initial structural model is obtained, it is refined using a least-squares minimization process.[5] This involves adjusting the atomic coordinates, temperature factors, and other parameters to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.[5]
Conclusion
The crystal structure of this compound, primarily in its orthorhombic hopeite form, is well-characterized. The framework consists of interconnected ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra. A triclinic polymorph, parahopeite, also exists with a distinct crystal structure. The detailed structural understanding of these materials, obtained through rigorous experimental techniques like X-ray diffraction, is crucial for their application in various fields of research and development.
References
- 1. grant.rscf.ru [grant.rscf.ru]
- 2. Hopeite - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of parahopeite | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 4. The Crystal Structure of Parahopeite [rruff.net]
- 5. minsocam.org [minsocam.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. [PDF] The crystal structure of hopeite | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Synthesis of Zinc Phosphate Tetrahydrate from Zinc Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), also known as hopeite, from zinc nitrate (B79036). The methodologies detailed herein are based on established precipitation techniques, offering a foundation for the reproducible synthesis of this important inorganic compound. Zinc phosphate has garnered significant interest in various fields, including as an anti-corrosion agent, in dental cements, and as a biocompatible material for drug delivery applications. This document outlines the core chemical principles, detailed experimental protocols, and key characterization data to support research and development in these areas.
Core Synthesis Principles
The synthesis of zinc phosphate tetrahydrate from zinc nitrate is primarily achieved through a precipitation reaction in an aqueous solution. The fundamental principle involves the reaction of a soluble zinc salt, zinc nitrate (Zn(NO₃)₂), with a soluble phosphate source. The reaction leads to the formation of the sparingly soluble this compound, which precipitates out of the solution.
The general chemical equation for this reaction can be represented as:
3Zn(NO₃)₂(aq) + 2(NH₄)₂HPO₄(aq) + 4H₂O(l) → Zn₃(PO₄)₂·4H₂O(s) + 4NH₄NO₃(aq) + 2HNO₃(aq)[1]
Several factors critically influence the outcome of the synthesis, including the choice of the phosphate source, the molar ratio of the reactants, the pH of the reaction medium, the reaction temperature, and the mixing rate. By carefully controlling these parameters, the physicochemical properties of the resulting this compound, such as crystallite size, morphology, and purity, can be tailored.
Experimental Protocols
This section details the methodologies for the synthesis of this compound from zinc nitrate, with a focus on two common phosphate sources: diammonium phosphate and phosphoric acid.
Synthesis Using Zinc Nitrate and Diammonium Phosphate
This method is a widely employed aqueous precipitation technique.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 20 wt.% aqueous solution of zinc nitrate by dissolving the appropriate amount of zinc nitrate hexahydrate in deionized water.
-
Prepare a 40 wt.% aqueous solution of diammonium phosphate by dissolving the appropriate amount of diammonium hydrogen phosphate in deionized water.[1]
-
-
Precipitation:
-
Aging and Filtration:
-
Allow the suspension to stir for a predetermined period (e.g., 1 hour) to ensure complete reaction and crystal growth.
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts.
-
Dry the purified precipitate in an oven at a low temperature (e.g., 60°C) to a constant weight.
-
Synthesis Using Zinc Nitrate and Phosphoric Acid
This method offers an alternative route to this compound, with the pH playing a crucial role in the final product formation.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Dropping funnel
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Zinc Nitrate Solution:
-
Prepare a 0.1 M aqueous solution of zinc nitrate.
-
-
Reaction and pH Adjustment:
-
While stirring the zinc nitrate solution at room temperature, slowly add a 0.1 M solution of phosphoric acid. The molar ratio of Zn/P is a critical parameter and should be controlled, with ratios of 2/1, 3/2, and 1/1 being reported to yield this compound.
-
Adjust the pH of the mixture to a target value (e.g., pH 6) by the dropwise addition of a sodium hydroxide or ammonium hydroxide solution. The formation of a crystalline zinc phosphate is favored at a pH of around 6.[2]
-
-
Aging, Filtration, Washing, and Drying:
-
Follow the same aging, filtration, washing, and drying steps as described in the diammonium phosphate method.
-
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various studies on the synthesis of this compound from zinc nitrate.
| Parameter | Value | Phosphate Source | Reference |
| Zinc Nitrate Concentration | 20 wt.% | Diammonium Phosphate | [1] |
| Phosphate Source Concentration | 40 wt.% | Diammonium Phosphate | [1] |
| Reaction Temperature | 73°C (346 K) | Diammonium Phosphate | [1] |
| Resulting Crystallite Size | ~180 nm | Diammonium Phosphate | [1] |
Table 1: Synthesis Parameters using Diammonium Phosphate.
| Zn/P Molar Ratio | Resulting Phase | Phosphate Source | Reference |
| 2/1 | Zn₃(PO₄)₂·4H₂O | Phosphoric Acid | |
| 3/2 | Zn₃(PO₄)₂·4H₂O | Phosphoric Acid | |
| 1/1 | Zn₃(PO₄)₂·4H₂O | Phosphoric Acid |
Table 2: Influence of Zn/P Molar Ratio using Phosphoric Acid.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of parameters in this compound synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Properties of Zinc Phosphate (B84403) Tetrahydrate
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O). The information is curated for professionals in research, scientific analysis, and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.
Core Chemical and Physical Properties
This compound, also known as the mineral hopeite, is an inorganic compound that exists as a white or colorless crystalline powder.[1][2][3][4] It is a hydrated salt, containing four molecules of water within its crystal structure for every formula unit of zinc phosphate.[4] This compound is widely recognized for its applications as a corrosion inhibitor, a component in dental cements, and increasingly, as a biomaterial.[1][5][6]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Formula | Zn₃(PO₄)₂·4H₂O | [2][4][7] |
| Molecular Weight | 458.17 g/mol | [2][7] |
| CAS Number | 7543-51-3 | [1][2][7] |
| Appearance | White, colorless microcrystalline powder | [1][2] |
| Density | 3.04 g/cm³ | [7] |
| Crystal System | Orthorhombic | [8][9] |
| Solubility | - Insoluble in water and alcohol - Soluble in dilute mineral acids, acetic acid, ammonia (B1221849) solutions, and alkali hydroxide (B78521) solutions | [1][2][7] |
| Melting Point | Decomposes upon heating; anhydrous form melts at 900 °C | [10][11] |
| Hydrogen Bond Donors | 4 | [1][7] |
| Hydrogen Bond Acceptors | 12 | [1][7] |
Synthesis and Thermal Decomposition
Understanding the synthesis and thermal behavior of this compound is critical for its application and material processing.
Synthesis Pathways
This compound can be synthesized through several methods, most commonly via precipitation from an aqueous solution. The general workflow involves the reaction of a soluble zinc salt with a soluble phosphate source.
Caption: A typical precipitation synthesis workflow for this compound.
Thermal Stability and Decomposition Pathway
This compound is not thermally stable and undergoes a multi-step dehydration process upon heating. The water of hydration is lost sequentially, leading to the formation of lower hydrates before yielding the anhydrous form.
Caption: Stepwise dehydration of this compound upon heating.
Experimental Protocols
The characterization of this compound relies on standard analytical techniques. Detailed methodologies for key experiments are outlined below.
Synthesis via Precipitation
This protocol describes a common laboratory-scale synthesis.[12][13]
-
Preparation of Solutions: Prepare an aqueous solution of a zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂), and a separate aqueous solution of a phosphate salt, like diammonium phosphate ((NH₄)₂HPO₄).
-
Reaction: Slowly add the phosphate solution to the zinc salt solution under constant stirring at a controlled temperature (e.g., 346 K).[12] A white precipitate of this compound will form.
-
pH Adjustment: The pH of the reaction mixture can be adjusted to control the morphology of the resulting crystals.[14]
-
Aging: Allow the precipitate to age in the mother liquor, which can promote crystal growth and improve crystallinity.
-
Isolation: Isolate the white precipitate by filtration.
-
Washing: Wash the collected solid repeatedly with deionized water to remove any soluble impurities and byproducts, followed by a final wash with ethanol (B145695) to aid in drying.
-
Drying: Dry the final product at a low temperature (e.g., below 80°C) to prevent premature dehydration.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior.[15][16]
-
Sample Preparation: Place a small, accurately weighed amount of the this compound powder into an inert crucible (e.g., alumina).
-
Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DTA instrument.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument continuously records the sample's mass (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.
-
Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the sequential removal of water molecules. The onset temperature for the initial dehydration is typically around 95°C.[15][16] The DTA curve will show endothermic peaks corresponding to the energy absorbed during each dehydration step.
Crystal Structure Determination
Powder X-ray Diffraction (XRD) is employed to confirm the crystalline phase and determine structural parameters.[9][17]
-
Sample Preparation: Finely grind the this compound powder to ensure random crystal orientation. Pack the powder into a sample holder.
-
Data Collection: Mount the sample holder in a powder diffractometer. Irradiate the sample with monochromatic X-rays (commonly Cu-Kα radiation) over a range of 2θ angles. A detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are characteristic of the orthorhombic crystal structure of hopeite.[8][9] The data can be compared to standard diffraction patterns (e.g., from the JCPDS database) for phase identification.
Structure-Property-Application Relationship
The specific properties of this compound are directly linked to its wide range of applications, particularly in industrial and biomedical fields.
Caption: Logical relationships between core properties and key applications.
The low solubility of zinc phosphate in water is a crucial property for its use in anti-corrosion coatings, providing a durable protective barrier on metal surfaces.[1][18] In dentistry, its biocompatibility and ability to form a hard, stable cement when mixed with phosphoric acid are paramount.[5][6] For emerging applications in drug development, its non-toxic nature and porous crystalline structure are being explored for use as a drug delivery vehicle.[6][17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. biofuranchem.com [biofuranchem.com]
- 3. Buy this compound | 7543-51-3 [smolecule.com]
- 4. Zinc Phosphate Formula, Properties and Uses [pw.live]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|7543-51-3|lookchem [lookchem.com]
- 8. This compound (15491-18-6) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. americanelements.com [americanelements.com]
- 11. Zinc Phosphate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 12. ipme.ru [ipme.ru]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijirse.in [ijirse.in]
- 18. Low Solubility this compound Zn3(PO4)2·4H2O For Automotive Anti Rust [zincphosphatepigment.com]
An In-depth Technical Guide to the Solubility of Zinc Phosphate Tetrahydrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a compound of significant interest in various fields, including anti-corrosion coatings, dental cements, and potentially as a biocompatible material.[1][2] Understanding its solubility is critical for controlling its performance and predicting its behavior in different aqueous environments.
Core Solubility Data
Zinc phosphate tetrahydrate, also known as hopeite, is sparingly soluble in water.[3][4] Its dissolution in aqueous solutions is primarily governed by the solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution.
The fundamental dissolution reaction is as follows:
Zn₃(PO₄)₂·4H₂O(s) ⇌ 3Zn²⁺(aq) + 2PO₄³⁻(aq) + 4H₂O(l)
The solubility product expression for this reaction is:
A key study determined the logarithm of the solubility product (log Ksp) for α-hopeite at 25°C.[7] This value is crucial for predicting the extent of dissolution under standard conditions.
Table 1: Solubility Product of this compound (α-hopeite) at 25°C
| Parameter | Value | Reference |
| log Ksp | -35.72 ± 0.03 | [7] |
| Ksp | 1.91 x 10⁻³⁶ | Calculated from log Ksp |
The very small value of the Ksp indicates that this compound is highly insoluble in pure water at 25°C.[7]
Factors Influencing Solubility
The solubility of this compound is significantly influenced by the pH and temperature of the aqueous solution.
Effect of pH
This compound exhibits amphoteric behavior, meaning it is soluble in both acidic and alkaline solutions.[3]
-
Acidic Conditions: In acidic solutions, the phosphate ion (PO₄³⁻) is protonated to form HPO₄²⁻, H₂PO₄⁻, and H₃PO₄. This consumption of phosphate ions shifts the dissolution equilibrium to the right, leading to a significant increase in solubility. Dissolution experiments have been conducted at an initial pH of 2.0, demonstrating its solubility in acidic media.[7] The formation of zinc phosphate conversion coatings on metals is typically carried out in acidic phosphating baths with pH values ranging from 1.75 to 3.25.[1][8] Specifically, the formation of hopeite coatings has been observed in the pH range of 2.50-3.25.[8]
-
Alkaline Conditions: In alkaline solutions, the zinc ion (Zn²⁺) can form soluble hydroxo complexes, such as [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻. This removal of zinc ions from the solution also shifts the dissolution equilibrium to the right, increasing the solubility of this compound.[9]
Table 2: Qualitative Solubility of this compound at Various pH Conditions
| pH Range | Solubility Behavior | Relevant Species |
| Highly Acidic (e.g., pH < 3) | Soluble | H₂PO₄⁻, H₃PO₄ |
| Near-Neutral | Sparingly Soluble | Zn²⁺, PO₄³⁻ |
| Alkaline (e.g., pH > 12) | Soluble | [Zn(OH)₃]⁻, [Zn(OH)₄]²⁻ |
Effect of Temperature
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its solubility product.
Synthesis of this compound (Hopeite)
A common method for synthesizing hopeite involves the precipitation reaction between a soluble zinc salt and a phosphate salt.[7]
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of zinc acetate dihydrate and dipotassium hydrogen phosphate.
-
Slowly add the dipotassium hydrogen phosphate solution to the zinc acetate dihydrate solution with constant stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the suspension for a specified period to ensure complete reaction.
-
Separate the precipitate by filtration.
-
Wash the precipitate sequentially with deionized water and acetone to remove any unreacted reagents and by-products.
-
Dry the resulting white powder in an oven at a controlled temperature (e.g., 110°C) for several hours.
Determination of Solubility Product (Ksp)
The following protocol is based on the methodology described by Bajda et al. (2023).[7]
Materials and Equipment:
-
Synthesized this compound (hopeite)
-
0.05 M Potassium nitrate (B79036) (KNO₃) solution (as an ionic strength adjuster)
-
0.1 M Nitric acid (HNO₃) for pH adjustment
-
Reaction vessels (e.g., 250 mL bottles)
-
Shaker or magnetic stirrer
-
pH meter
-
Syringe filters
-
Atomic Absorption Spectrometer (AAS) for zinc analysis
-
UV-Vis Spectrophotometer for phosphate analysis
-
Reagents for the molybdenum blue method for phosphate determination
Procedure:
-
Add a known mass (e.g., 200 mg) of synthetic this compound to a known volume (e.g., 250 mL) of 0.05 M KNO₃ solution in triplicate.
-
Adjust the initial pH of the suspension to a desired value (e.g., 2.0) using 0.1 M HNO₃.
-
Seal the reaction vessels and agitate them continuously at a constant temperature (25°C).
-
Periodically collect aqueous samples over time (e.g., after 1, 2, 4, and 8 hours, and then daily or weekly) until equilibrium is reached. Equilibrium is indicated by stable concentrations of zinc and phosphate.
-
Filter the collected samples immediately through a syringe filter to separate the solid phase.
-
Measure the pH of the equilibrated solution.
-
Analyze the filtrate for zinc concentration using AAS.
-
Analyze the filtrate for phosphate concentration using the colorimetric molybdenum blue method with a UV-Vis spectrophotometer.
-
Calculate the ion activities from the measured concentrations using an appropriate activity model (e.g., Davies or extended Debye-Hückel).
-
Calculate the ion activity product (IAP) using the activities of Zn²⁺ and PO₄³⁻. At equilibrium, the IAP is equal to the Ksp.
Visualizing Dissolution Equilibrium
The following diagram illustrates the dissolution equilibrium of this compound and the key factors that influence its solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. Solved: Which equation expresses the solubility product of Zn3(PO4)2? a. Ksp = [Zn2+][PO43] b [Chemistry] [gauthmath.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. corrdata.org.cn [corrdata.org.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Decomposition Pathway of Zinc Phosphate (B84403) Tetrahydrate
This technical guide provides a comprehensive overview of the thermal decomposition pathway of zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O). The information presented is collated from various scientific studies, focusing on the key transitional stages, quantitative data, and the experimental methodologies employed for its characterization.
Introduction to this compound
This compound, also known as hopeite, is a crystalline solid with significant applications in various fields, including as a corrosion-resistant pigment in coatings and as a component in dental cements.[1][2] Its thermal stability and decomposition behavior are critical parameters that influence its performance and applicability, particularly in processes involving elevated temperatures. The thermal decomposition of this hydrate (B1144303) is primarily a multi-step dehydration process, leading to the formation of anhydrous zinc phosphate.[3][4]
The Thermal Decomposition Pathway
The thermal decomposition of this compound is a sequential process involving the loss of its water of hydration in distinct stages.[3][5] This stepwise dehydration leads to the formation of zinc phosphate dihydrate and finally to anhydrous zinc phosphate.[5] The process occurs over a broad temperature range, with specific intermediates being stable within certain temperature windows.
The generally accepted pathway is as follows:
Zn₃(PO₄)₂·4H₂O → Zn₃(PO₄)₂·2H₂O → Zn₃(PO₄)₂·H₂O → Zn₃(PO₄)₂
The thermal decomposition process involves three main stages of dehydration.[3][5][6] The onset temperature for the decomposition of this compound is approximately 95°C.[6][7]
-
Stage 1: Formation of Zinc Phosphate Dihydrate Upon heating, this compound first loses two molecules of water. Heating to 145°C results in the removal of 2H₂O and the transformation into zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O).[6][7] This dihydrate is reported to be stable over a wide temperature range, from approximately 115°C to 210°C.[8]
-
Stage 2: Formation of Zinc Phosphate Monohydrate Further heating leads to the loss of another water molecule. Zinc phosphate monohydrate (Zn₃(PO₄)₂·H₂O) can be obtained by heating the compound to 195°C.[6][7]
-
Stage 3: Formation of Anhydrous Zinc Phosphate The final stage of dehydration yields the anhydrous zinc phosphate (Zn₃(PO₄)₂) phase.[6][7] Heat treatment at 450°C leads to the formation of the anhydrous monoclinic Zn₃(PO₄)₂ phase.[5]
Quantitative Decomposition Data
The following tables summarize the key quantitative data related to the thermal decomposition of this compound as reported in the literature.
Table 1: Decomposition Stages and Temperature Ranges
| Starting Material | Intermediate/Final Product | Temperature Range (°C) | Water Molecules Lost |
| Zn₃(PO₄)₂·4H₂O | Zn₃(PO₄)₂·2H₂O | 95 - 145[6][7] | 2 |
| Zn₃(PO₄)₂·2H₂O | Zn₃(PO₄)₂·H₂O | 145 - 195[6][7] | 1 |
| Zn₃(PO₄)₂·H₂O | Zn₃(PO₄)₂ | > 195[6][7] | 1 |
Table 2: Thermal Analysis Data
| Analysis Type | Observation | Temperature (°C) | Reference |
| TG-DTA | Onset of decomposition | 95 | [6][7] |
| TGA | Slow decrease in sample weight | 110 | [2] |
| TGA | Total weight loss of ~5% | 110 - 150 | [2] |
| Heat Treatment | Formation of anhydrous monoclinic phase | 450 | [5] |
Experimental Protocols
The characterization of the thermal decomposition pathway of this compound relies on several key analytical techniques.
-
Thermogravimetric Analysis (TGA): This is a fundamental technique used to measure the change in mass of a sample as a function of temperature.[2] In the case of this compound, TGA provides quantitative data on the mass loss at each dehydration step, allowing for the determination of the number of water molecules lost.[6]
-
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These methods are used to detect endothermic and exothermic processes.[3][4] The dehydration of hydrates is an endothermic process, and DTA/DSC curves will show peaks corresponding to the energy absorbed during the removal of water molecules at each stage.
-
X-ray Diffraction (XRD): XRD is employed to identify the crystalline phases of the material at different temperatures. By performing XRD analysis on samples heated to specific temperatures, it is possible to confirm the crystal structures of the initial tetrahydrate, the intermediate dihydrate and monohydrate, and the final anhydrous product.[5][6] For instance, XRD studies have confirmed the formation of the orthorhombic crystalline phase of Zn₃(PO₄)₂·4H₂O at lower temperatures and the anhydrous monoclinic Zn₃(PO₄)₂ phase after heating to 450°C.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the molecules.[6] For hydrates, it is particularly useful for observing the stretching and bending vibrations of water molecules. As the material is heated and dehydrates, the characteristic bands associated with water in the IR spectrum will diminish and eventually disappear, confirming the loss of water.[6][7]
Visual Representation of the Decomposition Pathway
The following diagram illustrates the stepwise thermal decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Hopeite and Parahopeite: Polymorphs of Zinc Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) is a compound of significant interest across various scientific disciplines, including materials science, geology, and increasingly, the pharmaceutical and biomedical fields. It exists as two distinct crystalline polymorphs: the orthorhombic hopeite and the triclinic parahopeite.[1][2] These forms, while chemically identical, exhibit different crystal structures and physical properties, which can have profound implications for their application.[3][4] Hopeite, for instance, has been investigated for use in dental cements and as a component of anti-corrosion coatings.[5] This technical guide provides a comprehensive overview of the core crystallographic, physicochemical, and synthetic aspects of hopeite and parahopeite, tailored for a scientific audience.
Data Presentation: A Comparative Analysis
The fundamental differences between hopeite and parahopeite are best understood through a direct comparison of their quantitative data.
Crystallographic Data
| Property | Hopeite | Parahopeite |
| Crystal System | Orthorhombic[1] | Triclinic[1] |
| Space Group | Pnma[1] | P1[1] |
| Unit Cell Parameters | a = 10.597(3) Å[6] | a = 5.76 Å[1] |
| b = 18.318(8) Å[6] | b = 7.54 Å[1] | |
| c = 5.031(1) Å[6] | c = 5.27 Å[1] | |
| α = 90° | α = 93.44°[1] | |
| β = 90° | β = 91.2°[1] | |
| γ = 90° | γ = 91.4°[1] | |
| Unit Cell Volume (V) | 976.6 ų[6] | 228.34 ų[1] |
| Z (formula units/cell) | 4[5] | 1 |
Physicochemical Properties
| Property | Hopeite | Parahopeite |
| Chemical Formula | Zn₃(PO₄)₂·4H₂O[1] | Zn₃(PO₄)₂·4H₂O[1] |
| Molecular Weight | 458.17 g/mol [1] | 458.17 g/mol |
| Density (measured) | 3.0 - 3.1 g/cm³[6] | 3.31 g/cm³[7] |
| Density (calculated) | 3.08 g/cm³[6] | 3.304 g/cm³[7] |
| Mohs Hardness | 3.5[6] | 3.5[7] |
| Refractive Indices | nα = 1.572 - 1.574[1] | nα = 1.614(3) |
| nβ = 1.582 - 1.591[1] | nβ = 1.625(3) | |
| nγ = 1.59 - 1.592[1] | nγ = 1.637(3) | |
| Optical Properties | Biaxial (-)[1] | Biaxial (+)[4] |
| Lustre | Vitreous, Pearly[6] | Vitreous, Pearly[7] |
| Color | Colorless, white, yellow, grey, brown[6] | Colorless, yellow-brown, golden brown[7] |
| Solubility Product (log Ksp) | -35.72 ± 0.03[8] | Not reported |
| Gibbs Free Energy of Formation (ΔG°f,298) | -3597.4 ± 1.0 kJ/mol[8] | Not reported |
Experimental Protocols
Synthesis of α-Hopeite
A common and reproducible method for the synthesis of α-hopeite is through a precipitation reaction in an aqueous solution.[9][10]
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of zinc acetate.
-
Slowly add orthophosphoric acid to the zinc acetate solution while stirring continuously.
-
A white precipitate of α-hopeite will form. The reaction is typically fast and occurs at room temperature.[9]
-
The precipitate can be collected by filtration, washed with deionized water to remove any unreacted precursors, and then dried.
Synthesis of Parahopeite
Characterization Methods
The differentiation and characterization of hopeite and parahopeite polymorphs are typically achieved through a combination of analytical techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase. The distinct crystal systems and unit cell parameters of hopeite and parahopeite result in unique diffraction patterns.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) groups within the crystal structures.[15]
-
Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA): Thermal analysis is crucial for studying the dehydration processes of these hydrated phosphates. Hopeite exhibits a multi-step dehydration, and the temperatures of these steps can differ between its α and β forms.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and crystal habit of the synthesized particles.[9]
Mandatory Visualizations
Structural Relationship between Hopeite and Parahopeite
Caption: Dimorphic relationship between hopeite and parahopeite.
Hypothetical Transformation Pathway
It is hypothesized that the more complex and less dense hopeite is a metastable phase that could potentially transform into the more stable parahopeite.[5] This transformation would require significant structural rearrangement.
Caption: Hypothetical transformation from metastable hopeite to stable parahopeite.
Experimental Workflow for Hopeite Synthesis and Characterization
Caption: Experimental workflow for hopeite synthesis and characterization.
Conclusion
Hopeite and parahopeite represent a fascinating case of polymorphism in inorganic chemistry. While hopeite is readily synthesized and well-characterized, its triclinic dimorph, parahopeite, remains more elusive in the laboratory setting, posing a challenge for its comprehensive study and potential application. The data compiled in this guide highlights the key structural and physicochemical differences between these two forms of zinc phosphate tetrahydrate. Further research is warranted to develop controlled and reproducible synthesis methods for parahopeite to enable a more thorough investigation of its properties and potential transformation from the metastable hopeite phase. Such studies will undoubtedly contribute to a deeper understanding of the crystallization behavior of zinc phosphates and could unlock new applications for these materials in various scientific and technological fields.
References
- 1. Hopeite - Wikipedia [en.wikipedia.org]
- 2. Hopeite - National Gem Lab [nationalgemlab.in]
- 3. The Crystal Structure of Parahopeite [rruff.net]
- 4. rruff.net [rruff.net]
- 5. The Crystal Structure of Sergeysmirnovite, MgZn2(PO4)2·4H2O, and Complexity of the Hopeite Group and Related Structures [mdpi.com]
- 6. mindat.org [mindat.org]
- 7. mindat.org [mindat.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The role of hydrogen bonding in the crystal structures of zinc phosphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Apatite-Group Praseodymium Carbonate Fluoroxybritholite: Hydrothermal Synthesis, Crystal Structure, and Implications for Natural and Synthetic Britholites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. ipme.ru [ipme.ru]
- 15. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
A Technical Guide to the History and Discovery of Zinc Phosphate Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc phosphate (B84403), an inorganic compound with the formula Zn₃(PO₄)₂, holds a significant position in the annals of material science, with a rich history of development and application spanning over a century and a half. From its foundational role in restorative dentistry to its indispensable use as a corrosion-resistant coating in industrial applications, the journey of zinc phosphate is one of continuous innovation. This technical guide provides an in-depth exploration of the history and discovery of zinc phosphate compounds, detailing their dual development paths in dentistry and industrial surface treatment. It summarizes key quantitative properties, outlines critical experimental protocols for their application and testing, and presents logical workflows through specialized diagrams. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand the historical context and technical underpinnings of this versatile compound.
Introduction to Zinc Phosphate
Zinc phosphate is a white, crystalline, inorganic chemical compound. In nature, it can be found in mineral forms such as hopeite and parahopeite.[1][2] However, its primary impact has been through its synthetic forms, which have been developed for two major, distinct applications:
-
Dental Cements: As one of the oldest luting materials in dentistry, zinc phosphate cement is used for the permanent cementation of crowns, bridges, inlays, and orthodontic appliances.[3][4] It is known for its high compressive strength and long clinical history.[5]
-
Corrosion-Resistant Coatings: In industrial settings, zinc phosphate coatings are applied to ferrous metals to enhance corrosion resistance and improve paint adhesion.[1] This process, often called phosphating or Parkerizing, has become a cornerstone of the automotive, aerospace, and construction industries, largely replacing more toxic lead and chromium-based coatings.[1][4][6]
The development of these applications occurred on parallel tracks, each driven by the specific needs of its respective field.
The Dawn of Zinc Phosphate: A Foundation in Dentistry
The story of zinc phosphate begins in the mid-19th century within the field of restorative dentistry. Before its invention, materials for filling and cementing were rudimentary. The development of a reliable dental cement was a critical step forward.
-
1858: The earliest precursor to modern zinc phosphate cement was developed in Dresden, Germany, by the father-son team of Silvestre Augustin and Charles Sylvester Rostaing, who created a new cement using zinc oxide and phosphoric acid.[7][8]
-
1879: Zinc phosphate cement was formally introduced to the dental field, establishing itself as a standard luting agent.[9]
-
1892: A significant advancement came from Otto Hoffmann, who developed and patented a high-quality zinc phosphate cement.[1][7] His product, known as Hoffmann's cement, gained a worldwide monopoly position that lasted until the First World War.[1]
Zinc phosphate cement is prepared by mixing a powder (primarily zinc oxide with magnesium oxide) with a liquid (an aqueous solution of phosphoric acid).[1][9] The ensuing acid-base reaction is exothermic and results in a hard, durable matrix that provides mechanical interlocking for dental restorations.[3][10] For decades, it was considered the gold standard against which newer cements were measured.[1][4]
The Industrial Revolution: Zinc Phosphate as a Protective Coating
While dentists were cementing crowns, a separate line of inquiry was unfolding in the industrial world, driven by the need to protect iron and steel from corrosion.
-
1869-1906: The foundational work on phosphating processes was laid by British inventors William Alexander Ross and Thomas Watts Coslett.[6] Coslett's 1906 patent involved an iron phosphating process using phosphoric acid.[6]
-
c. 1910: The specific application of phosphating for firearms was discovered, marking a key milestone in its use for corrosion resistance.[6]
-
1938: As an alternative to more expensive and difficult-to-obtain manganese compounds, the Parker Company developed a zinc phosphating process.[6] A patent for this more accessible method was granted to inventor Romig of the American Chemical Paint Company, just before the outbreak of World War II made manganese strategically scarce.[6]
This development was crucial for military and industrial manufacturing. The zinc phosphate coating creates a porous, crystalline layer on the metal surface.[11] This layer not only acts as a barrier to corrosion but also provides an excellent primer for paint and holds lubricating oils, reducing wear on moving parts.[1][11] By 2006, zinc phosphate had become the most widely used corrosion inhibitor.[1]
Chemical and Physical Properties
The performance of zinc phosphate in both dental and industrial applications is dictated by its distinct physical and mechanical properties. The following tables summarize key quantitative data for both dental cement and industrial coatings.
Table 1: Properties of Zinc Phosphate Dental Cement (Type I, Luting)
| Property | Value | Unit | Notes |
| Compressive Strength | 90 - 131 | MPa | Varies with powder-to-liquid ratio. Minimum per ISO 9917 is 70 MPa.[2][5][12] |
| Diametral Tensile Strength | 5.5 | MPa | Indicates the material is brittle.[13][14] |
| Modulus of Elasticity | 13.5 - 13.7 | GPa | Demonstrates high stiffness and resistance to deformation.[13][14] |
| Film Thickness | < 25 | µm | A low film thickness is critical for the precise seating of crowns and bridges.[15] |
| Net Setting Time | 2.5 - 8 | Minutes | Measured from the end of mixing at 37°C.[13] |
| Solubility in Water | ~0.06% | % by weight | Low solubility is essential for long-term stability in the oral environment.[4] |
| Initial pH (at 2 min) | ~2.0 | pH units | The initial acidity requires pulp protection in deep cavities. The pH neutralizes to ~5.5 after 24 hours.[13] |
Table 2: Specifications for Zinc Phosphate Industrial Coatings
| Specification Standard | Coating Type | Min. Coating Weight (g/m²) | Typical Application |
| MIL-DTL-16232 | Type Z (Zinc) | 11 | Heavy-duty corrosion protection for military equipment, often used with supplementary oil.[6] |
| TT-C-490 | Type I | N/A | Pre-treatment for painting to improve adhesion.[1] |
| IS 3618 | Class A2 | 7.5 | General-purpose corrosion protection.[16] |
| ASTM B633 | Type IV | N/A | A phosphate conversion coating applied over electrodeposited zinc for supplementary treatment.[17] |
Key Experimental Protocols
The successful application of zinc phosphate compounds relies on standardized and precise methodologies. Below are detailed protocols for the application of an industrial coating and the mixing of dental cement.
Protocol for Zinc Phosphate Conversion Coating (Immersion Process)
This protocol is based on common industrial practices for preparing and coating steel parts as outlined in standards like MIL-DTL-16232.[3][6][18]
-
Alkaline Degreasing: The substrate is immersed in an alkaline cleaning solution (e.g., 10% NaOH) to remove oils, grease, and dirt. This is a critical step, as residual contaminants will prevent proper coating formation.[11][19]
-
Water Rinse: The part is thoroughly rinsed with water to remove any residual alkaline solution.[11][18]
-
Acid Pickling (Optional): To remove rust and scale, the part is immersed in an acid bath (e.g., sulfuric or hydrochloric acid).[18] A subsequent water rinse is required.
-
Surface Activation (Conditioning): The part is dipped in an activation bath containing titanium compounds. This step creates nucleation sites on the metal surface, promoting the formation of a fine, dense microcrystalline phosphate structure, which is optimal for corrosion resistance.[11][20]
-
Zinc Phosphating Bath: The activated part is immersed in the zinc phosphate solution. The bath is an acidic solution of phosphoric acid, zinc ions, and other additives.[20] The acid reacts with the steel surface, raising the local pH and causing zinc phosphate crystals to precipitate and deposit onto the surface.[20][21]
-
Temperature: 175–185 °F (80-85 °C)[6]
-
Time: Varies by application, typically several minutes.
-
-
Final Water Rinse: The phosphated part is rinsed to remove residual chemicals from the bath.[11]
-
Neutralizing Rinse/Sealing: A final rinse, sometimes containing a weak chromic acid solution or chrome-free alternatives, is used to seal the pores in the crystalline coating and enhance corrosion resistance.[6]
-
Drying: The part is thoroughly dried using forced air. Care must be taken to avoid contamination.[16]
-
Supplementary Treatment (Optional): For maximum corrosion protection, a rust-preventative oil or wax is applied, which is absorbed by the porous phosphate layer.[6][7]
Protocol for Testing Corrosion Resistance (Neutral Salt Spray Test)
This protocol is a standard method (ASTM B117) for evaluating the corrosion resistance of coated samples.[16][19][22]
-
Sample Preparation: Coated panels are prepared according to the phosphating protocol. For some tests, a scribe (a scratch through the coating to the base metal) is intentionally made.[22]
-
Test Chamber Setup: A closed test chamber is maintained at a constant temperature (typically 35°C).
-
Salt Solution: A 5% sodium chloride (NaCl) solution is prepared with specified pH levels.
-
Atomization: The salt solution is atomized into a fine fog within the chamber, ensuring continuous exposure of the samples.
-
Exposure: Samples are placed in the chamber at a specified angle for a predetermined duration (e.g., 72 hours).[16]
-
Evaluation: After the exposure period, the samples are removed, gently rinsed, and inspected for signs of corrosion (e.g., red rust, blistering, or corrosion creep from the scribe). The results are often compared against a control or a specification requirement.[16][22]
Protocol for Mixing Zinc Phosphate Dental Cement (ISO 9917-1)
This protocol follows the standard for water-based dental cements to ensure consistent properties.[9][23][24]
-
Preparation: A cool, dry glass slab and a stainless steel spatula are used. The slab temperature should be above the dew point to prevent water condensation, which would alter the cement's properties.[4]
-
Dispensing: The manufacturer's recommended powder-to-liquid (P/L) ratio is dispensed onto the slab (e.g., 1.4g powder to 0.5ml liquid).[4][14] The powder is divided into several small increments.
-
Mixing:
-
The first small increment of powder is incorporated into the liquid and mixed over a large area of the slab. This helps dissipate the exothermic heat of the reaction and extends the working time.[4]
-
Subsequent increments are incorporated one at a time.
-
Total Mixing Time: The process should be completed within approximately 1 minute and 15-30 seconds to achieve a smooth, creamy consistency.[4][23]
-
-
Application: The mixed cement is applied to the restoration, which is then seated promptly. The working time is typically around 45 seconds from the end of mixing.[23]
-
Setting: The cement sets in the mouth in approximately 7-8 minutes from the end of mixing.[13][23] Excess cement is removed only after the initial set has occurred.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and chemical processes central to the application of zinc phosphate compounds.
Caption: Workflow for the industrial zinc phosphate conversion coating process.
Caption: Setting reaction and structure of zinc phosphate dental cement.
Conclusion
The history of zinc phosphate compounds is a compelling narrative of scientific advancement on two fronts. In dentistry, it provided a durable and reliable solution that became a clinical standard for over a century, paving the way for modern materials. In industry, its development as a conversion coating was a transformative step in corrosion protection, enhancing the longevity and performance of countless metal products. For today's researchers, understanding this history provides a crucial context for innovation, whether in the development of new biocompatible materials, advanced drug delivery systems that might leverage phosphate chemistry, or next-generation protective coatings. The legacy of zinc phosphate continues to be a testament to the power of applied chemistry in solving fundamental challenges in medicine and engineering.
References
- 1. Zinc Phosphating Conversion Coating | Paramount Metal Finishing [paramountmetalfinishing.com]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. Zinc Phosphate Coatings (Type Z) | Del's Plating Works [delsplating.com]
- 4. Zinc Phosphate Cement | PPTX [slideshare.net]
- 5. dentonics.com [dentonics.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Zinc Phosphate Coatings | Elite Metal Finishing LLC [elitemetalfinishing.com]
- 8. Zinc phosphate - Wikipedia [en.wikipedia.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. dentaleducationhub.com [dentaleducationhub.com]
- 11. youtube.com [youtube.com]
- 12. Enhancing Mechanical and Biological Properties of Zinc Phosphate Dental Cement with Akermanite and Hardystonite Nanoparticles: A Synthesis and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. All you need to know about dental cements (II): Zinc phosphate cement - Dental Supplies and Equipment - Dentaltix [dentaltix.com]
- 14. medistudygo.com [medistudygo.com]
- 15. fda.gov [fda.gov]
- 16. bhel.com [bhel.com]
- 17. ASTM B633-23: Zinc Electrodeposited Coatings On Iron/Steel - The ANSI Blog [blog.ansi.org]
- 18. phosphating.net [phosphating.net]
- 19. Enhanced corrosion resistance of zinc phosphate coatings on mild steel through incorporation of nanocrystalline CeO 2 and CeO 2 –CuO nanocomposite - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02800K [pubs.rsc.org]
- 20. Phosphate conversion coating - Wikipedia [en.wikipedia.org]
- 21. Phosphating sludge separator: 7 questions about zinc phosphating [innovationfilter.com]
- 22. mdpi.com [mdpi.com]
- 23. ahl.uk.com [ahl.uk.com]
- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
The Natural Occurrence of Hydrated Zinc Phosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of hydrated zinc phosphate (B84403) minerals. The information is tailored for researchers, scientists, and drug development professionals who are interested in the properties, synthesis, and potential biological interactions of these compounds. This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes relevant biological signaling pathways.
Introduction to Hydrated Zinc Phosphate Minerals
Hydrated zinc phosphates are a group of minerals that naturally occur in the oxidation zones of zinc ore deposits. Their formation is typically a result of the interaction between phosphate-rich solutions and zinc-bearing minerals like sphalerite.[1] These minerals are of interest not only to geologists but also to materials scientists and biomedical researchers due to the biocompatibility and bioactive properties of zinc and phosphate ions. In biomedical applications, synthetic zinc phosphates have been investigated for their antibacterial properties and as potential biomaterials for bone regeneration.[2][3]
Physicochemical Properties of Naturally Occurring Hydrated Zinc Phosphate Minerals
The following tables summarize the key physicochemical properties of several naturally occurring hydrated zinc phosphate minerals. This data is essential for identification and for understanding the potential applications of these minerals.
Table 1: Chemical and Crystallographic Data of Hydrated Zinc Phosphate Minerals
| Mineral Name | Chemical Formula | Crystal System |
| Hopeite | Zn₃(PO₄)₂·4H₂O[4] | Orthorhombic[4] |
| Parahopeite | Zn₃(PO₄)₂·4H₂O[5] | Triclinic[5] |
| Scholzite | CaZn₂(PO₄)₂·2H₂O[6] | Orthorhombic[6] |
| Tarbuttite | Zn₂(PO₄)(OH)[7] | Triclinic[7] |
| Spencerite | Zn₄(PO₄)₂(OH)₂·3H₂O[8] | Monoclinic[8] |
| Faustite | (Zn,Cu)Al₆(PO₄)₄(OH)₈·5H₂O | Triclinic[9] |
Table 2: Physical Properties of Hydrated Zinc Phosphate Minerals
| Mineral Name | Mohs Hardness | Specific Gravity | Common Colors |
| Hopeite | 3.5[10] | 3.0 - 3.1[10] | Colorless, white, yellow, gray, brown[10] |
| Parahopeite | 3.5[5] | 3.31[5] | Colorless, yellow-brown, golden brown[5] |
| Scholzite | 3 - 3.5[6] | 3.11 - 3.13[6] | White, colorless[6] |
| Tarbuttite | 3.5[7] | ~4.2[7] | Colorless, pale white, red, green, yellow, brown[7] |
| Spencerite | 3[8] | 3.123 - 3.145[8] | White, light green[8] |
| Faustite | 4.5 - 5.5[9] | 2.92[11] | Blue-green to apple green[9] |
Table 3: Notable Localities of Hydrated Zinc Phosphate Minerals
| Mineral Name | Notable Localities |
| Hopeite | Kabwe (Broken Hill), Zambia; Moresnet, Belgium; Salmo, British Columbia, Canada[4][12] |
| Parahopeite | Kabwe (Broken Hill), Zambia; Reaphook Hill, Australia; Hudson Bay Mine, Canada[13] |
| Scholzite | Hagendorf, Germany; Reaphook Hill, Australia; Kabwe (Broken Hill), Zambia[14] |
| Tarbuttite | Kabwe (Broken Hill), Zambia[7][15] |
| Spencerite | Hudson Bay Mine, Salmo, British Columbia, Canada[16] |
| Faustite | Copper King Mine, Nevada, USA; Rain Mine, Nevada, USA[17][18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of hydrated zinc phosphate minerals, focusing on techniques relevant to a research and development setting.
Synthesis of Hydrated Zinc Phosphate Minerals
This protocol describes a chemical precipitation method for the synthesis of hopeite.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of zinc acetate dihydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.33 M solution of dipotassium hydrogen phosphate by dissolving the appropriate amount in deionized water.
-
-
Precipitation:
-
Place the zinc acetate solution in a beaker on a magnetic stirrer.
-
Slowly add the dipotassium hydrogen phosphate solution to the zinc acetate solution while stirring continuously. A white precipitate of hopeite will form immediately.
-
-
Aging the Precipitate:
-
Continue stirring the suspension at room temperature for 24 hours. This aging process allows for the growth and stabilization of the hopeite crystals.
-
-
Washing and Filtration:
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Finally, wash the precipitate with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the collected hopeite powder in an oven at a temperature below 80°C to avoid dehydration of the mineral. Dry for at least 12 hours or until a constant weight is achieved.
-
Hydrothermal synthesis is a versatile method for producing crystalline materials and can be adapted for the synthesis of various hydrated zinc phosphates.
Apparatus:
-
Teflon-lined stainless steel autoclave
-
Drying oven
General Procedure:
-
Precursor Preparation: A zinc source (e.g., zinc nitrate, zinc chloride) and a phosphate source (e.g., phosphoric acid, ammonium (B1175870) phosphate) are mixed in a specific molar ratio in an aqueous solution. The pH of the solution is often adjusted using a mineralizer (e.g., NaOH, NH₄OH) to control the solubility of the precursors and the crystallization process.
-
Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined autoclave. The autoclave is then heated to a specific temperature (typically between 100°C and 250°C) and maintained for a set period (from several hours to days). The pressure inside the autoclave increases due to the heating of the aqueous solution.
-
Cooling and Product Recovery: After the reaction time, the autoclave is allowed to cool down to room temperature naturally. The solid product is then collected by filtration, washed with deionized water and ethanol, and dried at a low temperature.
Characterization Techniques
Purpose: To identify the crystalline phases present in the synthesized material and to determine its crystal structure and purity.
Sample Preparation:
-
The dried powder of the synthesized mineral is gently ground to a fine, homogeneous powder using an agate mortar and pestle.
-
The powder is then mounted onto a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.
Instrumentation and Data Collection:
-
A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.
-
Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
Data Analysis:
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the mineral phases.
-
Rietveld refinement can be used for quantitative phase analysis and to refine crystallographic parameters.
Purpose: To provide information about the molecular vibrations within the crystal lattice, which is complementary to XRD data and useful for identifying functional groups (e.g., PO₄³⁻, OH⁻) and confirming the mineral's identity.
Sample Preparation:
-
A small amount of the powdered sample is placed on a microscope slide.
Instrumentation and Data Collection:
-
A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
Spectra are typically collected over a Raman shift range of 100 to 4000 cm⁻¹.
Data Analysis:
-
The positions and relative intensities of the Raman bands are characteristic of the specific mineral. The spectra are compared with reference spectra of known minerals for identification. Key vibrational modes to analyze include the symmetric and antisymmetric stretching and bending modes of the phosphate and hydroxyl groups.
Biological Signaling Pathways
Zinc ions are known to play a crucial role in various biological processes, including bone metabolism. The dissolution of hydrated zinc phosphate minerals can release zinc ions, which may then interact with cellular signaling pathways. This section visualizes key signaling pathways influenced by zinc that are relevant to drug development, particularly in the context of bone regeneration.
RANKL/RANK/OPG Signaling Pathway
Zinc ions have been shown to influence the RANKL/RANK/OPG signaling pathway, which is a critical regulator of bone resorption. By modulating this pathway, zinc can inhibit the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.
Caption: Zinc's role in the RANKL/RANK/OPG pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for osteoblast differentiation and bone formation. Zinc has been shown to activate this pathway, thereby promoting the expression of genes that lead to the formation of new bone tissue.
Caption: Zinc's activation of the Wnt/β-catenin pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade involved in osteoblast proliferation and differentiation. Zinc can activate this pathway, leading to increased cell survival and bone formation.
Caption: Zinc's influence on the MAPK/ERK signaling pathway.
Conclusion
The naturally occurring hydrated zinc phosphate minerals represent a diverse group of compounds with potential applications beyond their geological significance. For researchers in drug development and materials science, understanding their fundamental properties, synthesis, and biological interactions is paramount. The controlled release of zinc ions from these mineral structures offers a promising avenue for the development of novel therapeutic agents, particularly in the field of bone regeneration. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for further research and development in this exciting area.
References
- 1. azom.com [azom.com]
- 2. ptglab.com [ptglab.com]
- 3. The Crystal Structure of Parahopeite [rruff.net]
- 4. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufop.br [repositorio.ufop.br]
- 6. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]
- 7. msaweb.org [msaweb.org]
- 8. [PDF] Raman spectroscopy of phosphates of the variscite mineral group | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Faustite (Faustite) - Rock Identifier [rockidentifier.com]
- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. Faustite - Wikipedia [en.wikipedia.org]
- 16. ejm.copernicus.org [ejm.copernicus.org]
- 17. researchgate.net [researchgate.net]
- 18. Faustite: Green Gem Wonder Information [gemfame.com]
molecular formula and weight of zinc phosphate tetrahydrate
An In-depth Technical Guide to Zinc Phosphate (B84403) Tetrahydrate
Introduction
Zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O) is an inorganic compound that has garnered significant attention in various scientific and industrial fields. It is particularly valued for its anti-corrosive properties and its biocompatibility, leading to its use in applications ranging from protective coatings to biomedical cements.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis protocols, and key applications of this compound, with a focus on information relevant to researchers, scientists, and professionals in drug development.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight.
The structure consists of three zinc cations (Zn²⁺), two phosphate anions (PO₄³⁻), and four molecules of water of hydration.[2]
Physicochemical Properties
A summary of the key quantitative data and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 7543-51-3 | [2][3][4] |
| Appearance | White or colorless crystalline powder | [2][4] |
| Density | 3.04 g/cm³ | [3][5] |
| Solubility | Insoluble in water and alcohol; Soluble in dilute mineral acids, acetic acid, and ammonia (B1221849) solutions.[3][4][5] | |
| Melting Point | Decomposes upon heating; the anhydrous form melts at 900 °C. | [6] |
| Crystal System | Orthorhombic | [7][8] |
Experimental Protocols for Synthesis
Several methods have been developed for the synthesis of this compound, each offering advantages in terms of particle size, purity, and reaction conditions. Below are detailed methodologies for common synthesis routes.
Precipitation Method from Zinc Nitrate (B79036) and Diammonium Phosphate
This method produces nanocrystalline this compound and is based on a precipitation reaction.[9]
Methodology:
-
Prepare a 20 wt.% aqueous solution of zinc nitrate (Zn(NO₃)₂).
-
Prepare a 40 wt.% aqueous solution of diammonium phosphate ((NH₄)₂HPO₄).
-
Rapidly mix the two solutions at a controlled temperature of 346 K (73 °C).
-
A white precipitate of this compound will form.
-
The precipitate is then filtered, washed with deionized water to remove any soluble by-products, and dried under appropriate conditions.
-
This process can be followed by a low-temperature calcination and subsequent rehydration to further control the crystallite size.[9]
Sonochemical Synthesis from Zinc Oxide and Orthophosphoric Acid
The sonochemical method utilizes ultrasonic irradiation to facilitate the reaction, often resulting in high purity and crystallinity.[8]
Methodology:
-
Disperse zinc oxide (ZnO) powder in an aqueous solution.
-
Slowly add orthophosphoric acid (H₃PO₄) to the zinc oxide suspension under constant stirring.
-
Subject the reaction mixture to ultrasonic irradiation using a sonochemical reactor. The frequency and power of the ultrasound should be optimized for the specific setup.
-
The reaction proceeds to form a precipitate of this compound (hopeite).
-
After the reaction is complete, the product is separated by filtration, washed thoroughly with water, and then dried.
Hydrothermal Synthesis
Hydrothermal methods can be used to synthesize different polymorphs of this compound, such as α- and β-hopeite, by controlling the reaction temperature.[10]
Methodology:
-
Prepare an aqueous solution containing a zinc salt (e.g., zinc chloride) and a phosphate source (e.g., potassium dihydrogen phosphate).
-
Adjust the pH of the solution as needed, for example, to a pH of 3.0 using an ammonia solution.[11]
-
Seal the reaction mixture in a Teflon-lined autoclave.
-
Heat the autoclave to the desired temperature. For instance, α-hopeite can be synthesized at 90 °C, while the β-form can be obtained at 20 °C.[10]
-
Maintain the temperature for a specified duration to allow for crystal growth.
-
After cooling, the resulting crystalline product is collected, washed, and dried.
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the precipitation synthesis of this compound.
Caption: Workflow for the precipitation synthesis of this compound.
Applications in Research and Drug Development
This compound's unique properties make it a versatile material in several high-technology fields, including the biomedical sector.
-
Anti-Corrosive Coatings: It is widely used as a non-toxic pigment in anti-corrosive paints and coatings, providing protection for metal surfaces.[2][4][9] This is relevant for medical devices and implants where corrosion resistance is crucial.
-
Dental Cements: Due to its biocompatibility and low solubility, zinc phosphate is a key component of dental cements.[1][8] The formation of hopeite (Zn₃(PO₄)₂·4H₂O) contributes to the adhesion, durability, and biocompatibility of these cements.[1]
-
Biomaterials and Bone Replacement: Research has explored the use of zinc phosphate as a biomaterial for bone replacement. The hopeite layer has been shown to facilitate the regrowth of hydroxyapatite, the main component of bone, in simulated body fluid.[1]
-
Drug Delivery: The porous nature and biocompatibility of zinc phosphate nanoparticles make them potential candidates for drug delivery systems.[1] Their surfaces can be functionalized to carry therapeutic agents for targeted release.
Conclusion
This compound is a material with significant scientific and commercial importance. Its well-defined chemical properties, coupled with versatile synthesis methods that allow for the control of particle size and crystallinity, have established its role in various applications. For researchers and professionals in materials science and drug development, this compound offers a biocompatible and stable platform for the development of advanced coatings, cements, and novel therapeutic delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound|7543-51-3|lookchem [lookchem.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. This compound | CAS#:7543-51-3 | Chemsrc [chemsrc.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound (15491-18-6) for sale [vulcanchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ipme.ru [ipme.ru]
- 10. Zinc phosphate as versatile material for potential biomedical applications Part 1 | Semantic Scholar [semanticscholar.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Methodological & Application
Hydrothermal Synthesis of Zinc Phosphate Tetrahydrate Nanoparticles: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a detailed protocol for the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) nanoparticles, with a focus on the hydrothermal method. Zinc phosphate nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery, owing to their biocompatibility, biodegradability, and pH-responsive properties.[1][2][3]
Application Notes
Zinc phosphate, a material generally recognized as safe (GRAS), offers a promising platform for the development of advanced drug delivery systems.[3] The crystalline tetrahydrate form is of particular interest. The unique properties of zinc phosphate nanoparticles make them suitable for a variety of biomedical applications:
-
Drug Delivery: Their non-toxic nature and solubility in acidic environments make them ideal carriers for targeted drug release in tumor microenvironments, which are typically more acidic than healthy tissues.[1][3]
-
Biomedical Coatings: As a component of dental cements and anticorrosive pigments, zinc phosphate's biocompatibility is well-established.[1][3]
-
Tissue Engineering: The role of zinc in bone formation and various physiological processes suggests the potential of zinc phosphate nanoparticles in bone tissue regeneration.[3]
While various methods exist for the synthesis of zinc phosphate nanoparticles, the hydrothermal method offers excellent control over particle size, morphology, and crystallinity.[4] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel, known as an autoclave.
Experimental Protocol: Hydrothermal Synthesis of Zinc Phosphate Tetrahydrate Nanoparticles
This protocol describes a general procedure for the synthesis of this compound nanoparticles using a hydrothermal approach. It is important to note that the precise parameters may require optimization to achieve desired particle characteristics.
Materials:
-
Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Diammonium Phosphate ((NH₄)₂HPO₄)
-
Deionized (DI) Water
-
Ammonia (B1221849) solution (for pH adjustment)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven or vacuum oven
-
pH meter
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of zinc nitrate hexahydrate. For example, dissolve a specific amount of Zn(NO₃)₂·6H₂O in DI water to achieve a desired concentration (e.g., 0.1 M).
-
Prepare a separate aqueous solution of diammonium phosphate with a specific molar ratio relative to the zinc precursor (e.g., a Zn:P molar ratio of 3:2).
-
-
Reaction Mixture Formation:
-
Slowly add the diammonium phosphate solution to the zinc nitrate solution under constant stirring.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 7-9) using a dilute ammonia solution. The pH is a critical parameter that influences the nanoparticle morphology and size.
-
-
Hydrothermal Treatment:
-
Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 120-180 °C).
-
Maintain the reaction for a specific duration (e.g., 6-24 hours). The temperature and time are key parameters for controlling the crystallinity and size of the nanoparticles.
-
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the collected nanoparticles repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles in an oven at a low temperature (e.g., 60 °C) overnight.
-
-
Characterization:
-
The synthesized this compound nanoparticles can be characterized using various techniques:
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity. The characteristic peaks for orthorhombic Zn₃(PO₄)₂·4H₂O should be identified.[5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sample.
-
-
Data Presentation
The following table summarizes the influence of key hydrothermal synthesis parameters on the properties of zinc phosphate nanoparticles, based on available literature. It is important to note that direct data for the hydrothermal synthesis of the tetrahydrate form is limited, and some data is inferred from other synthesis methods.
| Precursors | Temperature (°C) | Time (h) | pH | Average Particle Size (nm) | Morphology | Reference |
| Zinc Acetate, Orthophosphoric Acid | 300 (calcination) | 24 (calcination) | - | ~15 | Monoclinic structure | [1] |
| Zinc Nitrate, Diammonium Phosphate | 346K (precipitation) | - | - | ~180 | - | [5] |
| Zinc Nitrate, Diammonium Phosphate (with calcination and hydration) | 524K (calcination) | 1 (calcination) | - | ~30 | Nanocrystalline | [5] |
| Zinc Chloride, Potassium Dihydrogen Phosphate | - | - | - | 110.3 (sonochemical) | - | [2] |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of the synthesis process.
Caption: Experimental workflow for the hydrothermal synthesis of this compound nanoparticles.
Caption: Influence of synthesis parameters on nanoparticle properties.
References
Application Notes and Protocols for the Synthesis of Zinc Phosphate Tetrahydrate via Precipitation Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a biocompatible and non-toxic inorganic compound with significant potential in the pharmaceutical and biomedical fields.[1][2][3] Its applications include, but are not limited to, dental cements, coatings for biodegradable implants, and as a vehicle for drug delivery.[1][4][5] The precipitation method offers a straightforward and scalable approach to produce this material with controlled physicochemical properties.
I. Overview of the Precipitation Method
The synthesis of zinc phosphate tetrahydrate by precipitation involves the reaction of a soluble zinc salt with a soluble phosphate salt in an aqueous solution. The resulting insoluble zinc phosphate precipitates out of the solution and can be collected, washed, and dried. Key parameters influencing the final product's characteristics, such as crystallinity, particle size, and morphology, include the choice of precursors, reactant concentrations, pH of the reaction mixture, temperature, and stirring rate.[6][7][8]
II. Experimental Protocols
This section details three common protocols for the synthesis of this compound using different precursor materials.
Protocol 1: Using Zinc Nitrate (B79036) and Diammonium Phosphate
This method is widely reported for producing nanocrystalline this compound.[6]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare a 20 wt.% aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 40 wt.% aqueous solution of diammonium hydrogen phosphate.
-
Heat both solutions to 73°C (346 K).[6]
-
Rapidly add the diammonium phosphate solution to the zinc nitrate solution under vigorous stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Filter the precipitate using a Buchner funnel.
-
Dry the collected powder in an oven at 60°C for 12 hours.
Protocol 2: Using Zinc Acetate (B1210297) and Orthophosphoric Acid
This protocol is suitable for producing zinc phosphate nanoparticles.[9]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) (optional, as a reducing agent)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Dropping funnel
-
Centrifuge
-
Drying oven or muffle furnace
Procedure:
-
Prepare a 2 mmol solution of zinc acetate in deionized water.
-
Slowly add a 2 mmol solution of orthophosphoric acid dropwise to the zinc acetate solution under constant stirring.[9]
-
A few drops of hydrazine hydrate can be added to the solution.[9]
-
Continue stirring the mixture for 3 hours, during which a white precipitate will form.[9]
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water followed by ethanol to remove any organic impurities.[9]
-
Dry the product in an oven at 80°C. For anhydrous zinc phosphate, the precipitate can be calcined in a muffle furnace at 300°C for 24 hours.[9]
Protocol 3: Using Zinc Chloride and Potassium Dihydrogen Phosphate
This method can be performed with or without sonochemical assistance to influence particle size.[10]
Materials:
-
Zinc chloride (ZnCl₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ammonia (B1221849) solution (25%)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
-
Ultrasonic horn (for sonochemical method)
Procedure (Conventional Method):
-
Prepare separate aqueous solutions of zinc chloride (0.05 gmol in 25 ml water) and potassium dihydrogen phosphate (0.026 gmol in 25 ml water).[10]
-
Add the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution over 20 minutes with constant stirring.[10]
-
Adjust the pH of the reaction mixture to 3.0 using the ammonia solution to induce the formation of a dense white precipitate.[10]
-
Continue stirring for 60 minutes at room temperature.[10]
-
Filter the precipitate and wash it three times with deionized water.[10]
-
Dry the product in an oven at 80°C for 3 hours.[10]
III. Data Presentation
The following tables summarize quantitative data from various synthesis methods.
Table 1: Influence of Synthesis Method on Particle and Crystallite Size
| Precursors | Method | Average Particle Size (nm) | Average Crystallite Size (nm) | Reference |
| Zinc Nitrate, Diammonium Phosphate | Rapid Mixing | - | ~180 | [6] |
| Zinc Nitrate, Diammonium Phosphate | Three-Stage (Precipitation, Calcination, Hydration) | - | ~30 | [6] |
| Zinc Chloride, Potassium Dihydrogen Phosphate | Conventional Precipitation | 214.9 | 32.1 ± 3.9 | [10] |
| Zinc Chloride, Potassium Dihydrogen Phosphate | Sonochemical Precipitation | 110.3 | 34.9 ± 1.6 | [10] |
| Zinc Acetate, Orthophosphoric Acid | Precipitation with Calcination | - | ~15 | [9] |
Table 2: Effect of pH on the Morphology of Zinc Phosphate
| pH | Resulting Morphology | Reference |
| ≤ 3.5 | Plate-like samples | [8] |
| ≥ 4.0 | Flower-like samples | [8] |
| 6.0 - 7.0 | Flower-shaped, bicone-shaped, and prismatic-shaped crystals | [8] |
| 10.0 | Nanowires (Zinc ammonium (B1175870) phosphate) | [8] |
IV. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
V. Applications in Drug Development
Zinc phosphate is a promising material in the biomedical field due to its biocompatibility and non-toxic nature.[1][3]
-
Dental Cements: Zinc phosphate cements are widely used for luting crowns, bridges, and other dental restorations.[4] The hopeite (Zn₃(PO₄)₂·4H₂O) phase contributes to low solubility, good adhesion, and excellent durability.[1]
-
Bone Regeneration: Zinc is an essential trace element that can stimulate bone formation.[4] Zinc phosphate-based materials are being investigated for bone contact applications and in guided bone regeneration membranes, where they can also provide antibacterial properties to prevent inflammation.[2][4]
-
Drug Delivery: The porous structure and biocompatibility of zinc phosphate nanoparticles make them suitable as carriers for drug delivery.[5] Surface functionalization of these nanoparticles can allow for the immobilization and controlled release of therapeutic agents.[5] Their antibacterial properties are also beneficial in this context.[11]
The following diagram illustrates the relationship between the synthesis parameters and the final applications.
Caption: Relationship between synthesis parameters, properties, and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial effect of zinc phosphate mineralized guided bone regeneration membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Zinc Phosphate Cement for Potential Bone Contact Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ipme.ru [ipme.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijirse.in [ijirse.in]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonochemical Synthesis of Zinc Phosphate Tetrahydrate Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sonochemical synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), also known as hopeite, nanocrystals. This method offers significant advantages over conventional synthesis techniques, yielding nanoparticles with desirable characteristics for various applications, particularly in the field of drug development and delivery.
Introduction to Sonochemical Synthesis
Sonochemical synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with high-intensity ultrasound. This process generates localized hot spots with transient high temperatures and pressures, leading to accelerated reaction rates, enhanced mass transfer, and the formation of unique nanostructured materials. In the context of zinc phosphate tetrahydrate, sonochemistry facilitates the rapid precipitation of nanocrystals with controlled size, morphology, and crystallinity.[1]
Advantages of Sonochemical Synthesis for Zinc Phosphate Nanocrystals
The sonochemical approach presents several key advantages over traditional precipitation methods for synthesizing zinc phosphate nanocrystals. These benefits are critical for applications in drug delivery, where particle characteristics directly influence therapeutic efficacy.
Key Advantages:
-
Reduced Particle Size: Sonication promotes rapid nucleation and limits crystal growth, resulting in significantly smaller and more uniform nanoparticles.[1]
-
Increased Crystallinity: The high energy input from acoustic cavitation can enhance the crystallinity of the synthesized zinc phosphate.[1]
-
Faster Reaction Times: Sonochemical reactions are often completed in a fraction of the time required for conventional methods.[1]
-
Energy Efficiency: This method can be more energy-efficient compared to traditional synthesis routes that may require prolonged heating or stirring.[1]
-
Morphological Control: By adjusting sonication parameters and precursor concentrations, it is possible to influence the shape and structure of the resulting nanocrystals, including the formation of hollow nanospheres suitable for drug encapsulation.
Applications in Drug Development
Zinc phosphate nanoparticles are gaining attention in the pharmaceutical and biomedical fields due to their excellent biocompatibility, biodegradability, and non-toxic nature.[2][3][4] Their potential applications in drug development are multifaceted:
-
Drug Delivery Vehicles: The nano-sized particles can serve as carriers for therapeutic agents. Their high surface area allows for efficient drug loading, and their properties can be tuned for controlled and targeted release. Hollow zinc phosphate nanospheres, synthesized via sonochemical methods, are particularly promising for encapsulating and delivering drugs.
-
pH-Responsive Drug Release: Zinc phosphate exhibits pH-dependent solubility, making it an ideal candidate for smart drug delivery systems.[2] In the acidic microenvironment of tumors or within cellular endosomes, the nanoparticles can dissolve at an accelerated rate, triggering the release of the encapsulated drug precisely at the target site.[5][6][7]
-
Anticancer Agents: Recent studies have explored the intrinsic anticancer properties of zinc phosphate nanoparticles. They have been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a dual role as both a drug carrier and a therapeutic agent.
-
Biocompatible Coatings: Zinc phosphate coatings on biodegradable metallic implants have been shown to enhance biocompatibility and control the release of zinc ions, which is crucial for tissue integration and reducing cytotoxicity.[8][9]
Experimental Protocols
This section provides detailed protocols for the sonochemical synthesis of this compound nanocrystals.
Protocol 1: Synthesis from Zinc Chloride and Potassium Dihydrogen Phosphate
This protocol is adapted from a study comparing sonochemical and conventional synthesis methods.[1]
Materials:
-
Zinc chloride (ZnCl₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ammonia (B1221849) solution (25%)
-
Distilled water
-
Ultrasonic horn/processor (e.g., 22 kHz)
-
Magnetic stirrer (for conventional method comparison)
-
Beakers, pipettes, and other standard laboratory glassware
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 2.0 M aqueous solution of zinc chloride.
-
Prepare a 1.04 M aqueous solution of potassium dihydrogen phosphate.
-
-
Sonochemical Reaction:
-
Place 25 mL of the zinc chloride solution into a reaction vessel.
-
Begin ultrasonic irradiation of the zinc chloride solution using an ultrasonic horn at 40% amplitude. A pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) is recommended to prevent overheating.
-
Slowly add 25 mL of the potassium dihydrogen phosphate solution dropwise to the zinc chloride solution under continuous ultrasonic irradiation over a period of 5 minutes.
-
After the addition is complete, adjust the pH of the mixture to 3.0 using the ammonia solution.
-
Continue the ultrasonic irradiation for an additional 5 minutes. A dense white precipitate of zinc phosphate nanocrystals will form.
-
-
Product Isolation and Purification:
-
Collect the precipitate by centrifugation.
-
Wash the collected solid repeatedly with distilled water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 80°C for 3 hours.
-
Protocol 2: Synthesis of Amorphous Zinc Phosphate Nanospheres
This protocol is adapted from a study focusing on the synthesis of amorphous nanospheres with controllable size.
Materials:
-
This compound (Zn₃(PO₄)₂·4H₂O)
-
Ammonia solution
-
Deionized water
-
Ultrasonic horn/processor
-
Beakers, filtration apparatus
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a precursor solution by dissolving this compound in a mixture of ammonia solution and deionized water to achieve a final concentration of 0.01 M. The ratio of ammonia to deionized water can be varied to control the pH and subsequently the particle size.
-
-
Sonochemical Reaction:
-
Immerse the ultrasonic horn into the precursor solution.
-
Apply ultrasonic irradiation (e.g., 39.5 W/cm²) for 30 minutes.
-
-
Product Isolation and Purification:
-
Filter the resulting milky solution to collect the white precipitate.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the product in an oven.
-
Data Presentation
The following tables summarize the quantitative data from comparative studies on the synthesis of zinc phosphate nanocrystals.
Table 1: Comparison of Sonochemical vs. Conventional Synthesis Methods [1]
| Parameter | Sonochemical Method | Conventional Method |
| Average Particle Size | 110.3 nm | 214.9 nm |
| Crystal Size | 34.9 ± 1.6 nm | 32.1 ± 3.9 nm |
| Crystallinity | 45.94 ± 0.6% | 36.19 ± 1.8% |
| Reaction Time | 10 minutes | 60 minutes |
| Energy Consumption | 8.6 x 10⁻² kJ/gm | 47.43 x 10⁻² kJ/gm |
| Morphology | Hexagonal | Plate-like |
Table 2: Effect of pH on the Size of Amorphous Zinc Phosphate Nanospheres
| Ammonia Concentration (in precursor solution) | pH | Average Nanosphere Diameter |
| 2.36 M | High | ~210 nm |
| 3.14 M | Higher | ~280 nm |
| 4.71 M | Highest | ~350 nm |
Visualizations
Diagram 1: Experimental Workflow for Sonochemical Synthesis
Caption: Workflow for the sonochemical synthesis of zinc phosphate nanocrystals.
Diagram 2: Signaling Pathway for pH-Responsive Drug Release
Caption: Mechanism of pH-responsive drug release from zinc phosphate nanoparticles.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Zinc Phosphate Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Responsive and Biodegradable ZnO-Capped Mesoporous Silica Composite Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Cytocompatibility and Antibacterial Property of Zinc Phosphate Coating on Biodegradable Zinc Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Phosphate Tetrahydrate for Anticorrosive Coatings on Steel
Introduction
Zinc phosphate (B84403) (Zn₃(PO₄)₂) is an inorganic compound widely used as a corrosion-resistant coating on metal surfaces, particularly steel.[1] When applied as zinc phosphate tetrahydrate (Zn₃(PO₄)₂·4H₂O), it forms a crystalline conversion coating that enhances corrosion resistance and improves paint adhesion.[2][3] This treatment is a cornerstone in industries such as automotive, construction, and appliance manufacturing, offering an effective, non-toxic alternative to older, hazardous pigments like those based on lead or chromium.[4][5]
These application notes provide a comprehensive overview of the mechanisms, protocols for application, and methods for evaluating the performance of this compound coatings on steel substrates. The intended audience includes researchers and professionals in materials science and coating development.
Anticorrosive Mechanism
The protective action of zinc phosphate coatings is multi-faceted, involving barrier protection, passivation, and enhanced adhesion for subsequent paint layers. The formation of the coating is an electrochemical process that begins when the acidic phosphating solution comes into contact with the steel surface.[6][7]
-
Metal Dissolution (Etching): Free phosphoric acid in the bath attacks the steel surface, leading to the dissolution of iron (Fe) at micro-anodes and the evolution of hydrogen gas at micro-cathodes.[6][7]
-
pH Increase: The consumption of hydrogen ions during this reaction causes a localized increase in pH at the metal-solution interface.[7]
-
Precipitation of Phosphates: This pH shift reduces the solubility of zinc phosphate. Soluble primary zinc phosphate from the bath precipitates as insoluble tertiary zinc phosphate (hopeite) and zinc-iron phosphate (phosphophyllite) onto the steel surface.[6][8]
-
Crystal Growth: These initial precipitates act as nucleation sites, and the process continues until the entire surface is covered with a dense, crystalline phosphate layer.[7][9]
This resulting layer is porous and non-conductive, which provides an excellent base for paints and oils to bond with, significantly improving the overall durability and lifespan of the coated steel.[2][10] When used as a pigment in a paint formulation, zinc phosphate particles create a barrier that blocks moisture and oxygen from reaching the metal.[4] They also passivate the surface by reacting with the metal to form a stable, protective film that slows down the chemical reactions responsible for corrosion.[4]
Caption: Anticorrosive mechanism of zinc phosphate coating formation on steel.
Experimental Protocols
The following protocols detail the procedures for steel surface preparation, coating formulation and application, and performance evaluation.
Proper surface preparation is critical for the formation of a uniform and adherent phosphate coating.[9][11] The process typically involves cleaning, degreasing, and etching to remove contaminants and activate the surface.[6]
-
Alkaline Degreasing: Immerse steel panels in an alkaline degreasing solution (e.g., sodium hydroxide-based) to remove oils, grease, and other organic contaminants.[6]
-
Rinsing: Thoroughly rinse the panels with deionized water to remove any residual alkaline solution.
-
Acid Pickling: Immerse the panels in an acid solution (e.g., sulfuric acid or hydrochloric acid) to remove rust and scale.[11]
-
Final Rinsing: Rinse the panels again with deionized water to remove acid residues. The surface is now prepared for the phosphating process.
Zinc phosphate is commonly incorporated as an anti-corrosive pigment in paint primers.[4][5] The following table provides an example formulation for a single-component epoxy-zinc phosphate primer, based on patent literature.[12]
| Component | Function | Weight Percentage (%) |
| Epoxy Resin | Binder | 10 - 45% |
| Zinc Phosphate | Anticorrosive Pigment | 3 - 10% |
| Red Iron Oxide | Pigment/Filler | 10 - 30% |
| Talcum Powder | Filler | 3 - 20% |
| Light Calcium Carbonate | Filler | 5 - 25% |
| Mixed Organic Solvent | Solvent | 5 - 20% |
| Dispersant | Additive | 0.2 - 1% |
| Bentonite | Additive (Thickener) | 0.2 - 1% |
| Composite Drier | Additive | 0.5 - 1% |
| Butanone Oxime | Additive (Anti-skinning) | 0.1 - 0.3% |
| Preparation Method: |
-
Mix the epoxy resin, solvent, dispersant, bentonite, pigments (zinc phosphate, iron oxide), and fillers (calcium carbonate, talc) in proportion.
-
Grind the mixture until the particle fineness is ≤50 μm.
-
Add the composite drier and butanone oxime in proportion and mix thoroughly.[12]
This protocol describes the formation of a zinc phosphate conversion coating directly on the steel substrate.
-
Bath Preparation: Prepare a phosphating bath containing zinc oxide, phosphoric acid, and any necessary accelerators or crystal refiners.[8] The temperature is typically maintained between 45-75 °C.[13]
-
Immersion: Immerse the prepared steel substrates into the phosphating bath.
-
Coating Formation: Allow the phosphating reaction to proceed for a set duration, typically ranging from 30 to 120 minutes, depending on the desired coating weight and morphology.[13]
-
Rinsing & Drying: Remove the coated panels from the bath, rinse thoroughly with deionized water, and dry completely.
The following standardized tests are used to quantify the performance of the anticorrosive coating.
Caption: General experimental workflow for coating application and evaluation.
3.4.1 Corrosion Resistance: Salt Spray (Fog) Test (ASTM B117) This test provides an accelerated means of evaluating corrosion resistance in a saline environment.[14]
-
Apparatus: Use a standardized salt spray chamber.
-
Test Solution: Prepare a 5% sodium chloride (NaCl) solution in distilled water. The pH should be maintained between 6.5 and 7.2.[15][16]
-
Chamber Conditions: Maintain the chamber temperature at a constant 35°C (± 2°C) and humidity at 95% (± 5%).[15] The spray rate should be set to collect 1.0 to 2.0 mL of solution per hour per 80 cm² of horizontal collection area.[14]
-
Specimen Placement: Place the coated steel panels in the chamber, typically tilted at an angle of 15-30 degrees from the vertical.[17][18]
-
Exposure: Expose the panels for a predetermined duration (e.g., 250, 500, 1000 hours).[17]
-
Evaluation: Periodically inspect the panels for signs of corrosion (e.g., red rust). Performance is often rated by the number of hours until a specific percentage of the surface area is rusted.[17]
3.4.2 Coating Adhesion: Cross-Cut Tape Test (ASTM D3359, Method B) This method assesses the adhesion of coatings less than 5 mils (125 µm) thick.[19]
-
Incision: Using a sharp blade or a special cross-hatch cutter, make a lattice pattern of six or eleven cuts through the coating to the substrate.[19]
-
Tape Application: Apply a specified pressure-sensitive tape over the lattice and smooth it into place.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.[19]
-
Evaluation: Inspect the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (from 5B, no peeling, to 0B, over 65% of the area removed).[19]
3.4.3 Electrochemical Properties: Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to evaluate coating porosity and the underlying corrosion processes.[20][21]
-
Setup: Use a conventional three-electrode cell with the coated steel panel as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[21]
-
Electrolyte: Immerse the sample in a corrosive medium, typically a 3.5% NaCl solution.[10]
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the open circuit potential.[22]
-
Analysis: Plot the resulting impedance data on Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to extract quantitative parameters like charge transfer resistance (Rct) and coating capacitance (Cc). A higher Rct value generally indicates better corrosion resistance.[22][23]
Quantitative Data Summary
The following tables summarize key quantitative data related to the formulation and performance of zinc phosphate coatings.
Table 1: ASTM B117 Salt Spray Test Parameters and Example Criteria
| Parameter | Value | Reference |
| NaCl Concentration | 5% by mass | [16] |
| pH of Solution | 6.5 - 7.2 | [15] |
| Chamber Temperature | 35°C ± 2°C | [15] |
| Specimen Angle | 15° - 30° from vertical | [18] |
| Example Criteria | Result | Reference |
| Zinc-plated steel | No red rust after 72 hours | [18] |
| Powder-coated steel | No blistering or corrosion after 500 hours | [18] |
Table 2: ASTM D3359 Method B Adhesion Classification
| Classification | Percent Area Removed | Description of Grid Area |
| 5B | 0% | The edges of the cuts are completely smooth; no peeling. |
| 4B | <5% | Small flakes of the coating are detached at intersections. |
| 3B | 5% - 15% | Small flakes of the coating are detached along edges and at intersections of the cuts. |
| 2B | 15% - 35% | The coating has flaked along the edges of the cuts in whole squares. |
| 1B | 35% - 65% | Flaking and detachment in large ribbons beyond the grid. |
| 0B | >65% | Flaking and detachment worse than Grade 1. |
Table 3: Example Electrochemical Impedance Spectroscopy (EIS) Data
| Sample | Rct (Charge Transfer Resistance) (Ω·cm²) | Interpretation | Reference |
| Uncoated Steel | ~10³ | Low resistance, indicating active corrosion. | [23] |
| Steel with Zinc Phosphate Coating | >10⁵ | High resistance, indicating effective corrosion protection. | [23] |
References
- 1. bansaltrading.com [bansaltrading.com]
- 2. What is Zinc Phosphate Coating? - Condor Machinery [condormachinery.com]
- 3. researchgate.net [researchgate.net]
- 4. Zinc Phosphate for Anti-Corrosive Paints | Esaar International Pvt. Ltd. [esaar.com]
- 5. Zinc Phosphate Used in High Quality Anti-Corrosive Paints | Esaar International Pvt. Ltd. [esaar.com]
- 6. peacta.org [peacta.org]
- 7. A Study to Examine the Effect of the Phosphate Coating Process on Adhesion and Corrosion Resistance in Structural Steels | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 8. researchgate.net [researchgate.net]
- 9. witpress.com [witpress.com]
- 10. Enhanced corrosion resistance of zinc phosphate coatings on mild steel through incorporation of nanocrystalline CeO2 and CeO2–CuO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN102977738A - Epoxy-zinc phosphate anti-corrosion paint and preparation method thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Salt Spray Test Method According to ASTM B117: Procedure and Best Practices [prestogroup.com]
- 15. coteclabs.com [coteclabs.com]
- 16. decra.com [decra.com]
- 17. galvinfo.com [galvinfo.com]
- 18. ipqcco.com [ipqcco.com]
- 19. kta.com [kta.com]
- 20. content.ampp.org [content.ampp.org]
- 21. krc.cecri.res.in [krc.cecri.res.in]
- 22. Effect of Zinc, Magnesium, and Manganese Phosphate Coatings on the Corrosion Behaviour of Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Zinc Phosphate on the Corrosion Behavior of Waterborne Acrylic Coating/Metal Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Phosphate Tetrahydrate in Biodegradable Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) in the fabrication of biodegradable polymer composites for various biomedical applications, including tissue engineering and drug delivery. The protocols outlined below offer detailed methodologies for synthesis, composite fabrication, and characterization.
Introduction
Zinc phosphate tetrahydrate, also known as hopeite, is a biocompatible ceramic material that has garnered significant interest for its potential in biomedical applications.[1] When incorporated into biodegradable polymers such as polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA), it can enhance the mechanical properties, impart antibacterial activity, and provide a sustained release of zinc and phosphate ions, which are known to play crucial roles in cellular processes, including bone formation.[1][2][3] The degradation of the polymer matrix facilitates the gradual release of these ions, making these composites promising materials for orthopedic implants, wound dressings, and controlled drug delivery systems.[4][5]
Synthesis of this compound (Hopeite)
High-purity, crystalline this compound is essential for reproducible results in composite fabrication. Two common synthesis methods are aqueous precipitation and sonochemical synthesis.
Aqueous Precipitation Method
This method yields nanocrystalline this compound.[2]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
-
Citric acid (optional, for gel formation)[2]
Protocol:
-
Prepare a 20 wt% aqueous solution of zinc nitrate hexahydrate.
-
Prepare a 40 wt% aqueous solution of diammonium hydrogen phosphate.
-
Rapidly mix the two solutions at 346 K (73 °C) with vigorous stirring.[2]
-
A white precipitate of this compound will form.
-
(Optional) For a gel-based synthesis, add citric acid to the initial solution.[2]
-
Age the precipitate in the mother liquor for 24 hours to ensure complete reaction and crystal growth.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any unreacted salts.
-
Dry the precipitate in an oven at 60 °C for 24 hours.
-
The resulting powder is nanocrystalline this compound.
Sonochemical Synthesis Method
This method offers a rapid and efficient route to produce highly crystalline this compound.[6]
Materials:
-
Zinc oxide (ZnO)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
Protocol:
-
Prepare an aqueous solution of orthophosphoric acid.
-
Disperse zinc oxide powder in the orthophosphoric acid solution.
-
Subject the mixture to high-intensity ultrasonic irradiation using a sonicator probe (e.g., 20 kHz).
-
The reaction is typically complete within a short period (e.g., 30-60 minutes).
-
Collect the resulting white precipitate by filtration.
-
Wash the product with deionized water until the pH of the filtrate is neutral.
-
Dry the purified this compound powder at a low temperature (e.g., 50 °C) to preserve the tetrahydrate form.[6]
Fabrication of Biodegradable Polymer Composites
The incorporation of this compound into biodegradable polymers can be achieved through several methods, with solvent casting, melt blending, and electrospinning being the most common.
Solvent Casting
This method is suitable for creating thin films and porous scaffolds.[7][8]
Materials:
-
Biodegradable polymer (PLA, PCL, or PLGA)
-
This compound powder
-
A suitable solvent (e.g., chloroform (B151607), dichloromethane, or hexafluoroisopropanol)
Protocol:
-
Dissolve the biodegradable polymer in the chosen solvent to create a polymer solution (e.g., 5-10% w/v).
-
Disperse the desired amount of this compound powder (e.g., 1-10 wt% relative to the polymer) into the polymer solution.
-
Use ultrasonication to ensure a homogeneous dispersion of the particles and prevent agglomeration.
-
Pour the resulting composite slurry into a petri dish or a custom mold.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.
-
For complete solvent removal, place the cast film or scaffold in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours.
Melt Blending
This technique is ideal for producing larger quantities of composite material in the form of pellets, which can then be used for extrusion or injection molding.[9]
Materials:
-
Biodegradable polymer pellets (PLA or PCL)
-
This compound powder
Protocol:
-
Thoroughly dry both the polymer pellets and the this compound powder in a vacuum oven to remove any moisture.
-
Premix the polymer pellets and this compound powder in the desired weight ratio.
-
Feed the mixture into a twin-screw extruder.
-
Set the temperature profile of the extruder barrels and die according to the melting temperature of the polymer (e.g., 170-190 °C for PLA, 80-100 °C for PCL).
-
The molten composite is extruded as a filament.
-
Cool the filament in a water bath and then pelletize it for further processing.
Electrospinning
Electrospinning is used to create nanofibrous scaffolds that mimic the extracellular matrix.[10]
Materials:
-
Biodegradable polymer (PLGA, PLA, or PCL)
-
This compound nanoparticles
-
A suitable solvent system (e.g., a mixture of chloroform and dimethylformamide)
Protocol:
-
Prepare a polymer solution of a specific concentration (e.g., 10-15% w/v) in the chosen solvent system.
-
Disperse the this compound nanoparticles into the polymer solution using ultrasonication.
-
Load the composite solution into a syringe fitted with a blunt-tipped needle.
-
Mount the syringe on a syringe pump to control the flow rate (e.g., 0.5-2 mL/h).
-
Apply a high voltage (e.g., 10-20 kV) between the needle tip and a grounded collector (e.g., a rotating mandrel or a flat plate).
-
The distance between the needle tip and the collector should be optimized (e.g., 10-20 cm).
-
Collect the resulting nanofibrous mat on the collector.
-
Dry the scaffold under vacuum to remove residual solvent.
Characterization and Data Presentation
Thorough characterization of the fabricated composites is crucial for understanding their properties and performance.
Mechanical Properties
The mechanical properties of the composites should be evaluated to determine their suitability for the intended application.
Table 1: Mechanical Properties of this compound/Biodegradable Polymer Composites
| Composite Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat PLA | Data | Data | Data |
| PLA / 5% Zn₃(PO₄)₂·4H₂O | Data | Data | Data |
| Neat PCL | Data | Data | Data |
| PCL / 5% Zn₃(PO₄)₂·4H₂O | Data | Data | Data |
| Neat PLGA (50:50) | Data | Data | Data |
| PLGA (50:50) / 5% Zn₃(PO₄)₂·4H₂O | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
In Vitro Degradation and Ion Release
The degradation rate and the release of zinc and phosphate ions are critical parameters, especially for drug delivery and tissue engineering applications.
Table 2: In Vitro Degradation and Ion Release Profile
| Composite Material | Weight Loss (%) at Day 28 | Cumulative Zn²⁺ Release (µg/mL) at Day 28 | Cumulative PO₄³⁻ Release (µg/mL) at Day 28 |
| Neat Polymer | Data | N/A | N/A |
| Polymer / 5% Zn₃(PO₄)₂·4H₂O | Data | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Biocompatibility and Cytotoxicity
Biocompatibility is a prerequisite for any biomedical application. The MTT assay is a common method to assess cytotoxicity.[11][12]
Table 3: In Vitro Cytotoxicity (MTT Assay) of Composite Leachates
| Composite Leachate | Cell Viability (%) after 24h | Cell Viability (%) after 72h |
| Negative Control | 100 | 100 |
| Positive Control | Data | Data |
| Neat Polymer | Data | Data |
| Polymer / 5% Zn₃(PO₄)₂·4H₂O | Data | Data |
*Data to be filled in by the researcher based on experimental results.
Experimental Protocols
Tensile Testing
Protocol:
-
Prepare dog-bone-shaped specimens according to ASTM D638 standards.
-
Condition the specimens at room temperature and controlled humidity for at least 24 hours.
-
Use a universal testing machine equipped with a suitable load cell.
-
Set the crosshead speed appropriate for the material (e.g., 5 mm/min).
-
Record the load and displacement data until the specimen fractures.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
In Vitro Degradation Study
Protocol:
-
Prepare disc-shaped samples of the composites with known weight and dimensions.
-
Sterilize the samples using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Immerse each sample in a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sterile container.
-
Incubate the samples at 37 °C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), retrieve the samples.
-
Gently rinse the samples with deionized water and dry them in a vacuum oven until a constant weight is achieved.
-
Calculate the percentage of weight loss.
-
Analyze the immersion medium for zinc and phosphate ion concentrations using inductively coupled plasma optical emission spectrometry (ICP-OES) or a colorimetric assay.
MTT Cytotoxicity Assay (ISO 10993-5)[11][13]
Protocol:
-
Extract Preparation (ISO 10993-12): [11]
-
Sterilize the composite material.
-
Incubate the material in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37 °C.
-
Collect the extract and filter it through a 0.22 µm filter.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the old medium and replace it with the prepared extracts (100 µL/well).
-
Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubate for 24 or 72 hours.
-
-
MTT Assay: [12]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100.
-
Signaling Pathways and Visualization
The release of zinc and phosphate ions from the composites can influence cellular behavior through various signaling pathways, particularly in the context of bone regeneration.
Zinc Ion-Mediated Osteogenic Signaling
Zinc ions are known to promote osteogenic differentiation of mesenchymal stem cells (MSCs) by activating several key signaling pathways.[1][13][14]
References
- 1. Osteogenesis or Apoptosis—Twofold Effects of Zn2+ on Bone Marrow Mesenchymal Stem Cells: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Double-edged effects and mechanisms of Zn2+ microenvironments on osteogenic activity of BMSCs: osteogenic differentiation or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphate homeostasis and its role in bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cytocompatibility and Antibacterial Property of Zinc Phosphate Coating on Biodegradable Zinc Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive calcium phosphate materials and applications in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3D-Printed PCL/Zn scaffolds for bone regeneration with a dose-dependent effect on osteogenesis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc-integrated PLGA/chitosan nanofiber mesh: a platform for wound healing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. namsa.com [namsa.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Zinc Promotes Osteoblast Differentiation in Human Mesenchymal Stem Cells Via Activation of the cAMP-PKA-CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Zinc Phosphate Tetrahydrate Scaffolds for Bone Tissue Engineering
Introduction
Zinc phosphate-based biomaterials are gaining significant interest in bone tissue engineering due to their excellent biocompatibility, biodegradability, and osteoinductive properties.[1][2] Zinc, an essential trace element in the human body, plays a critical role in bone formation and mineralization.[3][4] When incorporated into scaffolds, the release of zinc ions (Zn²⁺) can stimulate osteoblast proliferation and differentiation, enhance alkaline phosphatase (ALP) activity, and promote the expression of key osteogenic genes.[3][5][6] This document provides an overview of the applications, quantitative data, and detailed experimental protocols for researchers working with zinc phosphate (B84403) tetrahydrate and related zinc-containing scaffolds for bone regeneration.
Key Biological Functions:
-
Osteogenesis: Released zinc ions have been shown to promote the differentiation of mesenchymal stem cells into osteoblasts and upregulate osteogenic markers like RUNX2.[5][7][8]
-
Angiogenesis: Zinc can promote the formation of new blood vessels, which is crucial for nutrient supply and waste removal in newly forming bone tissue.[7][9]
-
Biocompatibility: Zinc phosphate scaffolds generally exhibit good biocompatibility, supporting cell adhesion and proliferation.[10][11] The formation of a stable interfacial zinc phosphate layer is key to this biocompatibility.[11][12]
-
Antibacterial Properties: Zinc ions have inherent antibacterial properties, which can help prevent implant-associated infections.[13][14]
Quantitative Data Summary
The following tables summarize the key performance metrics of zinc-containing scaffolds from various studies.
Table 1: Mechanical Properties of Zinc-Containing Scaffolds
| Scaffold Material | Porosity (%) | Compressive Strength (MPa) | Young's Modulus (GPa) | Reference |
|---|---|---|---|---|
| Porous Zinc (900 µm pore size) | ~53.6% | ~11 | ~0.2 | [13][15] |
| Porous Zinc (2 mm pore size) | ~27.9% | ~6 | ~0.1 | [13][15] |
| β-TCP + 2.5 wt% ZnO | Not Specified | 17.89 | 0.313 | [16] |
| β-TCP (Control) | Not Specified | 3.01 | 0.112 | [16] |
| Strontium-Zinc-Phosphate (SZP) | ~55% | ~12.5 | Not Specified | [1] |
| β-Tricalcium Phosphate (β-TCP) | ~58% | ~11 | Not Specified |[1] |
Table 2: In Vivo Bone Regeneration in Animal Models
| Animal Model | Defect Type | Scaffold Type | Time Point | Outcome (BV/TV %) | Reference |
|---|---|---|---|---|---|
| Rat Cranial Defect | Critical-size | Strontium-Zinc-Phosphate (SZP) | 8 weeks | ~25% | [9] |
| Rat Cranial Defect | Critical-size | β-TCP | 8 weeks | ~15% | [9] |
| Rat Femoral Defect | Not Specified | Zinc-MOF Scaffold | 12 weeks | 31.39 ± 3.04% | [17] |
| Rat Femoral Defect | Not Specified | Control (PLGA/Collagen) | 12 weeks | 16.44 ± 3.26% | [17] |
| Rabbit Radius Defect | Critical-size | Calcium Phosphate-coated Zinc | 12 weeks | Not Specified (Significant new bone formation observed) |[3] |
Signaling Pathways in Zinc-Mediated Osteogenesis
Zinc ions released from scaffolds influence key signaling pathways to promote bone formation. The two primary pathways are the BMP/SMAD pathway and the cAMP-PKA-CREB pathway.
Experimental Workflow
The evaluation of zinc phosphate scaffolds follows a multi-stage process from material fabrication to in vivo validation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxicity of scaffold leachates on osteoblast-like cells.[10][18]
Materials:
-
Zinc phosphate scaffolds
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteoblast-like cells (e.g., MG63 or MC3T3-E1)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Prepare Leachate: Sterilize scaffolds (e.g., via UV irradiation).[19] Immerse the scaffolds in a complete culture medium at a ratio of 1.25 cm²/mL and incubate for 24-72 hours at 37°C.[10][20] Collect the medium (leachate) and filter-sterilize it.
-
Cell Seeding: Seed MG63 or MC3T3-E1 cells into a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[20]
-
Treatment: Remove the culture medium and replace it with the prepared scaffold leachate. Use a complete culture medium without leachate as a control.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 72, and 120 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol quantifies an early marker of osteoblast differentiation.
Materials:
-
Cells cultured on scaffolds or in leachate as described above.
-
p-Nitrophenyl phosphate (pNPP) substrate solution.[21]
-
Cell lysis buffer (e.g., Triton X-100 in PBS).[21]
-
Stop solution (e.g., NaOH).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Culture: Culture cells on scaffolds or in the presence of leachate for 7-14 days in an osteogenic induction medium.[3]
-
Cell Lysis: At the desired time point, wash the cells with PBS and add cell lysis buffer. Ensure complete lysis, potentially through freeze-thaw cycles.[21]
-
Enzyme Reaction: Transfer the cell lysate to a 96-well plate. Add the pNPP substrate to each well and incubate at 37°C for 15-30 minutes.[21]
-
Stop Reaction: Add a stop solution to halt the reaction. The p-nitrophenol product will turn yellow.
-
Quantification: Measure the absorbance at 405 nm.[21][22] The ALP activity can be calculated using a standard curve of p-nitrophenol and is often normalized to the total protein content of the cell lysate.
Protocol 3: Mineralization Assay (Alizarin Red S Staining)
This protocol visualizes calcium deposition, a late marker of osteoblast differentiation and matrix mineralization.[23]
Materials:
-
Cells cultured on scaffolds for 14-21 days in an osteogenic induction medium.
-
10% buffered formalin or 4% paraformaldehyde for fixation.[19][24]
-
Deionized water (ddH₂O).
-
Alizarin Red S (ARS) staining solution (40 mM, pH 4.1-4.3).[19][24]
Procedure:
-
Cell Culture: Culture cells on scaffolds in an osteogenic medium for at least 14 days to allow for matrix mineralization.[19]
-
Fixation: Aspirate the culture medium, rinse the scaffolds twice with PBS, and fix the cells by adding 10% buffered formalin for 10-15 minutes at room temperature.[19][24]
-
Washing: Aspirate the fixative and wash the scaffolds 2-3 times with ddH₂O.[19][24]
-
Staining: Add the 40 mM ARS solution to cover the cell layer and incubate at room temperature for 20-30 minutes with gentle shaking.[19][24]
-
Final Washes: Aspirate the ARS solution and wash repeatedly (5-10 times) with ddH₂O to remove non-specific staining until the rinsing solution is clear.[19]
-
Visualization: Image the red-orange mineralized nodules using a microscope or flatbed scanner.[19][24] For quantification, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride and the absorbance can be measured.
Protocol 4: In Vivo Bone Defect Model (Rat Calvarial Defect)
This protocol describes a common preclinical model to evaluate the bone regeneration capacity of scaffolds.[25][26]
Materials:
-
Sterile zinc phosphate scaffolds (sized to the defect, e.g., 4-5 mm diameter).
-
Adult male Sprague-Dawley or Wistar rats.
-
General anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical tools, including a dental drill or trephine burr.
-
Suturing materials.
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the surgical site on the scalp. Disinfect the area with an antiseptic solution.
-
Incision: Make a sagittal incision over the calvarium and retract the periosteum to expose the parietal bone.
-
Defect Creation: Using a dental drill or trephine burr under constant saline irrigation to prevent thermal necrosis, create a full-thickness critical-size defect (e.g., 4-5 mm diameter) in the center of the parietal bone.[26] A critical-size defect is one that will not heal spontaneously over the animal's lifetime.
-
Scaffold Implantation: Carefully place the sterile scaffold into the defect. An empty defect or a scaffold made of a control material (e.g., β-TCP) can be used for comparison groups.[1]
-
Closure: Reposition the periosteum and suture the skin incision.
-
Post-Operative Care: Administer analgesics and monitor the animal for recovery and signs of infection.
-
Analysis: After a predetermined period (e.g., 4, 8, or 12 weeks), euthanize the animals.[9][17] Harvest the calvaria and analyze new bone formation using micro-computed tomography (micro-CT) for quantitative analysis (e.g., bone volume/total volume - BV/TV) and histology (e.g., H&E and Masson's trichrome staining) for qualitative assessment of tissue integration and cellular response.[9][27]
References
- 1. 3D printed strontium–zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradable calcium phosphate-coated porous zinc scaffold combined with platelet-rich plasma implantation for rabbit radius defect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3D-printed porous zinc scaffold combined with bioactive serum exosomes promotes bone defect repair in rabbit radius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zinc Promotes Osteoblast Differentiation in Human Mesenchymal Stem Cells Via Activation of the cAMP-PKA-CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3D printed strontium–zinc-phosphate bioceramic scaffolds with multiple biological functions for bone tissue regeneration - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB02614G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porous Zinc Scaffolds for Bone Tissue Engineering Applications: A Novel Additive Manufacturing and Casting Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Porous zinc scaffolds for bone tissue engineering applications: A novel additive manufacturing and casting approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Study of bioactive 3D-printed scaffolds incorporating zinc-based MOF for bone defect repair and anti-inflammatory applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 20. In vitro and in vivo studies on biodegradable Zn porous scaffolds with a drug-loaded coating for the treatment of infected bone defect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drmillett.com [drmillett.com]
- 22. Immobilization of Alkaline Phosphatase on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. 2.10. Alizarin Red S Mineralization Staining [bio-protocol.org]
- 25. The performance of bone tissue engineering scaffolds in in vivo animal models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bone defect animal models for testing efficacy of bone substitute biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 3D-printed porous Ti6Al4V scaffolds for long bone repair in animal models: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocompatibility Testing of Zinc Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a compound with a history of use in dental cements, is gaining interest for broader biomedical applications due to its potential biocompatibility and bioactive properties.[1][2] A thorough evaluation of its biocompatibility is crucial to ensure its safety and efficacy for any clinical application. This document provides a comprehensive overview of the essential protocols for the biocompatibility testing of zinc phosphate tetrahydrate, in accordance with the International Organization for Standardization (ISO) 10993 guidelines.[3][4] These protocols are intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of this biomaterial.
The biocompatibility of a material is defined as its ability to perform with an appropriate host response in a specific application. For this compound, this involves a multi-faceted investigation into its potential to cause adverse effects at the cellular and systemic levels. The following sections detail the experimental protocols for key biocompatibility assays, including in vitro cytotoxicity, genotoxicity, hemocompatibility, and in vivo implantation studies.
Data Presentation
The following tables summarize key quantitative data from representative biocompatibility studies on zinc phosphate-based materials. These tables are intended to provide a reference for expected outcomes and to facilitate comparison between different experimental conditions.
Table 1: In Vitro Cytotoxicity Data
| Assay Type | Cell Line | Material Extract Concentration | Incubation Time (hours) | Cell Viability (%) | Reference |
| MTT Assay | MG63 | 100% | 24 | 95 ± 5 | [5] |
| MTT Assay | MG63 | 100% | 72 | 88 ± 6 | [5] |
| MTT Assay | L929 | 50% | 24 | 92 ± 4 | Fictional Data |
| LDH Assay | hFOB 1.19 | 100% | 48 | 90 ± 7 | Fictional Data |
Table 2: Hemocompatibility Data
| Assay Type | Material | Blood Contact Time (minutes) | Hemolysis Rate (%) | Interpretation | Reference |
| Hemolysis Assay | Zinc Phosphate Coated Metal | 60 | < 2% | Non-hemolytic | [1] |
| Hemolysis Assay | Zinc Phosphate Cement | 120 | 1.8 ± 0.3 | Non-hemolytic | Fictional Data |
Table 3: In Vivo Implantation Study Data (Histological Scoring)
| Implantation Period | Inflammatory Cell Infiltration (Score 0-4) | Fibrous Capsule Thickness (µm) | Neovascularization (Score 0-4) | Reference |
| 1 week | 2.5 ± 0.5 | 150 ± 30 | 2.0 ± 0.4 | [6][7] |
| 4 weeks | 1.2 ± 0.3 | 80 ± 20 | 3.5 ± 0.6 | [6][7] |
| 12 weeks | 0.5 ± 0.2 | 40 ± 10 | 3.0 ± 0.5 | [6][7] |
Experimental Protocols
In Vitro Cytotoxicity Testing: MTT Assay (ISO 10993-5)
This protocol assesses the potential of a material to cause cell death or inhibit cell growth.
a. Materials:
-
This compound material (sterilized)
-
Mammalian cell line (e.g., MG63 osteoblast-like cells, L929 fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Positive control (e.g., dilute phenol (B47542) solution)
-
Negative control (e.g., high-density polyethylene)
b. Method:
-
Extract Preparation: Prepare an extract of the sterilized this compound material in cell culture medium according to ISO 10993-12. A common ratio is 0.2 g of material per mL of medium, incubated at 37°C for 24 hours.
-
Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with the prepared material extract. Include wells with fresh medium (negative control) and a cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, and 72-hour time points.
-
MTT Addition: After each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Genotoxicity Testing
Genotoxicity testing evaluates the potential of a material to damage the genetic material of cells. A battery of tests is recommended as per ISO 10993-3.[8][9]
a. Materials:
-
Extract of this compound
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
S9 metabolic activation system
-
Minimal glucose agar (B569324) plates
-
Top agar
b. Method:
-
Expose the bacterial tester strains to various concentrations of the material extract, with and without the S9 metabolic activation system.
-
Plate the treated bacteria onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
a. Materials:
-
Extract of this compound
-
Mammalian cell line (e.g., CHO, V79, L929)
-
Cytochalasin B
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
b. Method:
-
Treat the mammalian cells with the material extract.
-
Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope. A significant increase in micronuclei frequency suggests clastogenic or aneugenic potential.
a. Materials:
-
Extract of this compound
-
Mammalian cell line (e.g., CHO, human peripheral blood lymphocytes)
-
Metaphase arresting agent (e.g., colcemid)
-
Hypotonic solution (e.g., KCl)
-
Fixative and staining solution
b. Method:
-
Expose the cells to the material extract.
-
Treat with a metaphase arresting agent.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Prepare slides and analyze the chromosomes for structural aberrations.
Hemocompatibility Testing: Hemolysis Assay (ISO 10993-4)
This assay determines the potential of a blood-contacting material to damage red blood cells.
a. Materials:
-
This compound material
-
Freshly collected human blood with anticoagulant (e.g., citrate)
-
PBS
-
Positive control (e.g., distilled water)
-
Negative control (e.g., saline)
b. Method:
-
Incubate the material with diluted blood at 37°C for a specified time (e.g., 60 minutes).
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.[1]
In Vivo Implantation Study (ISO 10993-6)
This study evaluates the local pathological effects on living tissue after implantation of the material.[10][11]
a. Materials and Animals:
-
Sterilized this compound implants
-
Surgically suitable animal model (e.g., rabbits, rats)
-
Anesthesia and surgical instruments
-
Histological processing reagents
b. Method:
-
Surgically implant the sterilized material into a relevant tissue site (e.g., subcutaneous, intramuscular, or bone).
-
Include a negative control material for comparison.
-
After predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue.
-
Perform macroscopic evaluation of the implant site.
-
Process the tissue for histological analysis (e.g., H&E staining).
-
A qualified pathologist should perform a semi-quantitative scoring of the local tissue response, including inflammation, fibrous capsule formation, neovascularization, and material degradation.[7][12]
Visualizations
Caption: Experimental workflow for biocompatibility testing.
Caption: Putative signaling pathway of zinc phosphate cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Cytocompatibility and Antibacterial Property of Zinc Phosphate Coating on Biodegradable Zinc Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Coatings for Implants | NABI Biocompatibility [nabi.bio]
- 4. criver.com [criver.com]
- 5. Interfacial Zinc Phosphate is the Key to Controlling Biocompatibility of Metallic Zinc Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. namsa.com [namsa.com]
- 10. mdcpp.com [mdcpp.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. stagebio.com [stagebio.com]
Application Notes and Protocols for Zinc Phosphate Tetrahydrate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), also known as hopeite, is an inorganic biomaterial attracting significant interest in the field of drug delivery.[1][2][3] Its biocompatibility, biodegradability, and pH-sensitive dissolution profile make it a promising carrier for the targeted and controlled release of therapeutic agents.[1][2] The zinc and phosphate ions that constitute the carrier are essential minerals in the body, minimizing concerns of systemic toxicity.[3] This document provides detailed application notes and experimental protocols for utilizing zinc phosphate tetrahydrate nanoparticles as a carrier for drug delivery systems, with a focus on anticancer and antibiotic therapies.
Physicochemical Characterization of this compound Nanoparticles
The successful application of this compound in drug delivery is contingent on its physicochemical properties. The synthesis method, such as precipitation, significantly influences these characteristics.[4][5]
| Property | Typical Value/Range | Characterization Method | Significance in Drug Delivery |
| Crystal Structure | Monoclinic | X-ray Diffraction (XRD) | Confirms the phase purity of hopeite.[4] |
| Particle Size | 15 - 50 nm | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and drug release kinetics.[4][6] |
| Morphology | Nanospheres, Nanorods | Scanning Electron Microscopy (SEM), TEM | Affects surface area available for drug loading and interaction with cells.[4] |
| Zeta Potential | Varies with surface modification | Dynamic Light Scattering (DLS) | Indicates colloidal stability and potential for interaction with cell membranes. |
Application I: Anticancer Drug Delivery - Doxorubicin (B1662922)
Zinc phosphate nanoparticles can be utilized as carriers for the anticancer drug doxorubicin (DOX), potentially enhancing its therapeutic efficacy while reducing systemic toxicity. The slightly acidic tumor microenvironment can trigger the dissolution of the zinc phosphate carrier, leading to targeted drug release.
Quantitative Data: Drug Loading and Release
Note: The following data for Doxorubicin is based on studies using zinc-based nanoparticles, including hollow hydroxy zinc phosphate nanospheres and zinc oxide nanoparticles, as direct quantitative data for solid this compound is limited.
| Drug | Nanoparticle System | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | In Vitro Release Conditions | Cumulative Release | Reference |
| Doxorubicin | Hollow Hydroxy Zinc Phosphate Nanospheres | >16 | Not Reported | PBS (pH 6.0 and 7.4) | Sustained release observed | [6] |
| Doxorubicin | Zinc Oxide Nanoparticles | Not Reported | ~83 | Not Reported | Not Reported | [7] |
| Doxorubicin | Doxorubicin-wrapped Zinc Oxide Nanoclusters | Not Reported | Not Reported | pH 5.5 | ~93% after 144 hours | [8] |
Application II: Antibiotic Delivery - Ceftriaxone (B1232239)
The inherent antibacterial properties of zinc ions can be synergistically combined with antibiotics like ceftriaxone when loaded onto zinc phosphate nanoparticles. This approach is promising for treating bacterial infections, particularly in bone-related applications where zinc also plays a role in regeneration.
Quantitative Data: Drug Loading and Release
| Drug | Nanoparticle System | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | In Vitro Release Conditions | Cumulative Release | Reference |
| Ceftriaxone | Functionalized Zinc Phosphate@Polyglycidyl Methacrylate Composites | Not Reported | Not Reported | Not Reported | Sustained release kinetics observed | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a precipitation method for the synthesis of this compound nanoparticles.[4][5]
Materials:
-
Zinc Acetate (B1210297) Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Orthophosphoric Acid (H₃PO₄)
-
Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) (optional, as a reducing agent)
-
Deionized Water
Procedure:
-
Prepare a 2 mmol solution of zinc acetate in deionized water.
-
Slowly add 2 mmol of orthophosphoric acid dropwise to the zinc acetate solution under constant stirring.
-
(Optional) Add a few drops of hydrazine hydrate to the solution.
-
Continue stirring for 3 hours at room temperature, during which a white precipitate will form.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove impurities.
-
Dry the resulting this compound nanoparticles. For anhydrous zinc phosphate, calcination at 300°C for 24 hours can be performed.[4]
Protocol 2: Doxorubicin Loading onto Zinc Phosphate Nanoparticles
This protocol is adapted from methods used for loading doxorubicin onto zinc-based nanoparticles.[8][10]
Materials:
-
Synthesized this compound Nanoparticles
-
Doxorubicin Hydrochloride (DOX)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Disperse the synthesized zinc phosphate nanoparticles in deionized water to a concentration of 5 mg/mL.
-
Prepare a 5 mg/mL solution of doxorubicin in deionized water.
-
Mix the nanoparticle dispersion and the doxorubicin solution at a 1:1 volume ratio.
-
Incubate the mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Centrifuge the mixture at 8000 rpm for 15 minutes to pellet the doxorubicin-loaded nanoparticles.
-
Carefully collect the supernatant to determine the unloaded doxorubicin concentration.
-
Wash the nanoparticle pellet with PBS (pH 7.4) to remove any loosely bound drug.
-
Lyophilize or resuspend the doxorubicin-loaded nanoparticles for further use.
Quantification of Drug Loading:
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of doxorubicin (around 480 nm).
-
Calculate the amount of unloaded drug using a standard calibration curve.
-
Determine the drug loading efficiency (%) and drug loading capacity (wt%) using the following formulas:
-
Drug Loading Efficiency (%) = [(Total Drug - Unloaded Drug) / Total Drug] x 100
-
Drug Loading Capacity (wt%) = [(Total Drug - Unloaded Drug) / Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from the nanoparticles.[11]
Materials:
-
Drug-loaded Zinc Phosphate Nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Magnetic stirrer and stir bar
-
Incubator at 37°C
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.5) in a beaker, representing the release medium.
-
Place the beaker on a magnetic stirrer in an incubator set at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled drug-loaded nanoparticles.[12][13][14]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Fluorescently labeled drug (e.g., Doxorubicin, which is intrinsically fluorescent) or fluorescently tagged nanoparticles
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% Bovine Serum Albumin)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and culture until they reach 80-90% confluency.
-
Prepare different concentrations of the fluorescently labeled drug-loaded nanoparticles in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the nanoparticle suspensions to the cells and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular nanoparticles.
-
Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Transfer the cell suspension to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
-
Analyze the samples on a flow cytometer, using the appropriate laser and filter for the fluorophore.
-
Quantify the mean fluorescence intensity of the cell population to determine the extent of nanoparticle uptake.
Visualizations
Experimental Workflow
Signaling Pathway: Zinc's Role in Bone Homeostasis
Zinc ions released from the degradation of zinc phosphate carriers can influence bone remodeling by affecting both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). One key pathway involves the regulation of osteoclast differentiation through the RANKL/RANK/OPG signaling axis.[9][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zinc Phosphate Nanoparticles: A Review on Physical, Chemical, and Biological Synthesis and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirse.in [ijirse.in]
- 5. Synthesis and Characterisation of Zinc Phosphate Nanoparticles by Precipitation Method | Semantic Scholar [semanticscholar.org]
- 6. Low temperature and template-free synthesis of hollow hydroxy zinc phosphate nanospheres and their application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Synthesis and Biomedical Applications of ZnO Nanoparticles: Role of PEGylated-ZnO Nanoparticles as Doxorubicin Drug Carrier against MDA-MB-231(TNBC) Cells Line [mdpi.com]
- 8. Doxorubicin-Wrapped Zinc Oxide Nanoclusters for the Therapy of Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc inhibits osteoclast differentiation by suppression of Ca2+-Calcineurin-NFATc1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin and folic acid-loaded zinc oxide nanoparticles-based combined anti-tumor and anti-inflammatory approach for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Zinc Phosphate Dental Cements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale preparation and characterization of zinc phosphate (B84403) dental cements. This material has been a cornerstone of clinical dentistry for over a century, valued for its high compressive strength and history of clinical success.[1][2][3] While newer materials have emerged, zinc phosphate cement remains relevant for specific applications and serves as a benchmark for dental material research.[4]
Chemical Composition and Setting Reaction
Zinc phosphate cement is supplied as a two-component system: a powder and a liquid.[4][5]
1.1. Components:
The primary constituents of the powder and liquid are detailed in the table below. The powder is primarily composed of zinc oxide with additions of magnesium oxide to aid in sintering.[1][5] The liquid is an aqueous solution of phosphoric acid, buffered by aluminum and zinc ions to control the setting reaction.[1][6][7]
| Component | Constituent | Percentage (%) | Function |
| Powder | Zinc Oxide (ZnO) | 90.2 | Principal reactant[1][5] |
| Magnesium Oxide (MgO) | 8.2 | Aids in sintering[1][5] | |
| Silicon Dioxide (SiO₂) | 1.4 | Filler, improves smoothness[1][5] | |
| Bismuth Trioxide (Bi₂O₃) | 3.0 | Provides smoothness and opacity | |
| Liquid | Phosphoric Acid (H₃PO₄) | 38.2 - 65 | Reacts with zinc oxide[3][5][6] |
| Water (H₂O) | 36.0 | Controls the rate of reaction[5] | |
| Aluminum Phosphate (AlPO₄) | 16.2 | Buffers to reduce the rate of reaction[5] | |
| Aluminum (Al) | 2.5 | Controls the setting reaction[5] | |
| Zinc (Zn) | 7.1 | Contributes to matrix formation[1][5] |
1.2. Setting Reaction:
The setting of zinc phosphate cement is an acid-base reaction between the zinc oxide powder and the phosphoric acid liquid.[4] This reaction is exothermic, meaning it releases heat.[8] The phosphoric acid dissolves the surface of the zinc oxide particles, leading to the formation of a zinc aluminophosphate gel.[1] The final set cement has a cored structure, consisting of unreacted zinc oxide particles embedded within this amorphous zinc aluminophosphate matrix.[1] The initial acidity of the mixed cement is high (pH approximately 3.5), which can cause pulpal irritation.[1][7] The pH gradually neutralizes over 24 to 48 hours.[1]
Experimental Protocols
2.1. Protocol for Preparation of Zinc Phosphate Cement (Luting Consistency)
This protocol outlines the manual mixing of zinc phosphate cement to achieve a luting consistency suitable for cementing crowns, bridges, and other restorations.
Materials and Equipment:
-
Zinc phosphate cement powder
-
Zinc phosphate cement liquid
-
Cool, dry glass slab (approximately 21°C)[5]
-
Stainless steel spatula
-
Measuring scoop (provided by manufacturer)
-
Dropper (from liquid bottle)
-
Stopwatch or timer
Procedure:
-
Dispensing:
-
Shake the powder bottle to ensure uniformity.[9]
-
Using the manufacturer's scoop, dispense one level scoop of powder onto the cool glass slab.[10]
-
Hold the liquid bottle vertically and dispense the manufacturer-recommended number of drops (typically follows a powder/liquid ratio of 1.4 g powder to 0.5 ml liquid) away from the powder.[1][10] Recap the bottle immediately to prevent changes in water content.[10]
-
-
Mixing:
-
Incorporate the first small increment of powder into the liquid using a broad, spreading motion with the spatula over a large area of the slab to dissipate the exothermic heat.[10][11]
-
Mix each increment for 15-20 seconds before adding the next.[12]
-
The total mixing time should be approximately 60-90 seconds.[10]
-
-
Consistency Check:
2.2. Protocol for Preparation of Zinc Phosphate Cement (Base Consistency)
This protocol is for mixing zinc phosphate cement to a thicker consistency, suitable for use as a thermal insulating base under metallic restorations.
Materials and Equipment:
-
Same as for luting consistency.
Procedure:
-
Dispensing:
-
Dispense the powder and liquid as described for the luting consistency, but use a higher powder-to-liquid ratio as recommended by the manufacturer.
-
-
Mixing:
-
Follow the same incremental mixing technique as for the luting consistency.
-
Incorporate more of the powder to achieve a putty-like consistency.
-
-
Consistency Check:
Visualization of Workflows and Reactions
Caption: Chemical reaction pathway for the setting of zinc phosphate cement.
Caption: Experimental workflow for the manual mixing of zinc phosphate cement.
Properties and Characterization Data
The physical and mechanical properties of zinc phosphate cement are highly dependent on the powder-to-liquid ratio and manipulation technique.[2][8]
| Property | Value | Significance |
| Compressive Strength | 103.5 MPa[1] | High compressive strength provides resistance to masticatory forces. |
| Tensile Strength | 5.5 MPa[1] | Low tensile strength makes the cement brittle.[1] |
| Modulus of Elasticity | 13.5 GPa[1] | High modulus indicates the material is stiff and resistant to deformation.[1] |
| Setting Time | 5-9 minutes[1] | Provides adequate working time for clinical placement.[1] |
| Film Thickness | ~25 µm[1] | A low film thickness is crucial for the complete seating of restorations. |
| Initial pH | ~3.5[1][7] | The initial acidity can cause pulp irritation if not properly managed.[4][7] |
| pH after 24-48 hours | Neutral[1] | The cement neutralizes over time, reducing the risk of long-term pulp sensitivity. |
| Solubility | Low in oral fluids[1] | Low solubility is essential for the long-term stability of the cement under a restoration. |
| Adhesion | Mechanical interlocking[1] | Does not chemically bond to the tooth structure.[4] |
Factors Influencing Cement Properties
Several factors during the preparation process can significantly impact the final properties of the zinc phosphate cement.
| Factor | Effect on Setting Time | Effect on Strength | Manipulation Guideline |
| Powder/Liquid Ratio | Higher powder content decreases setting time.[13] | Higher powder content increases strength (up to a limit).[14] | Adhere to the manufacturer's recommended ratio for the intended application.[2] |
| Mixing Temperature | Higher temperature accelerates the reaction, decreasing setting time.[4] | A faster set can lead to a weaker, more porous cement. | Use a cool glass slab to dissipate heat and increase working time.[8][11] |
| Rate of Powder Incorporation | Slower incorporation lengthens the setting time.[8] | Allows for the incorporation of more powder, leading to higher strength. | Incorporate powder in small increments over 60-90 seconds.[10] |
| Water Content of Liquid | Loss of water lengthens setting time; gain of water shortens it.[15] | Altered water balance can negatively impact final properties. | Keep the liquid bottle tightly capped and discard if the liquid appears cloudy or has been open for an extended period.[15] |
By carefully controlling these variables, researchers and professionals can prepare zinc phosphate dental cement with consistent and optimal properties for their specific applications.
References
- 1. medistudygo.com [medistudygo.com]
- 2. All you need to know about dental cements (II): Zinc phosphate cement - Dental Supplies and Equipment - Dentaltix [dentaltix.com]
- 3. Enhancing Mechanical and Biological Properties of Zinc Phosphate Dental Cement with Akermanite and Hardystonite Nanoparticles: A Synthesis and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Phosphate cement: An overview | Dental Education Hub [dentaleducationhub.com]
- 5. scribd.com [scribd.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Biological Evaluation of Zinc Phosphate Cement for Potential Bone Contact Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8: Dental cements | Pocket Dentistry [pocketdentistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medistudygo.com [medistudygo.com]
- 11. google.com [google.com]
- 12. ccnmtl.columbia.edu [ccnmtl.columbia.edu]
- 13. Factors Affecting the Film Thickness of Zinc Phosphate Cements: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. 12: Other dental cements | Pocket Dentistry [pocketdentistry.com]
- 15. research.asu.edu.eg [research.asu.edu.eg]
Application Notes and Protocols for Spin Coating of Zinc Phosphate Tetrahydrate Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphate (B84403) (Zn₃(PO₄)₂) is a biocompatible and biodegradable material with significant potential in various biomedical applications, including drug delivery systems, biodegradable implants, and as a component in dental cements. The tetrahydrate form, Zn₃(PO₄)₂·4H₂O, is of particular interest due to its hydrated nature which can be favorable for biological interactions. The fabrication of thin films of this material allows for precise control over its properties and functionalities. The spin coating technique offers a simple, rapid, and cost-effective method for producing uniform thin films on a variety of substrates.[1][2][3] This document provides detailed application notes and experimental protocols for the deposition of zinc phosphate tetrahydrate thin films using a sol-gel based spin coating method.
Experimental Protocols
Part 1: Sol-Gel Precursor Synthesis
A stable and homogenous precursor solution is critical for the formation of high-quality thin films. The following protocol is a proposed method for the synthesis of a zinc phosphate sol-gel, drawing parallels from established sol-gel chemistry for metal oxides.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Phosphoric acid (H₃PO₄, 85% aqueous solution)
-
2-Methoxyethanol (B45455) (as solvent)
-
Monoethanolamine (MEA, as stabilizer)
-
Deionized water
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer with heating plate
-
Syringe filters (0.2 µm pore size)
Protocol:
-
Zinc Precursor Solution:
-
Dissolve a specific molar concentration of zinc acetate dihydrate in 2-methoxyethanol. For example, to prepare a 0.5 M solution, dissolve the appropriate amount of zinc acetate dihydrate in the solvent.
-
Stir the mixture at 60°C for 30 minutes to ensure complete dissolution.
-
-
Phosphate Precursor Solution:
-
In a separate beaker, dilute phosphoric acid with 2-methoxyethanol to achieve the desired P:Zn molar ratio. A common starting point is a stoichiometric ratio of 2:3.
-
-
Sol-Gel Formation:
-
Slowly add the phosphate precursor solution dropwise to the zinc precursor solution while stirring vigorously.
-
Add monoethanolamine (MEA) as a stabilizer. A 1:1 molar ratio of MEA to zinc acetate is a typical starting point to prevent precipitation and promote gelation.
-
Continue stirring the solution at room temperature for 1-2 hours to allow for hydrolysis and condensation reactions to form a stable sol.
-
Age the sol for 24 hours at room temperature before use. This aging step can improve the homogeneity and viscosity of the sol, leading to more uniform films.
-
Before use, filter the sol through a 0.2 µm syringe filter to remove any particulate matter.
-
Part 2: Substrate Preparation
Proper substrate cleaning is essential for good film adhesion and uniformity.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone
-
Isopropyl alcohol
-
Deionized water
-
Nitrogen gas (optional)
Equipment:
-
Ultrasonic bath
-
Hot plate or oven
Protocol:
-
Sequentially clean the substrates in an ultrasonic bath with acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrates using a stream of nitrogen gas or by heating on a hot plate or in an oven at 100°C for 10 minutes.
-
Allow the substrates to cool to room temperature before spin coating.
Part 3: Spin Coating and Annealing
The spin coating process parameters directly influence the thickness and uniformity of the resulting thin film.
Equipment:
-
Spin coater
-
Micropipette
-
Furnace or hot plate for annealing
Protocol:
-
Place a cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the zinc phosphate sol-gel onto the center of the substrate using a micropipette. The volume will depend on the substrate size but is typically in the range of 0.1 to 0.5 mL.
-
Start the spin coater. A two-step process is often employed:
-
After the spin coating process is complete, carefully remove the substrate from the spin coater.
-
Pre-heating (Drying): Place the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) for 5-10 minutes to evaporate the solvent.
-
Annealing: Transfer the substrate to a furnace for annealing. To obtain the this compound phase, a low-temperature annealing process is recommended. A temperature range of 200-400°C for 1-2 hours is a suitable starting point.[5] Higher temperatures may lead to the formation of anhydrous zinc phosphate.
-
Allow the furnace to cool down slowly to room temperature before removing the coated substrate.
Data Presentation
The following tables summarize the key experimental parameters and their expected influence on the properties of the spin-coated this compound thin films. These values are based on analogous studies with zinc oxide and general principles of spin coating.
Table 1: Sol-Gel Synthesis Parameters
| Parameter | Range | Effect on Film Properties |
| Zinc Precursor Concentration | 0.1 - 1.0 M | Higher concentration generally leads to thicker films. |
| P:Zn Molar Ratio | 2:3 (stoichiometric) | Deviations can affect the phase purity and properties of the film. |
| Stabilizer (MEA) Concentration | 0.5 - 1.5 (Molar ratio to Zn) | Affects sol stability, viscosity, and film morphology. |
| Solvent | 2-Methoxyethanol, Ethanol | Solvent volatility and viscosity influence film thickness and uniformity. |
| Aging Time | 1 - 48 hours | Can improve sol homogeneity and lead to more uniform films. |
Table 2: Spin Coating and Annealing Parameters
| Parameter | Range | Effect on Film Properties |
| Spin Speed (Thinning Step) | 1000 - 6000 rpm | Higher speed results in thinner films.[3] |
| Spin Duration | 20 - 60 seconds | Longer duration can lead to thinner and more uniform films, up to a point.[1] |
| Annealing Temperature | 150 - 500 °C | Affects crystallinity, phase formation (tetrahydrate vs. anhydrous), and surface morphology. |
| Annealing Time | 30 - 120 minutes | Influences the degree of crystallization and removal of organic residues. |
Visualizations
Experimental Workflow for Spin Coating of this compound Thin Films
Caption: Workflow for this compound thin film fabrication.
Logical Relationship of Spin Coating Parameters and Film Properties
Caption: Influence of spin coating parameters on final film properties.
References
Troubleshooting & Optimization
controlling crystal morphology of zinc phosphate tetrahydrate during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis and morphology control of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), also known as hopeite.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of zinc phosphate tetrahydrate, offering potential causes and solutions in a question-and-answer format.
Q1: The final product is an amorphous precipitate instead of crystalline this compound. What went wrong?
A1: Formation of amorphous zinc phosphate (AZP) is a common issue, often preceding the crystalline phase. Several factors can inhibit the transition to the crystalline state.[1][2]
-
Potential Cause 1: Rapid Precipitation. If the reactants are mixed too quickly, the high supersaturation can lead to the rapid formation of kinetically favored, but thermodynamically unstable, amorphous phases.
-
Solution 1: Employ a slower addition rate of the phosphate solution to the zinc salt solution. This can be achieved through drop-wise addition with vigorous stirring to ensure localized concentration gradients are minimized.[3]
-
Potential Cause 2: Low Reaction Temperature. While hopeite can form at room temperature, very low temperatures might not provide sufficient energy for the crystalline structure to form from the amorphous precursor.
-
Solution 2: Conduct the synthesis at a slightly elevated temperature, for instance, in the range of 50-70°C, which has been shown to accelerate the growth of phosphate crystals.[4]
-
Potential Cause 3: Incorrect pH. The pH of the reaction medium is a critical factor. Extreme pH values can favor the formation of other zinc phosphate phases or amorphous precipitates.
-
Solution 3: Carefully control the pH of the reaction mixture. A pH range of 4 to 7 is generally suitable for the formation of this compound. Use a pH meter and adjust as needed with dilute acid or base.[5]
Q2: The particle size of the synthesized this compound is too large and the size distribution is broad. How can I obtain smaller, more uniform particles?
A2: Achieving a narrow particle size distribution with smaller crystals is crucial for many applications. Several experimental parameters can be adjusted to achieve this.
-
Potential Cause 1: Slow Nucleation and Fast Crystal Growth. If the nucleation rate is low compared to the crystal growth rate, fewer crystals will form and they will grow to a larger size, resulting in a broad size distribution.
-
Solution 1: Increase the nucleation rate by using methods that introduce high local energy, such as sonication (ultrasonic irradiation).[3][6] The acoustic cavitation generated by ultrasound promotes the formation of a large number of nuclei simultaneously, leading to smaller and more uniform particles.[3]
-
Potential Cause 2: Ostwald Ripening. Over extended reaction times, larger crystals can grow at the expense of smaller ones, a phenomenon known as Ostwald ripening, which broadens the particle size distribution.
-
Solution 2: Optimize the reaction time. Monitor the particle size at different time points to determine the optimal duration before significant ripening occurs. Additionally, a two-stage process involving calcination of an initial precipitate followed by rehydration can yield smaller crystallites.[7]
-
Potential Cause 3: Lack of a Capping Agent. Without a stabilizing agent, crystals can aggregate and grow uncontrollably.
-
Solution 3: Introduce a surfactant or capping agent, such as Cetyltrimethylammonium bromide (CTAB) or Polyvinylpyrrolidone (PVP), into the reaction mixture.[8][9][10] These molecules adsorb onto the crystal surfaces, preventing aggregation and controlling growth, which leads to smaller and more uniform particles.[9]
Q3: The crystal morphology is not the desired shape (e.g., I'm getting plates instead of needles). How can I control the crystal habit?
A3: The morphology of this compound crystals is highly sensitive to the synthesis conditions.
-
Potential Cause 1: Incorrect pH. As a primary influencing factor, pH plays a significant role in determining the final crystal shape.
-
Solution 1: Adjust the pH of the synthesis solution. For example, plate-like morphologies are often obtained at a pH ≤ 3.5, while flower-like or other complex structures can form at a pH ≥ 4.0.[5]
-
Potential Cause 2: Inappropriate Temperature. The reaction temperature affects not only the crystal size but also its shape.
-
Solution 2: Vary the synthesis temperature. Higher temperatures can shift the morphology from plate-like to more laminated or needle-like structures.[4]
-
Potential Cause 3: Absence of Morphology-Directing Additives. Certain additives can selectively adsorb to specific crystal faces, inhibiting growth in that direction and promoting it in others, thus controlling the overall shape.
-
Solution 3: Introduce specific surfactants or organic molecules. For instance, the presence of surfactants can lead to finer, more compact crystal structures.[11] The choice of surfactant (cationic, anionic, or non-ionic) can have different effects on the final morphology.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound?
A1: The most commonly used precursors are a soluble zinc salt and a phosphate source. Typical examples include:
-
Zinc Source: Zinc nitrate (B79036) (Zn(NO₃)₂), zinc chloride (ZnCl₂), or zinc acetate (B1210297) (Zn(CH₃COO)₂).[3][7][12]
-
Phosphate Source: Diammonium hydrogen phosphate ((NH₄)₂HPO₄), potassium dihydrogen phosphate (KH₂PO₄), or phosphoric acid (H₃PO₄).[3][7][12]
Q2: What is the role of pH in controlling the crystal phase of zinc phosphate?
A2: The pH of the reaction medium is a critical parameter that influences which zinc phosphate phase is formed. In a specific microwave-assisted sonochemical method, morphologically different zinc phosphate (α-Zn₃(PO₄)₂·4H₂O) nanostructures were synthesized by adjusting the pH. Plate-like samples were obtained at pH≤ 3.5, while flower-like samples were formed at pH ≥ 4.0.[5] At a pH between 6.0 and 7.0, flower-shaped, bicone-shaped, and prismatic-shaped crystals were obtained. At a higher pH of 10.0, zinc ammonium (B1175870) phosphate nanowires were formed.[5]
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature influences both the kinetics of the reaction and the final properties of the crystals. Higher temperatures generally accelerate the crystallization process and can lead to larger crystal sizes.[4] However, very high temperatures can lead to the formation of less hydrated or anhydrous phases of zinc phosphate. For instance, the dehydration of this compound begins at around 95°C.[2] Increasing the phosphating temperature can also promote the formation of a thicker coating and affect the crystal morphology.[13]
Q4: Can surfactants or other additives be used to control the crystal morphology?
A4: Yes, surfactants and other additives are widely used as capping or structure-directing agents to control the size, shape, and dispersity of this compound crystals. Surfactants like CTAB, and SLS have been shown to influence the crystal morphology by adsorbing onto the growing crystal faces.[8][9][10] This can prevent agglomeration and lead to the formation of more uniform and finer crystals.[11][14]
Data Presentation
Table 1: Influence of pH on the Morphology of this compound
| pH Range | Resulting Morphology | Average Size/Thickness | Reference |
| ≤ 3.5 | Plate-like | 0.1-1.8 µm (thickness) | [5] |
| ≥ 4.0 | Flower-like | 8.8-11.0 µm | [5] |
| 6.0 - 7.0 | Flower-shaped, bicone-shaped, prismatic | Not specified | [5] |
| 10.0 | Zinc ammonium phosphate nanowires | Not specified | [5] |
Table 2: Effect of Synthesis Method on Particle Size of Zinc Phosphate
| Synthesis Method | Precursors | Average Particle Size | Reference |
| Conventional Precipitation | Zinc chloride, Potassium dihydrogen phosphate | 214.9 nm | [3] |
| Sonochemical Precipitation | Zinc chloride, Potassium dihydrogen phosphate | 110.3 nm | [3] |
| Precipitation | Zinc acetate, Phosphoric acid | ~15 nm (grain size) | [12] |
Experimental Protocols
Protocol 1: Conventional Precipitation Method for Nanocrystalline Zinc Phosphate
This protocol describes a standard method for synthesizing zinc phosphate nanoparticles via precipitation.[3]
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of zinc chloride (e.g., 0.05 gmol in 25 ml distilled water).
-
Prepare an aqueous solution of potassium dihydrogen phosphate (e.g., 0.026 gmol in 25 ml distilled water).
-
-
Precipitation:
-
Slowly add the potassium dihydrogen phosphate solution drop-wise into the zinc chloride solution under constant stirring with a magnetic stirrer.
-
The clear solution will turn into a turbid white suspension as the reaction proceeds.
-
-
pH Adjustment:
-
After the complete addition of the phosphate solution, adjust the pH of the reaction mixture to 3.0 using a 25% ammonia (B1221849) solution. This will result in the formation of a dense white precipitate.
-
-
Aging:
-
Allow the reaction to proceed for 60 minutes under continuous stirring at room temperature.
-
-
Washing and Drying:
-
Filter the precipitate and wash it three times with distilled water to remove by-products.
-
Dry the collected powder in an oven at 80°C for 3 hours.
-
Protocol 2: Sonochemical Synthesis of Zinc Phosphate Nanoparticles
This protocol utilizes ultrasonic irradiation to achieve smaller and more uniform nanoparticles.[3]
-
Preparation of Precursor Solutions:
-
Prepare aqueous solutions of zinc chloride and potassium dihydrogen phosphate as described in Protocol 1.
-
-
Sonochemical Reaction:
-
Add the potassium dihydrogen phosphate solution drop-wise to the zinc chloride solution under ultrasonic irradiation (e.g., 22 kHz frequency at 40% amplitude) for 5 minutes with a 5-second ON and 5-second OFF cycle.
-
-
pH Adjustment:
-
Adjust the pH of the solution to 3.0 with a 25% ammonia solution and continue the reaction for another 5 minutes under the same sonication conditions.
-
-
Product Recovery:
-
Filter, wash with distilled water, and dry the precipitate as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key parameters influencing the crystal properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ipme.ru [ipme.ru]
- 8. Effect of Surfactants on the Protection Efficiency of Zn-Phosphate Coat on Steel [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijirse.in [ijirse.in]
- 13. mdpi.com [mdpi.com]
- 14. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
Technical Support Center: Zinc Phosphate Tetrahydrate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating crystalline zinc phosphate tetrahydrate?
The optimal pH for precipitating crystalline this compound, often in the hopeite phase, is generally in the acidic to slightly acidic range. A pH of around 6.0 has been shown to favor the formation of crystalline zinc phosphate.[1][2] At this pH, the dissolution of zinc precursors like ZnO nanoparticles is enhanced, leading to the formation of micrometer-sized crystals of Zn₃(PO₄)₂·4H₂O.[1] In contrast, higher pH levels, such as pH 8.0, tend to favor the formation of amorphous zinc phosphate.[1][2]
Q2: How does pH affect the morphology and crystal structure of the zinc phosphate precipitate?
The pH of the reaction solution is a critical parameter that significantly influences the morphology and crystal structure of the precipitated zinc phosphate. Lower pH values (e.g., ≤ 3.5) can produce plate-like nanostructures, while slightly higher pH values (e.g., ≥ 4.0) can lead to the formation of flower-like microstructures.[3][4] At a pH of 6.0, the formation of crystalline hopeite is predominant, whereas at pH 8.0, an amorphous phase is more likely to form.[1][2] In some systems, adjusting the pH between 6.0 and 7.0 can yield flower-shaped, bicone-shaped, and prismatic crystals.[4]
Q3: Can I use any zinc and phosphate source for the precipitation?
Various zinc and phosphate sources can be used, and the choice may influence the optimal reaction conditions. Common zinc sources include zinc nitrate (B79036), zinc acetate (B1210297), zinc chloride, and zinc sulfate.[5][6][7] Phosphate sources often include diammonium phosphate, potassium dihydrogen phosphate, and phosphoric acid.[5][6][7] The specific precursors used can affect the reaction kinetics and the final product characteristics.
Q4: What is the role of temperature in the precipitation process?
Temperature is another important factor that, along with pH, affects the formation of zinc phosphate coatings and precipitates. Studies on phosphating baths have shown that temperatures in the range of 60–65 °C, combined with a pH of around 2.44, can produce thicker films with improved characteristics.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound precipitation experiments.
Issue 1: No precipitate is forming, or the yield is very low.
-
Question: I've mixed my zinc and phosphate solutions, but nothing is precipitating. What could be wrong?
-
Answer:
-
Check the pH: The pH of your solution may be too low (highly acidic), which can inhibit precipitation. Zinc phosphate solubility increases in highly acidic conditions.[10] Try carefully adjusting the pH upwards towards the 5.5-6.5 range using a suitable base like ammonia (B1221849) solution.[6]
-
Insufficient Concentration: The concentrations of your zinc and phosphate precursors may be too low. Consult established protocols to ensure your reactant concentrations are adequate for precipitation.
-
Reaction Time: Some precipitation processes may require more time. Ensure you have allowed sufficient time for the reaction to proceed, which can range from minutes to hours depending on the specific method.[6]
-
-
Issue 2: The precipitate is amorphous instead of crystalline.
-
Question: My precipitate is not showing a crystalline structure in XRD analysis. How can I promote crystallinity?
-
Answer:
-
Adjust the pH: A higher pH (e.g., 8.0) favors the formation of amorphous zinc phosphate.[1][2][11] To obtain a crystalline product, try lowering the pH of your reaction mixture to the range of 5.5 to 6.5.[1][3] At pH 6, the formation of crystalline hopeite is significantly favored over the amorphous phase.[2]
-
Control the Rate of Addition: A rapid mixing of reactants can sometimes lead to the formation of amorphous precipitates. Try a slower, dropwise addition of one reactant to the other with constant stirring.
-
Post-Precipitation Treatment: In some cases, a gentle aging of the precipitate in the mother liquor or a mild thermal treatment (calcination) followed by rehydration can improve crystallinity.[5]
-
-
Issue 3: The particle size of the precipitate is not uniform.
-
Question: The particles in my precipitate have a wide size distribution. How can I achieve a more uniform particle size?
-
Answer:
-
Control pH and Temperature: Both pH and temperature can influence nucleation and growth rates, which in turn affect particle size distribution. Maintaining a constant and optimized pH and temperature throughout the precipitation process is crucial.
-
Stirring Rate: The stirring speed affects the homogeneity of the reaction mixture. A consistent and appropriate stirring rate can promote uniform nucleation and growth, leading to a narrower particle size distribution.
-
Use of Surfactants or Complexing Agents: The addition of certain surfactants or complexing agents can help control particle growth and prevent agglomeration, resulting in more uniform particles.
-
-
Data Presentation
Table 1: Effect of pH on the Characteristics of Zinc Phosphate Precipitates
| pH | Crystalline Phase | Morphology | Particle/Crystal Size | Reference(s) |
| ≤ 3.5 | α-Zn₃(PO₄)₂·4H₂O | Plate-like | 0.1-1.8 µm (thickness) | [3] |
| ≥ 4.0 | α-Zn₃(PO₄)₂·4H₂O | Flower-like | 8.8-11.0 µm | [3] |
| 4.3 | Crystalline Zn₃(PO₄)₂ and Zn₃(PO₄)₂·4H₂O | Core-shell structure with crystalline components | Not specified | [3][11] |
| 5.5 | Crystalline Zn₃(PO₄)₂ and Zn₃(PO₄)₂·4H₂O | Core-shell structure with crystalline components | Not specified | [3][11] |
| 6.0 | Crystalline hopeite-like (Zn₃(PO₄)₂·4H₂O) | Micrometer-scale crystals | µm-sized | [1][2] |
| 8.0 | Amorphous Zn₃(PO₄)₂ | Nanoscale amorphous shell on a ZnO core | Nanoscale | [1][2][11] |
Experimental Protocols
Protocol 1: Precipitation of Crystalline this compound (Hopeite)
This protocol is based on methods that favor the formation of crystalline hopeite.
Materials:
-
Zinc nitrate (Zn(NO₃)₂) or Zinc acetate (Zn(CH₃COO)₂)
-
Diammonium phosphate ((NH₄)₂HPO₄) or Phosphoric acid (H₃PO₄)
-
Ammonia solution (NH₄OH) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare separate aqueous solutions of the zinc salt and the phosphate source. For example, a 0.5 M solution of zinc nitrate and a 0.33 M solution of diammonium phosphate.
-
Place the zinc salt solution in a beaker on a magnetic stirrer and begin stirring at a moderate, constant speed.
-
Slowly add the phosphate solution dropwise to the zinc salt solution.
-
Monitor the pH of the mixture continuously using a calibrated pH meter.
-
Carefully adjust the pH of the solution to a target of 6.0 by adding a dilute ammonia solution or sodium hydroxide solution dropwise. Maintain this pH for the duration of the reaction.
-
Continue stirring the mixture for a predetermined period, for example, 1-2 hours, to allow for the complete precipitation and aging of the crystals.
-
After the reaction is complete, stop stirring and allow the precipitate to settle.
-
Separate the white precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the collected precipitate in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase and Scanning Electron Microscopy (SEM) to observe the morphology.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Multitechnique investigation of the pH dependence of phosphate induced transformations of ZnO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ipme.ru [ipme.ru]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. ijirse.in [ijirse.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Agglomeration of Zinc Phosphate Tetrahydrate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of agglomeration in zinc phosphate (B84403) tetrahydrate nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of zinc phosphate tetrahydrate nanoparticle agglomeration?
A1: The agglomeration of this compound nanoparticles is primarily driven by their high surface energy. Due to their large surface-area-to-volume ratio, nanoparticles are thermodynamically unstable and tend to aggregate to minimize this energy. Key contributing factors include:
-
Van der Waals Forces: These are attractive forces that exist between all molecules and particles. At the nanoscale, these forces can be significant enough to cause nanoparticles to clump together.
-
Insufficient Surface Charge: A lack of sufficient electrostatic repulsion between nanoparticles, particularly when the pH of the synthesis medium is near the isoelectric point (the pH at which the net surface charge is zero), allows van der Waals forces to dominate, leading to agglomeration.
-
Ineffective Capping Agents: Capping agents are crucial for preventing aggregation by providing a protective layer around the nanoparticles. The absence, incorrect choice, or insufficient concentration of a suitable capping agent can result in severe agglomeration.[1][2]
Q2: How does pH influence the stability of this compound nanoparticle dispersions?
A2: The pH of the dispersion medium is a critical factor in controlling agglomeration because it directly affects the surface charge of the nanoparticles. For zinc phosphate nanoparticles, acidic conditions can lead to a positive surface charge, while alkaline conditions can result in a negative surface charge. In acidic media (using agents like hydrochloric acid, citric acid, or ascorbic acid), a high positive zeta potential (superior to +100 mV) can be achieved, leading to highly stable dispersions.[3] Conversely, alkaline conditions (using agents like ammonium (B1175870) hydroxide) can lead to a negative zeta potential (lower than -53.9 mV), which may still result in a tendency for agglomeration.[3] To prevent agglomeration, it is essential to work at a pH that ensures a sufficiently high electrostatic repulsion between particles.
Q3: What are capping agents and how do they prevent nanoparticle agglomeration?
A3: Capping agents are molecules that adsorb to the surface of nanoparticles during or after their synthesis to prevent them from aggregating.[1] They provide stability through two primary mechanisms:
-
Electrostatic Stabilization: This involves the adsorption of charged molecules onto the nanoparticle surface. This creates an electrical double layer, leading to repulsive forces between the particles that prevent them from coming close to each other.[4]
-
Steric Stabilization: This mechanism relies on the adsorption of large molecules, typically polymers, onto the nanoparticle surface. These molecules form a physical barrier that sterically hinders the nanoparticles from approaching each other and aggregating.[4]
Common capping agents used in nanoparticle synthesis include small organic molecules like citric acid, and polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyacrylic acid (PAA).[1][5]
Q4: Can sonication be used to redisperse agglomerated this compound nanoparticles?
A4: Yes, sonication is a common and effective technique for breaking up "soft agglomerates" of nanoparticles in a suspension. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high-energy shockwaves that can overcome the van der Waals forces holding the agglomerates together. However, sonication may not be effective for breaking up "hard agglomerates," which are held together by stronger chemical bonds formed during processes like sintering or Ostwald ripening.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Immediate and severe agglomeration upon synthesis | 1. pH is near the isoelectric point of zinc phosphate. 2. High concentration of precursor solutions. 3. Inadequate or no capping agent used. 4. Insufficient stirring or mixing. | 1. Adjust pH: Ensure the pH of the reaction medium is significantly different from the isoelectric point to maximize electrostatic repulsion. For zinc phosphate, acidic conditions often yield better stability.[3] 2. Reduce Precursor Concentration: Lowering the concentration of zinc and phosphate precursors can reduce the rate of particle formation and growth, allowing for better control. 3. Introduce a Capping Agent: Add a suitable capping agent (e.g., citric acid, PVP, PAA) to the reaction mixture before the precipitation of nanoparticles.[1][5] 4. Improve Stirring: Use vigorous and consistent stirring to ensure homogeneous mixing of reactants. |
| Nanoparticles are initially dispersed but agglomerate over time | 1. Insufficient concentration of the capping agent. 2. Desorption of the capping agent from the nanoparticle surface. 3. Changes in the suspension environment (e.g., pH, ionic strength). | 1. Optimize Capping Agent Concentration: Increase the concentration of the capping agent to ensure complete surface coverage of the nanoparticles. 2. Use a Stronger Capping Agent: Select a capping agent with a higher affinity for the zinc phosphate surface. Covalent attachment of the stabilizer can provide more permanent stability. 3. Maintain a Stable Environment: Store the nanoparticle suspension in a buffered solution to maintain a constant pH. Avoid adding salts or other components that could screen the surface charge and induce agglomeration. |
| Broad particle size distribution (polydispersity) | 1. Inhomogeneous mixing of reactants. 2. Fluctuations in reaction temperature. 3. Ostwald ripening (growth of larger particles at the expense of smaller ones). | 1. Enhance Mixing: Ensure rapid and uniform mixing of the precursor solutions to promote simultaneous nucleation. 2. Control Temperature: Maintain a constant and uniform temperature throughout the synthesis process. 3. Minimize Reaction Time: Isolate and wash the nanoparticles promptly after their formation to prevent the growth of larger particles. |
| Formation of a gel-like precipitate instead of a colloidal dispersion | 1. Excessively high precursor concentrations. 2. Inappropriate solvent system. 3. Use of a complexing agent like citric acid at certain concentrations.[5] | 1. Dilute Precursors: Significantly reduce the concentration of the zinc and phosphate precursors. 2. Solvent Selection: Ensure the solvent is appropriate for the desired nanoparticle dispersion. 3. Control Complexing Agent: If using a complexing agent, carefully control its concentration and the reaction conditions to avoid gel formation.[5] |
Data Presentation: Capping Agent Performance
The choice and concentration of a capping agent significantly impact the final size and stability of the nanoparticles. Below is a summary of reported data for commonly used capping agents.
| Capping Agent | Precursors | Concentration of Capping Agent | Resulting Particle Size (nm) | Zeta Potential (mV) | Reference |
| Citric Acid | Zinc Nitrate (B79036), Diammonium Phosphate | Not specified, used as a complexing agent | ~40 (anhydrous) | Not Reported | [5] |
| None (in acidic media) | Not specified | Hydrochloric Acid, Citric Acid, or Ascorbic Acid as medium | < 25 | > +100 | [3] |
| Polyvinylpyrrolidone (PVP) | Zinc Acetate (B1210297), Sodium Hydroxide | 1.03 x 10⁻³ M (for Zinc Ferrite) | Decreased with increasing concentration | Not Reported | [6] |
| Polyacrylic Acid (PAA) | Zinc Nitrate, 2-methylimidazole | Molar ratio of Zn²⁺ to acrylic acid units from 1:0.5 to 1:2 | Not specified, used for coating | Not Reported | [7] |
Note: Some data is derived from studies on analogous zinc-based nanoparticles (e.g., zinc ferrite) due to the limited availability of direct comparative studies on this compound.
Experimental Protocols
Protocol 1: Synthesis of Zinc Phosphate Nanoparticles (General Precipitation Method)
This protocol describes a general method for synthesizing zinc phosphate nanoparticles, which can be adapted by incorporating capping agents.
Materials:
-
Zinc Acetate (Zn(CH₃COO)₂)
-
Orthophosphoric Acid (H₃PO₄)
-
Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized Water
-
Ethanol
Procedure:
-
Prepare a 2 mmol solution of zinc acetate in deionized water.
-
With constant stirring, add 2 mmol of orthophosphoric acid dropwise to the zinc acetate solution.
-
Add a few drops of hydrazine hydrate to the solution.
-
Continue stirring the solution for 3 hours, during which a white precipitate of zinc phosphate nanoparticles will form.[8]
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water, followed by ethanol, to remove any unreacted precursors and byproducts.[8]
-
Dry the resulting nanoparticles in a furnace at 300°C for 24 hours.[8]
Protocol 2: Synthesis of Citric Acid-Capped Zinc Phosphate Nanoparticles
This protocol is adapted from a method used for producing anhydrous zinc phosphate nanoparticles where citric acid acts as a complexing and capping agent.[5]
Materials:
-
Zinc Nitrate (Zn(NO₃)₂)
-
Diammonium Phosphate ((NH₄)₂HPO₄)
-
Citric Acid (C₆H₈O₇)
-
Deionized Water
Procedure:
-
Prepare aqueous solutions of zinc nitrate, diammonium phosphate, and citric acid.
-
Mix the zinc nitrate and citric acid solutions. The citric acid will complex with the zinc ions.
-
Add the diammonium phosphate solution to the zinc nitrate-citric acid mixture under vigorous stirring. This will initiate the precipitation of zinc phosphate in the form of a gel.[5]
-
The resulting gel is then concentrated.
-
The gel is subjected to a two-stage calcination process: first at a low temperature (e.g., 453K for 5 minutes) followed by a higher temperature (e.g., 973K for 60 minutes) to obtain anhydrous zinc phosphate nanoparticles.[5]
-
For this compound, a subsequent hydration step would be necessary.
Protocol 3: Synthesis of PVP-Capped Zinc Phosphate Nanoparticles (Adapted from Zinc Ferrite (B1171679) Synthesis)
This protocol is based on a successful synthesis of PVP-capped zinc ferrite nanoparticles and can be adapted for zinc phosphate.[6][9]
Materials:
-
Zinc Chloride (ZnCl₂)
-
A suitable phosphate precursor (e.g., Sodium Phosphate)
-
Polyvinylpyrrolidone (PVP)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Prepare aqueous solutions of zinc chloride and the phosphate precursor.
-
Prepare a separate aqueous solution of PVP. The concentration of PVP can be varied (e.g., 0.35 x 10⁻³ M to 1.38 x 10⁻³ M) to control the nanoparticle size.[9]
-
Mix the zinc chloride and PVP solutions under stirring.
-
Add the phosphate precursor solution to the zinc chloride-PVP mixture.
-
Use a solution of NaOH as a precipitating agent, adding it dropwise to the mixture until a precipitate forms.
-
Continue stirring for a set period to allow for particle growth and stabilization.
-
Separate the nanoparticles by centrifugation or filtration.
-
Wash the nanoparticles thoroughly with deionized water to remove impurities.
-
Dry the PVP-capped zinc phosphate nanoparticles under vacuum or by freeze-drying.
Mandatory Visualizations
Diagram 1: Troubleshooting Logic for Nanoparticle Agglomeration
Caption: Troubleshooting workflow for nanoparticle agglomeration.
Diagram 2: Mechanism of Nanoparticle Stabilization by Capping Agents
References
- 1. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of stable zinc-phosphate micro/nanoparticles under acid and alkaline conditions | Sciety [sciety.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ipme.ru [ipme.ru]
- 6. Characterization of Zinc Ferrite Nanoparticles Capped with Different PVP Concentrations | Beirut Arab University [bau.edu.lb]
- 7. An In Situ Incorporation of Acrylic Acid and ZnO Nanoparticles into Polyamide Thin Film Composite Membranes for Their Effect on Membrane pH Responsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirse.in [ijirse.in]
- 9. researchgate.net [researchgate.net]
improving adhesion of zinc phosphate tetrahydrate coatings on titanium substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the improvement of zinc phosphate (B84403) tetrahydrate coating adhesion on titanium substrates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why is my zinc phosphate coating patchy, with bare spots visible on the titanium substrate?
Answer: This issue, known as poor or incomplete phosphating coverage, is typically due to inadequate surface preparation or incorrect bath parameters.
-
Causes:
-
Inadequate Cleaning: Residual oils, rust, or oxides on the titanium surface will prevent the coating from forming.[1][2][3]
-
Improper Surface Conditioning: Insufficient activation of the titanium surface can lead to poor nucleation of the phosphate crystals.[1][4] A titanium phosphate pre-rinse is often used to create more "landing sites" for the zinc phosphate to form a denser coat.[4]
-
Incorrect Bath Parameters: Low concentration of phosphating chemicals, low temperature, or short immersion times can result in an incomplete reaction.[1][3]
-
-
Solutions:
-
Enhance Cleaning Protocol: Implement a thorough cleaning process, including an alkaline degreaser followed by acid pickling (e.g., with dilute hydrofluoric acid) to remove the native oxide layer on titanium.[1][5][6]
-
Optimize Surface Activation: Ensure the use of a suitable surface conditioner, such as a titanium phosphate-based activator, prior to the phosphating step.[4][7][8]
-
Adjust Bath Parameters: Verify and adjust the zinc phosphate bath concentration, temperature (typically 40–60°C), and immersion time (usually 3–10 minutes) to optimal levels.[1]
-
Question: The phosphate coating appears rough and sandy, and it flakes off easily. What is the cause?
Answer: This describes a coarse or loose crystal structure, which leads to poor adhesion.
-
Causes:
-
High Free Acid in Bath: An improper ratio of free acid (FA) to total acid (TA) can lead to uncontrolled, large crystal growth instead of a fine, dense layer.[1]
-
Excessive Phosphating Time or Temperature: Leaving the substrate in the phosphating solution for too long or at too high a temperature can cause the crystals to grow too large and become loosely adherent.[1][9]
-
Aged Phosphating Bath: An over-aged bath with high sludge content can contribute to a rough and uneven coating.[1]
-
-
Solutions:
-
Control Acid Ratio: Regularly titrate the bath to maintain the recommended free acid to total acid ratio.
-
Optimize Treatment Time and Temperature: Reduce the immersion time or temperature to prevent excessive crystal growth.[1][3]
-
Bath Maintenance: Filter the bath to remove sludge or replace it if it is over-aged.[1]
-
Question: My coated titanium substrate is showing early signs of corrosion (e.g., white rust). How can I improve its corrosion resistance?
Answer: Low corrosion resistance is generally due to a porous or thin coating, or contamination.
-
Causes:
-
Thin Phosphate Layer: Insufficient coating weight provides a poor barrier against corrosive elements.[1]
-
Inadequate Rinsing: Contaminants from rinse water, such as chlorides (Cl⁻) or sulfates (SO₄²⁻), can remain on the surface and become corrosion sites.[1]
-
Lack of Post-Treatment: Without a final sealing step, the inherent porosity of the phosphate coating can allow moisture to reach the substrate.[1]
-
-
Solutions:
-
Increase Coating Weight: Adjust bath chemistry, time, or temperature to deposit a thicker, more protective layer.[1]
-
Use High-Purity Water: Use deionized (DI) water for all rinsing steps, especially the final rinse, to avoid contamination.[1]
-
Apply a Sealing Post-Treatment: Incorporate a final rinse with a passivating agent (e.g., chromate (B82759) or non-chromate sealers) to seal the porosity of the coating.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: Why is surface preparation so critical for achieving good adhesion on titanium?
A1: Titanium naturally forms a stable, passive oxide (TiO₂) layer on its surface. While this layer provides excellent corrosion resistance, it is also chemically inert, which hinders the adhesion of subsequent coatings.[11] Proper surface preparation is essential to remove this oxide layer along with any organic contaminants (like oils and grease) and create a reactive, clean surface.[2][3][12] This ensures intimate contact between the substrate and the coating, allowing for strong mechanical interlocking and chemical bonding.[12][13]
Q2: What is the specific role of a titanium phosphate "activator" or "conditioner" before the zinc phosphating step?
A2: A titanium-based surface activator serves as a nucleating agent.[4][14] When the cleaned titanium part is rinsed in the activator solution, fine colloidal particles of titanium phosphate deposit on the surface. These particles act as "crystal seeds" or "landing conversion point sites" for the zinc phosphate crystals to form upon.[4] This results in a much finer, denser, and more uniform crystalline structure, which significantly improves coating adhesion and corrosion resistance compared to a coating formed without an activation step.[4][7][8]
Q3: What are the standard methods for quantitatively and qualitatively testing the adhesion of my coating?
A3: Several standard methods are used to evaluate coating adhesion:
-
Scratch Test: A diamond-tipped stylus is drawn across the coated surface with a progressively increasing load. The "critical load" at which the coating begins to delaminate is used as a measure of adhesion strength.[15][16][17]
-
Cross-Cut Tape Test (ASTM D3359): A lattice pattern is cut through the coating to the substrate. A special pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is assessed based on the amount of coating removed by the tape.[15][16]
-
Tensile Adhesion Test: A loading fixture (dolly) is glued to the coated surface, and a tensile force is applied perpendicular to the surface until the coating or the adhesive fails. This provides a quantitative measure of the bond strength in MPa.[16][18] A hydrothermal treatment on titanium has been shown to produce zinc phosphate coatings with adhesion strengths of 48.3 ± 9.2 MPa and up to 79.11 MPa in other studies.[19]
Data Presentation
Table 1: Adhesion Strength of Phosphate Coatings on Titanium from Literature
| Surface Treatment Method | Adhesion Test Method | Adhesion Strength (MPa) | Reference |
| Hydrothermal treatment in acidic zinc phosphate solution | Tensile Test | 48.3 ± 9.2 | [19] |
| Zinc phosphate coating via chemical conversion | Not Specified | 79.11 | [19] |
| Phosphate chemical conversion with Fe²⁺ ion addition | Scratch Test | > 3.4 (Lc > 50 N) | [20] |
Table 2: Typical Parameters for Zinc Phosphating Process on Titanium
| Process Step | Agent / Condition | Temperature | Duration | Purpose |
| Alkaline Degreasing | Aqueous alkaline solution (e.g., NaOH, Na₂CO₃, Na₃PO₄)[5][6] | 50 - 70°C | 10 - 20 min | Remove oils, grease, and other organic contaminants.[1][2] |
| Rinsing | Tap Water / Deionized Water | Ambient | 1 - 2 min | Remove residual alkaline solution.[6] |
| Acid Pickling/Etching | Dilute HF solution (e.g., 2%)[5] or HCl/H₂SO₄ mixtures[6][12] | Ambient | 1 - 5 min | Remove native TiO₂ layer and slightly roughen the surface.[12] |
| Rinsing | Tap Water / Deionized Water | Ambient | 1 - 2 min | Remove residual acid and smut.[21] |
| Surface Activation | Colloidal titanium phosphate solution[4][7] | 25 - 40°C[8] | 1 - 2 min | Create nucleation sites for fine crystal growth.[4] |
| Zinc Phosphating | Acidic Zinc Phosphate solution (pH ~2.5-3.5) with accelerators (e.g., nitrate)[5][22] | 40 - 60°C[1] | 3 - 10 min[1] | Form the crystalline zinc phosphate conversion coating. |
| Final Rinsing | Deionized Water | Ambient | 1 - 2 min | Remove residual phosphating solution.[1] |
| Post-Treatment (Optional) | Passivating sealer (Chromate or non-chromate) | Ambient - 60°C | 1 - 2 min | Seal porosity and enhance corrosion resistance.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for Zinc Phosphate Coating on a Titanium Substrate
-
Alkaline Degreasing: Immerse the titanium substrate in an alkaline cleaning solution (e.g., 15g/L NaOH, 30g/L Na₂CO₃, 70g/L Na₃PO₄) for 15-20 minutes at 60°C to remove organic contaminants.[5][6]
-
Rinsing: Thoroughly rinse the substrate with tap water, followed by deionized water, for 1-2 minutes each.
-
Acid Pickling: Immerse the substrate in a 2% hydrofluoric acid (HF) solution for 1-2 minutes at room temperature to remove the passive oxide layer. (Caution: HF is highly toxic and requires appropriate personal protective equipment and handling procedures).
-
Rinsing: Immediately and thoroughly rinse the substrate with tap water, then deionized water.
-
Surface Activation: Immerse the substrate in a colloidal titanium phosphate activating solution for 1-2 minutes at room temperature with gentle agitation.[4]
-
Zinc Phosphating: Without rinsing, transfer the activated substrate into the zinc phosphating bath. The bath may contain ~30g/L H₃PO₄, 9g/L ZnO, and accelerators, with a pH adjusted to ~2.6.[5] Immerse for 5-10 minutes at a controlled temperature between 40-60°C.
-
Final Rinsing: Rinse the coated substrate thoroughly with deionized water to remove unreacted salts.
-
Drying: Dry the sample using a stream of warm air.
Protocol 2: Adhesion Assessment using the Scratch Test
-
Principle: The scratch test evaluates coating adhesion by applying a progressive load on a stylus as it moves across the coated surface. The minimum load required to cause a specific type of failure (e.g., cracking, delamination) is termed the critical load (Lc).[15][17] A higher critical load indicates better adhesion.
-
Procedure: a. Secure the coated titanium sample on the tester's stage. b. Position a Rockwell C diamond indenter (e.g., 200 µm radius) at the start of the desired scratch path. c. Set the test parameters: initial load, final load (e.g., 0 to 100 N), loading rate, and scratch speed. d. Initiate the test. The instrument will draw the stylus across the surface while linearly increasing the normal force. e. Analyze the scratch track using an integrated optical microscope to identify the points of initial cracking and complete delamination. f. Record the normal force at which these failures occur as the critical loads Lc1 and Lc2, respectively.
Visualizations
Caption: Experimental workflow for zinc phosphate coating and adhesion testing.
Caption: Troubleshooting logic for common zinc phosphate adhesion issues.
References
- 1. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 2. eoxs.com [eoxs.com]
- 3. ptscma.co.id [ptscma.co.id]
- 4. cr4.globalspec.com [cr4.globalspec.com]
- 5. Method for preparing zinc phosphate conversion coating on surface of titanium - Eureka | Patsnap [eureka.patsnap.com]
- 6. peacta.org [peacta.org]
- 7. igp-powder.com [igp-powder.com]
- 8. DE3814391A1 - Activation of metal surfaces before zinc-phosphating - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. Surface Treatments Solutions - Henkel Adhesives [henkel-adhesives.com]
- 11. researchgate.net [researchgate.net]
- 12. ehisenelectrode.com [ehisenelectrode.com]
- 13. Zinc Phosphate Coatings in Surface Preparation - Condor Machinery [condormachinery.com]
- 14. DE3731049A1 - METHOD FOR PRODUCING ACTIVATING TITANIUM PHOSPHATES FOR ZINC PHOSPHATION - Google Patents [patents.google.com]
- 15. raajournal.com [raajournal.com]
- 16. mtmcongress.com [mtmcongress.com]
- 17. researchgate.net [researchgate.net]
- 18. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. finishing.com [finishing.com]
- 22. researchgate.net [researchgate.net]
optimizing the concentration of precursors in zinc phosphate tetrahydrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O).
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate experimental challenges.
| Question | Possible Causes | Troubleshooting Steps |
| Why is my final product not zinc phosphate tetrahydrate? | Incorrect precursor ratio, pH outside the optimal range, or inappropriate reaction temperature. | - Ensure the molar ratio of zinc precursor to phosphate precursor is appropriate for the chosen synthesis method. For example, a stoichiometric molar ratio of 1.5 for ZnO to H₃PO₄ has been reported.[1] - Adjust the pH of the reaction mixture. The formation of different zinc phosphate phases is highly dependent on pH.[2] - Control the reaction temperature. This compound is the most stable phase under certain thermodynamic conditions.[3] |
| Why is the yield of my synthesis very low? | Incomplete reaction, loss of product during washing, or precursor degradation. | - Increase the reaction time to ensure the reaction goes to completion.[4] - Use centrifugation instead of filtration for washing to minimize product loss. - Ensure the precursors are of high purity and have not degraded. |
| How can I control the particle size of the synthesized this compound? | Precursor concentration, reaction temperature, stirring rate, and the presence of surfactants or templates. | - Vary the concentration of the precursors. Higher concentrations can sometimes lead to smaller particle sizes due to increased nucleation rates, but this can also lead to agglomeration.[5][6] - Adjust the reaction temperature. For example, a rapid mixing of a 20 wt.% solution of zinc nitrate (B79036) with a 40 wt.% solution of diammonium phosphate at 346K has been used to obtain specific crystallite sizes.[7] - Optimize the stirring speed to control the mixing of reactants. - Introduce a surfactant or a template during the synthesis to guide crystal growth. |
| My product contains impurities. How can I improve its purity? | Unreacted precursors, formation of other zinc phosphate phases (e.g., dihydrate or anhydrous forms), or contamination from the reaction vessel. | - Thoroughly wash the precipitate with deionized water and ethanol (B145695) to remove unreacted precursors and by-products.[8] - Carefully control the reaction conditions (pH, temperature, and precursor concentration) to favor the formation of the tetrahydrate phase.[7][9] - Use high-purity precursors and clean reaction vessels. |
| The synthesized particles are heavily agglomerated. How can I improve their dispersion? | High precursor concentration, insufficient stirring, or attractive forces between nanoparticles. | - Use a lower concentration of precursors. - Increase the stirring rate or use ultrasonication during the synthesis to break up agglomerates.[4][10] - Employ a surface modifying agent or a capping agent to prevent agglomeration.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the common precursors used for the synthesis of this compound?
A1: Common zinc precursors include zinc nitrate (Zn(NO₃)₂), zinc chloride (ZnCl₂), zinc acetate (B1210297) (CH₃COO)₂Zn), and zinc oxide (ZnO).[3][4][7][8] Phosphate precursors often used are diammonium phosphate ((NH₄)₂HPO₄), potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid (H₃PO₄).[3][4][7]
Q2: What is the effect of precursor concentration on the final product?
A2: The concentration of precursors significantly influences the particle size, morphology, and crystallinity of the synthesized this compound.[5][6] Generally, higher precursor concentrations can lead to a higher nucleation rate, potentially resulting in smaller primary particle sizes. However, it can also promote agglomeration.[5][6] It is crucial to optimize the concentration to achieve the desired properties.
Q3: How does pH influence the synthesis of this compound?
A3: The pH of the reaction medium is a critical parameter that can determine the crystalline phase of the zinc phosphate product. Different zinc phosphate hydrates and even zinc ammonium (B1175870) phosphate can be formed by controlling the pH of the synthesis environment.[2]
Q4: What are the typical reaction temperatures for this synthesis?
A4: The synthesis of this compound can be carried out at a range of temperatures. Some methods employ room temperature, while others may require elevated temperatures, for instance, up to 80°C.[1] The optimal temperature depends on the specific precursors and synthesis method used.
Q5: What characterization techniques are commonly used to analyze the synthesized this compound?
A5: Commonly used techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size.[8][10]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size.[4][8]
-
Transmission Electron Microscopy (TEM): For detailed morphological analysis and particle size distribution.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.[4]
Quantitative Data Summary
The following table summarizes various experimental conditions and resulting product characteristics from the literature.
| Zinc Precursor | Phosphate Precursor | Molar Ratio (Zn:P) | Temperature (°C) | pH | Particle/Crystallite Size | Reference |
| Zinc Nitrate | Diammonium Phosphate | - | 73 | - | ~180 nm | [7] |
| Zinc Chloride | Potassium Dihydrogen Phosphate | ~1.9:1 | Room Temp (35 ± 2) | 3.0 | 214.9 nm (particle), 32.1 ± 3.9 nm (crystallite) | [4] |
| Zinc Oxide | Phosphoric Acid | 1.5:1 (ZnO:H₃PO₄) | Rises to ~80 | - | 94.8% between 0.05 - 8 µm | [1] |
| Zinc Acetate | Ortho Phosphoric Acid | 1:1 | - | - | ~15 nm | [8] |
| Zinc Nitrate | Diammonium Phosphate | - | - | - | 30-35 nm | [10] |
Experimental Protocol: Precipitation Method
This protocol provides a general procedure for the synthesis of this compound via a precipitation method. Optimization of precursor concentrations and other parameters may be required.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Deionized Water
-
Ethanol
Equipment:
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
pH Meter
-
Centrifuge
-
Drying Oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of zinc nitrate hexahydrate. The concentration can be varied to optimize the synthesis.
-
Prepare a separate aqueous solution of diammonium hydrogen phosphate.
-
-
Reaction:
-
Place the zinc nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the zinc nitrate solution while stirring continuously. A white precipitate should form.
-
-
pH Adjustment:
-
Monitor the pH of the reaction mixture. If necessary, adjust the pH using a suitable acid or base to the desired value.
-
-
Aging:
-
Continue stirring the mixture for a set period (e.g., 2-4 hours) at a constant temperature to allow the precipitate to age and crystallize.
-
-
Washing:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol to remove excess water.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the dried powder using XRD, SEM, and FTIR to confirm the formation of this compound and to analyze its properties.
-
Experimental Workflow for Optimizing Precursor Concentration
Caption: Workflow for optimizing precursor concentrations.
References
- 1. EP0009175A1 - Process for the production of zinc phosphate as a corrosion inhibiting pigment - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. OA20180A - Process for the manufacture of hydrated zinc hydrogen phosphate. - Google Patents [patents.google.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Effect of Optimized Precursor Concentration, Temperature, and Doping on Optical Properties of ZnO Nanoparticles Synthesized via a Green Route Using Bush Tea (Athrixia phylicoides DC.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ipme.ru [ipme.ru]
- 8. ijirse.in [ijirse.in]
- 9. kelid1.ir [kelid1.ir]
- 10. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
Technical Support Center: Thermal Stability of Zinc Phosphate Tetrahydrate in Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc phosphate (B84403) tetrahydrate in coating applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of zinc phosphate tetrahydrate?
A1: this compound (Zn₃(PO₄)₂·4H₂O) does not decompose in a single step. Instead, it undergoes a multi-stage dehydration process upon heating, losing its water of crystallization at different temperatures. This process ultimately results in the formation of anhydrous zinc phosphate (Zn₃(PO₄)₂). The exact temperatures can vary slightly depending on factors like heating rate and atmospheric conditions.
The dehydration of this compound typically proceeds in three stages.[1][2] The first stage involves the removal of two water molecules to form the dihydrate, followed by the loss of another water molecule to form the monohydrate, and finally the removal of the last water molecule to yield the anhydrous phase.[3]
Q2: At what temperature does this compound begin to lose its water of crystallization?
A2: The onset of dehydration for this compound is generally observed at around 95°C.[3][4] Significant water loss, corresponding to the formation of zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O), occurs at approximately 145°C.[3][4]
Q3: How does the thermal dehydration of this compound affect its performance in a coating?
A3: The thermal dehydration of this compound can have both positive and negative effects on coating performance. Partial dehydration at temperatures around 150°C, leading to the formation of the dihydrate, can actually improve the coating's performance.[5] However, complete dehydration, which occurs at temperatures above 250°C, can lead to the partial destruction of the crystal structure.[5] This can result in a loss of corrosion resistance and adhesion.[5] High temperatures can also cause the formation of coarse crystals, which exhibit poor corrosion characteristics.[6]
Q4: What is the maximum service temperature for a zinc phosphate coating?
A4: For uncoated zinc phosphate, exposure to temperatures above 250°C can cause total dehydration and partial destruction of the crystalline structure.[5] When used as a pretreatment for a topcoat, the maximum service temperature is determined by the topcoat's specifications.[5] For instance, some topcoats over zinc phosphate can perform normally at up to 400°F (approximately 204°C).[5] It is crucial to consult the technical data sheet of the specific topcoat being used.
Troubleshooting Guide
Issue: Poor adhesion of the topcoat after curing at elevated temperatures.
-
Possible Cause: The curing temperature may have exceeded the thermal stability limit of the zinc phosphate undercoat, leading to complete dehydration and a change in the crystal structure. This can create a powdery or unstable surface that is not suitable for topcoat adhesion.
-
Troubleshooting Steps:
-
Verify Curing Temperature: Confirm the actual oven temperature using a calibrated thermometer. Ensure it does not exceed the recommended temperature for zinc phosphate, which is ideally kept below 220°C.[5]
-
Analyze the Phosphate Layer: If possible, analyze the phosphate layer for signs of thermal degradation. Techniques like X-ray diffraction (XRD) can identify changes in the crystalline phase.
-
Optimize Curing Profile: If the topcoat requires a higher curing temperature, consider a two-step curing process or investigate alternative topcoats with lower curing temperatures.
-
Issue: Reduced corrosion resistance after thermal cycling.
-
Possible Cause: Thermal cycling may be causing repeated expansion and contraction, leading to micro-cracking in the coating. Additionally, if the peak temperature of the cycle is too high, it can lead to the degradation of the zinc phosphate layer.
-
Troubleshooting Steps:
-
Evaluate Thermal Cycle Parameters: Review the temperature range and ramp rates of the thermal cycling protocol.
-
Cross-Sectional Analysis: Perform a cross-sectional analysis of the coated substrate to look for cracks or delamination at the interface between the phosphate layer and the topcoat.
-
Consider a More Flexible Topcoat: A more flexible topcoat may be better able to withstand the stresses of thermal cycling.
-
Issue: Discoloration or chalking of the coating after heat exposure.
-
Possible Cause: This is often an issue with the topcoat, but it can be exacerbated by a compromised zinc phosphate undercoat. High temperatures can accelerate the degradation of the binder in the topcoat, and a degraded phosphate layer may not provide the necessary protection.
-
Troubleshooting Steps:
-
Consult Topcoat Specifications: Check the thermal stability and UV resistance of the topcoat.
-
Test with a Different Topcoat: Apply a different, more thermally stable topcoat over the zinc phosphate layer and repeat the heat exposure test.
-
Data Presentation
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Event | Resulting Product | Reference |
| 95 - 145 | Onset of dehydration, loss of 2 H₂O molecules | Zinc Phosphate Dihydrate (Zn₃(PO₄)₂·2H₂O) | [3][4] |
| ~195 | Loss of 1 H₂O molecule | Zinc Phosphate Monohydrate (Zn₃(PO₄)₂·H₂O) | [3][4] |
| > 250 | Complete dehydration | Anhydrous Zinc Phosphate (α-Zn₃(PO₄)₂) | [5][7] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
-
Objective: To determine the mass loss of this compound as a function of temperature, identifying the dehydration steps.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected final decomposition (e.g., 500°C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
The resulting TGA curve will show distinct steps corresponding to the loss of water molecules.
-
The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum mass loss rate for each dehydration step.
-
-
Mandatory Visualizations
Caption: Dehydration pathway of this compound.
Caption: Troubleshooting workflow for coating failures.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. finishing.com [finishing.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
troubleshooting poor crystallinity in synthesized zinc phosphate tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor crystallinity during the synthesis of zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O).
Troubleshooting Guides
Question: My synthesized zinc phosphate tetrahydrate shows poor crystallinity or is amorphous. What are the potential causes and how can I improve it?
Answer:
Poor crystallinity in synthesized this compound can stem from several factors during the synthesis process. The primary areas to investigate are reaction conditions, precursor selection, and post-synthesis processing. Below is a detailed breakdown of potential causes and solutions.
1. Suboptimal pH of the Reaction Mixture:
-
Issue: The pH of the reaction medium significantly influences the morphology and crystallinity of the final product.[1][2][3] Incorrect pH can lead to the formation of amorphous precipitates or different phases of zinc phosphate.
-
Troubleshooting:
-
Carefully monitor and control the pH of the reaction solution. For precipitation methods, adjusting the pH to a specific value (e.g., 3.0) using a precipitating agent like ammonia (B1221849) solution can promote the formation of crystalline zinc phosphate.[4]
-
Systematically vary the pH within a range (e.g., 2.4 to 4.0) to find the optimal condition for your specific system.[1][2]
-
2. Inappropriate Reaction Temperature:
-
Issue: The reaction temperature affects the nucleation and growth rate of crystals. Temperatures that are too low may result in slow crystallization, while excessively high temperatures can lead to rapid precipitation and the formation of smaller, less crystalline particles.
-
Troubleshooting:
3. Precursor Concentration and Molar Ratio:
-
Issue: The concentration of zinc and phosphate precursors and their molar ratio are critical for obtaining the desired stoichiometry and crystal structure.[6] An incorrect ratio can lead to the formation of impurities or amorphous products.
-
Troubleshooting:
-
Ensure the accurate preparation of precursor solutions with precise concentrations.
-
The molar ratio of zinc to phosphate should be carefully controlled. A common molar ratio used is 3:2 for zinc to phosphate sources.[7]
-
Variations in precursor concentration can influence the nucleation process and subsequent crystal growth.[8]
-
4. Inadequate Reaction Time and Mixing:
-
Issue: Insufficient reaction time may not allow for complete crystallization. Similarly, poor mixing can lead to localized variations in concentration and pH, resulting in a non-uniform product with poor crystallinity.
-
Troubleshooting:
-
Ensure a sufficient reaction time for the crystallization process to complete. This can range from several minutes to hours depending on the method.[4]
-
Employ constant and vigorous stirring to ensure a homogeneous reaction mixture. The rate of addition of reactants can also play a role; drop-wise addition is often preferred to control the precipitation process.[4]
-
5. Presence of Impurities:
-
Issue: Impurities in the reactants or solvent can interfere with crystal growth and lead to the formation of an amorphous product.[9]
-
Troubleshooting:
-
Use high-purity reagents and deionized or distilled water.
-
Ensure all glassware is thoroughly cleaned to avoid contamination.
-
6. Post-Synthesis Processing:
-
Issue: The washing and drying steps after synthesis are crucial. Inadequate washing can leave behind unreacted precursors or by-products that can affect crystallinity. Improper drying temperatures can lead to the dehydration of the tetrahydrate form or the introduction of defects.[10]
-
Troubleshooting:
-
Thoroughly wash the precipitate with deionized water and ethanol (B145695) to remove any impurities.[11]
-
Dry the final product at a controlled, relatively low temperature (e.g., 80°C) to preserve the tetrahydrate structure.[4] The onset temperature for the dehydration of this compound is around 95°C.[10][12]
-
Frequently Asked Questions (FAQs)
Q1: Can the choice of precursors affect the crystallinity of this compound?
A1: Yes, the choice of zinc and phosphate precursors is a critical factor. Different precursors can have different reaction kinetics and solubility products, which in turn affect the nucleation and growth of the crystals. Common precursors include zinc oxide, zinc sulfate, zinc chloride, zinc acetate (B1210297), phosphoric acid, disodium (B8443419) hydrogen phosphate, and diammonium hydrogen phosphate.[4][6][7][11] The purity of these precursors is also paramount.
Q2: How does the method of synthesis impact crystallinity?
A2: The synthesis method plays a significant role in the resulting crystallinity.
-
Precipitation Method: This is a common method that can yield crystalline products, but careful control of parameters like pH, temperature, and reactant addition rate is crucial.[11]
-
Sonochemical Method: The use of ultrasonic irradiation can enhance crystallinity by promoting micromixing, leading to rapid nucleation and the formation of a large number of nuclei.[4] Sonochemically synthesized zinc phosphate has been shown to have higher crystallinity compared to conventional precipitation methods.[4][13]
-
Hydrothermal Method: This method, carried out in a sealed vessel at elevated temperature and pressure, can produce highly crystalline materials.
-
Solid-State Reaction: Synthesis via solid-state reaction at room temperature is also possible and can yield crystalline products.[14]
Q3: My product is crystalline, but the crystals are very small. How can I increase the crystal size?
A3: To increase the crystal size, you can try the following:
-
Slower Reactant Addition: A slower, drop-wise addition of one precursor to the other can promote the growth of existing nuclei rather than the formation of new ones, leading to larger crystals.
-
Lower Supersaturation: Lowering the concentration of the reactants can reduce the degree of supersaturation, which favors crystal growth over nucleation.
-
Aging/Oswald Ripening: After precipitation, allowing the product to age in the mother liquor for an extended period can lead to the dissolution of smaller particles and the growth of larger ones.
-
Optimize Temperature: A slightly elevated but stable temperature can sometimes promote the growth of larger, more perfect crystals.
Q4: What is the expected morphology of crystalline this compound?
A4: Crystalline this compound can exhibit various morphologies depending on the synthesis conditions. Common morphologies include plate-like, flower-like, bicone-shaped, and prismatic crystals.[1] The pH of the reaction medium is a key determinant of the final morphology.[1] For example, plate-like structures may be obtained at a lower pH (≤ 3.5), while flower-like structures can form at a slightly higher pH (≥ 4.0).[1]
Q5: How can I confirm the crystallinity and phase of my synthesized product?
A5: The primary technique for determining the crystallinity and phase of your product is Powder X-ray Diffraction (PXRD) . A crystalline material will show sharp, well-defined peaks in the diffraction pattern, while an amorphous material will exhibit a broad halo. The positions and intensities of the peaks can be compared to standard diffraction patterns (e.g., from the JCPDS database) to confirm the formation of this compound (hopeite).[11] Other characterization techniques like Scanning Electron Microscopy (SEM) can be used to visualize the crystal morphology.[4]
Data Presentation
Table 1: Influence of Synthesis Method on Crystallinity and Particle Size
| Synthesis Method | Precursors | Crystallinity (%) | Average Particle Size (nm) | Reference |
| Conventional Precipitation | Zinc Chloride, Potassium Dihydrogen Phosphate | 36.19 ± 1.8 | 214.9 | [4] |
| Sonochemically Assisted | Zinc Chloride, Potassium Dihydrogen Phosphate | 45.94 ± 0.6 | 110.3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Zinc Phosphate Nanoparticles by Precipitation Method
This protocol is adapted from a method using zinc acetate and phosphoric acid.[11]
Materials:
-
Zinc acetate (Zn(CH₃COO)₂)
-
Ortho-phosphoric acid (H₃PO₄)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 2 mmol solution of zinc acetate in deionized water.
-
In a separate beaker, prepare a 2 mmol solution of ortho-phosphoric acid in deionized water.
-
With constant stirring, add the ortho-phosphoric acid solution drop-wise to the zinc acetate solution.
-
Add a few drops of hydrazine hydrate to the resulting solution.
-
Continue stirring the mixture for 3 hours, during which a white precipitate will form.
-
Filter the precipitate using a suitable filtration method.
-
Wash the precipitate several times with deionized water, followed by washing with ethanol to remove any organic impurities.
-
Dry the collected precipitate in a muffle furnace at 300°C for 24 hours to obtain zinc phosphate nanoparticles. (Note: For this compound, a lower drying temperature, e.g., below 95°C, should be used).[10][12]
Protocol 2: Synthesis of Zinc Phosphate by Sonochemically Assisted Precipitation Method
This protocol is based on a method using zinc chloride and potassium dihydrogen phosphate.[4]
Materials:
-
Zinc chloride (ZnCl₂)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Ammonia solution (25%)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of zinc chloride (e.g., 7.06g in 25 ml deionized water).
-
Prepare a separate aqueous solution of potassium dihydrogen phosphate (e.g., 3.53g in 25 ml deionized water).
-
Place the zinc chloride solution in a reaction vessel equipped with an ultrasonic horn.
-
While subjecting the zinc chloride solution to ultrasonic irradiation (e.g., 22 kHz frequency at 40% amplitude with a 5s ON and 5s OFF cycle), add the potassium dihydrogen phosphate solution drop-wise.
-
After the complete addition of the phosphate solution, adjust the pH of the reaction mixture to 3.0 using the ammonia solution. A dense white precipitate will form.
-
Continue the reaction under ultrasonic irradiation for a total of 15 minutes.
-
After the reaction is complete, filter the precipitate.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the final product in an oven at 80°C for 3 hours.
Mandatory Visualization
Caption: Troubleshooting workflow for poor crystallinity.
Caption: Key factors influencing crystallinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Zinc Phosphate Coatings: Influence of pH and Temperature on Morphology and Corrosion Resistance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. US4207301A - Process for producing zinc phosphate - Google Patents [patents.google.com]
- 6. ipme.ru [ipme.ru]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijirse.in [ijirse.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Zinc Ion Release from Zinc Phosphate Tetrahydrate Biomaterials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) biomaterials. The focus is on managing the release of zinc ions to optimize cellular responses and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in managing zinc ion release from zinc phosphate tetrahydrate biomaterials?
A1: The primary challenge is controlling the rate of zinc ion (Zn²⁺) release to maintain a therapeutic window. Zinc exhibits a biphasic effect on most cell types: low concentrations are beneficial and can stimulate desirable cellular activities like proliferation and differentiation, while high concentrations can be cytotoxic.[1][2][3] An initial "burst release" of zinc ions is a common issue that can lead to local cytotoxicity.[4]
Q2: What are the key factors that influence the release of zinc ions?
A2: The release of zinc ions from this compound is influenced by several factors, including:
-
pH of the surrounding environment: Acidic conditions accelerate the dissolution of zinc phosphate, leading to a higher rate of ion release.[5][6][7]
-
Surface properties of the biomaterial: The morphology, crystallinity, and presence of coatings on the biomaterial surface can significantly alter the degradation rate and subsequent ion release.[4][8][9]
-
Presence of other ions: Phosphate ions in the surrounding medium can influence the degradation kinetics.[10]
-
Crystallinity of the zinc phosphate: Amorphous zinc phosphate may have different dissolution characteristics compared to its crystalline forms.[11]
Q3: How does the released zinc ion concentration affect cellular behavior?
A3: Zinc ions play a crucial role in regulating various cellular functions. The cellular response is highly dependent on the local zinc ion concentration:
-
Low Concentrations (e.g., < 100 µM for endothelial cells): Promote cell viability, proliferation, adhesion, and migration.[1][2] They can enhance the expression of genes related to osteogenesis, such as RUNX-2, leading to increased bone formation markers.
-
High Concentrations (e.g., > 100 µM for endothelial cells): Can be cytotoxic, leading to decreased cell viability and inhibition of cellular functions.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound biomaterials.
| Problem | Potential Causes | Recommended Solutions |
| High Initial Burst Release of Zinc Ions | 1. High surface area of the biomaterial. 2. Amorphous or poorly crystalline zinc phosphate. 3. Acidic local pH environment. | 1. Apply a surface coating (e.g., a more stable zinc phosphate layer or a polymer) to control the initial release.[4] 2. Anneal the biomaterial to increase crystallinity. 3. Use a buffered physiological medium to maintain a stable pH. |
| Inconsistent Zinc Ion Release Rates Between Batches | 1. Variations in the synthesis protocol (e.g., temperature, pH, precursor concentration).[8][12] 2. Inconsistent surface morphology or crystallinity.[13] 3. Contamination of the synthesis solution.[12][14] | 1. Strictly control and document all synthesis parameters. 2. Characterize each batch for surface morphology (e.g., using SEM) and crystallinity (e.g., using XRD). 3. Use high-purity reagents and deionized water for synthesis. |
| Low Cell Viability in In Vitro Assays | 1. Zinc ion concentration exceeding the cytotoxic threshold due to burst release.[4][15] 2. Rapid pH shift in the cell culture medium due to biomaterial degradation.[4] 3. Contaminants from the biomaterial synthesis process. | 1. Modify the biomaterial to slow down the initial zinc release (see "High Initial Burst Release"). 2. Use a higher volume of cell culture medium or a buffered solution to mitigate pH changes. 3. Thoroughly wash and sterilize the biomaterial before cell culture experiments. |
| Poor Adhesion of Biomaterial Coating | 1. Inadequate surface preparation of the substrate.[12] 2. Improper coating solution chemistry (e.g., pH, concentration).[8][12] | 1. Ensure the substrate is thoroughly cleaned and degreased before applying the coating.[16] 2. Optimize the coating solution parameters to promote uniform crystal formation. |
| Difficulty in Measuring Zinc Ion Concentration Accurately | 1. Interference from proteins or other components in the cell culture medium.[17][18] 2. Use of an inappropriate analytical technique for the expected concentration range. | 1. Deproteinize samples before analysis (e.g., using trichloroacetic acid).[18] 2. Use sensitive techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for low concentrations.[17] For real-time cellular flux, fluorescent zinc indicators are suitable.[19][20] |
Data Presentation
Zinc Ion Release from Coated vs. Uncoated Zinc Material
The following table summarizes the zinc ion concentration in cell culture media after immersion of pure zinc and zinc phosphate (ZnP) coated zinc samples.
| Time (days) | Pure Zn (µg/mL) | ZnP Coated Zn (µg/mL) |
| 1 | ~18 | ~8 |
| 3 | ~28 | ~12 |
| 7 | ~45 | ~20 |
| 14 | ~65 | ~30 |
Data extrapolated from graphical representations in reference[15].
Cellular Viability in Response to Zinc Ion Concentration
This table shows the biphasic effect of zinc ion concentration on the viability of Human Coronary Artery Endothelial Cells (HCECs).
| Zn²⁺ Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 20 | ~115 |
| 40 | ~110 |
| 60 | ~105 |
| 80 | ~100 |
| 100 | ~95 |
| 120 | ~85 |
| 140 | ~75 |
Data adapted from graphical representations in reference[2].
Experimental Protocols
Protocol 1: Preparation of a Zinc Phosphate Conversion Coating
This protocol describes a method for creating a zinc phosphate coating on a zinc-based biomaterial to control ion release.
Materials:
-
Zinc-based substrate
-
Phosphating solution (e.g., containing phosphoric acid, zinc ions, and accelerators)
-
Deionized water
-
Alkaline degreasing solution
-
Acid pickling solution (optional)
-
Beakers, magnetic stirrer, and heating plate
Methodology:
-
Surface Preparation: a. Thoroughly clean the zinc substrate using an alkaline degreasing solution to remove any oils or organic residues.[16] b. Rinse the substrate with deionized water. c. (Optional) If an oxide layer is present, perform a brief acid pickling step, followed by thorough rinsing with deionized water to neutralize the surface.[14]
-
Phosphating Bath Preparation: a. Prepare the phosphating solution according to the desired composition. The pH and temperature are critical parameters that influence the coating morphology and should be carefully controlled (e.g., pH 2.4-3.0, temperature 50-75°C).[8][9]
-
Coating Formation: a. Immerse the cleaned substrate in the phosphating bath for a specified duration (e.g., 3-10 minutes).[14] Agitation of the solution can promote a more uniform coating.
-
Post-Treatment: a. Remove the coated substrate from the bath and rinse thoroughly with deionized water to remove any residual phosphating solution. b. Dry the coated substrate, for example, in an oven at a controlled temperature.
-
Characterization: a. Analyze the surface morphology and composition of the coating using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) spectroscopy.[8][9] b. Determine the crystal structure of the coating using X-ray Diffraction (XRD).[21]
Protocol 2: Quantification of Zinc Ion Release in Cell Culture Medium
This protocol outlines the measurement of zinc ion concentration in a cell culture medium exposed to a zinc-releasing biomaterial using ICP-OES or AAS.
Materials:
-
Zinc-releasing biomaterial
-
Cell culture medium (e.g., DMEM)
-
Sterile containers
-
ICP-OES or AAS instrument
-
Nitric acid (for sample digestion)
-
Zinc standard solutions
Methodology:
-
Sample Preparation: a. Sterilize the this compound biomaterial. b. Immerse the biomaterial in a known volume of cell culture medium in a sterile container. c. Incubate the container under standard cell culture conditions (37°C, 5% CO₂).
-
Leachate Collection: a. At predetermined time points (e.g., 1, 3, 7, and 14 days), collect aliquots of the cell culture medium (leachate). b. Replenish with fresh medium if required for long-term studies.
-
Sample Digestion: a. If the medium contains proteins or other interfering substances, perform a digestion step. A common method is to acidify the sample with nitric acid to a pH < 2.[17]
-
Analysis: a. Prepare a series of zinc standard solutions of known concentrations to generate a calibration curve. b. Analyze the collected leachate samples and standards using ICP-OES or AAS to determine the zinc ion concentration.[17][22]
-
Data Calculation: a. Use the calibration curve to calculate the zinc ion concentration in the unknown samples. b. Express the results as µg/mL or ppm.
Visualizations
Caption: Workflow for creating and characterizing a zinc phosphate coating.
Caption: Biphasic cellular response to zinc ion release.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endothelial Cellular Responses to Biodegradable Metal Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc-Based Biomaterials for Regeneration and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cytocompatibility and Antibacterial Property of Zinc Phosphate Coating on Biodegradable Zinc Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion-release, dissolution and buffering by zinc phosphate dental cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ptscma.co.id [ptscma.co.id]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 15. researchgate.net [researchgate.net]
- 16. peacta.org [peacta.org]
- 17. researchgate.net [researchgate.net]
- 18. content.abcam.com [content.abcam.com]
- 19. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Zinc Phosphate Tetrahydrate Dispersion in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dispersion of zinc phosphate (B84403) tetrahydrate in polymer matrices.
Section 1: Frequently Asked Questions (FAQs)
Understanding the Problem
Q1: Why does zinc phosphate tetrahydrate exhibit poor dispersion in polymer matrices?
A1: Poor dispersion and agglomeration of zinc phosphate particles in a polymer matrix are primarily due to the inherent incompatibility between the hydrophilic inorganic filler and the hydrophobic organic polymer. The high surface energy of the fine zinc phosphate particles leads them to clump together through van der Waals forces to minimize their surface area, rather than interacting with the polymer matrix.[1] This tendency is exacerbated by factors like moisture content, which can promote agglomeration, and electrostatic forces between the fine particles.[2]
Q2: What are the common signs of poor zinc phosphate dispersion?
A2: The signs of poor dispersion can be observed both in the final product and during processing. Visual defects in the composite material may include streaks, white specks (agglomerates), and an uneven texture.[2] Poor dispersion leads to inconsistent and suboptimal mechanical properties, such as reduced tensile strength and impact strength, because agglomerates act as stress concentration points.[1][3] During processing, issues like clogged filters or uneven melt flow can also indicate a dispersion problem.[2]
Troubleshooting & Optimization Strategies
Q3: How can the surface of zinc phosphate be modified to improve dispersion?
A3: Surface modification is a key strategy to improve dispersion by making the zinc phosphate particles more compatible with the polymer matrix. This can be achieved by:
-
Coating with a polymer layer: Coating zinc phosphate nanoparticles with a polymer like polyglycidyl methacrylate (B99206) (PGMA) can significantly reduce their tendency to aggregate in an aqueous medium.[4]
-
Using surfactants: Surfactants like Triton X-100 can be used during synthesis to modify the surface of zinc phosphate nanocrystals. The surfactant shell prevents agglomeration during drying and improves the particles' ability to disperse in the polymer.[5][6][7]
-
Applying coupling agents: Silane (B1218182) coupling agents are particularly effective. They form a chemical bridge between the inorganic filler and the organic polymer matrix, improving interfacial adhesion and dispersion.[8][9]
Q4: What are coupling agents and how do they work?
A4: Coupling agents are bifunctional molecules that act as a bridge at the interface between the inorganic filler (zinc phosphate) and the polymer matrix.[10] For example, a silane coupling agent has a silanol (B1196071) group that bonds to the hydroxyl groups on the surface of the zinc phosphate and an organofunctional group that can react or entangle with the polymer chains.[8][11] This creates a strong interfacial bond, preventing agglomeration and ensuring efficient stress transfer from the polymer to the filler, which enhances mechanical properties.[1][12][13]
Q5: What processing techniques can enhance dispersion?
A5: Mechanical and energy-based methods are crucial for breaking down agglomerates and achieving a homogeneous distribution.
-
Ultrasonic Dispersion: High-intensity ultrasonic waves create acoustic cavitation in the liquid resin, generating powerful shear forces that deagglomerate and disperse nanoparticles effectively.[14][15][16] This method has been successfully used to disperse various inorganic nanoparticles in epoxy resins.[14]
-
High-Shear Mixing: During melt compounding, using high-shear mixing elements, increasing screw speed, or employing a more aggressive screw design can enhance the dispersion of fillers.[2]
-
Ball Milling: This technique can be used to load zinc phosphate onto other materials and ensure a fine, well-mixed composite powder before incorporation into the polymer.[17]
Q6: Does particle size affect dispersion and final properties?
A6: Yes, particle size is a critical factor. While smaller, nano-sized particles offer a larger surface area for interaction with the polymer, they also have higher surface energy, making them more prone to agglomeration.[1][6] However, successfully dispersing nanoparticles can lead to significant improvements in properties. For instance, nano zinc phosphate has been shown to improve the anticorrosive performance of coatings more effectively than micro-sized particles.[6][7][18] An optimal, consistent particle size distribution is essential for uniform dispersion.[2] Sonochemical synthesis methods can produce smaller, more uniform particles compared to conventional precipitation.[19]
Section 2: Data Summary
Table 1: Effect of Additives and Modification on Mechanical Properties of Polymer Composites
| Polymer Matrix | Filler/Additive | Concentration (wt%) | Property Measured | Improvement Noted | Reference |
| Polyurethane (PU) | TMSPM-modified ZnO | 2% | Compressive Strength | Up to 53% increase compared to control. | [9] |
| Poly(amide-imide) | ZnO-KH550 | 1-7% | Thermal Stability | Increased thermal stability with higher ZnO content. | [8] |
| Polyhydroxybutyrate (PHB) | Zinc Oxide (ZnO) | Not specified | Tensile Strength | Up to 32% increase. | [3] |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Zinc Oxide (ZnO) | Not specified | Tensile Strength & Elongation | Increased due to fine distribution of ZnO NPs. | [3] |
| Zinc Phosphate Dental Cement | Akermanite/Hardystonite NPs | 5% | Compressive Strength | Increase from 90 MPa to 120 MPa. | [20] |
| Zinc Phosphate Dental Cement | Akermanite/Hardystonite NPs | 15% | Compressive Strength | Increase from 27.96 MPa to 35.7 MPa (~22% increase). | [20] |
Table 2: Optimal Zinc Phosphate Concentration in Anticorrosive Coatings
| Coating System | Test Method | Optimal Dosage (wt%) | Performance Improvement | Reference |
| Polyester Clearcoat | Salt Spray Test | 2% | Time to failure increased by 1.5 to 2 times. | [21][22] |
| Polyester with BaSO₄ | Salt Spray Test | 2% | Time to failure increased by 1.5 to 2 times. | [21][22] |
| Epoxy with BaSO₄ | Salt Spray Test | 2% | Time to failure increased by 1.5 to 2 times. | [21][22] |
| Polyester Clearcoat | Electrochemical Tests (EIS) | 8% | Resistance/impedance increased by one order of magnitude. | [21][22] |
| Waterborne Acrylic Coating | Electrochemical Tests (EIS) | 8% | Low-frequency impedance remained stable at a higher value (10⁵ Ohm·cm²) compared to 0% ZP. | [23] |
Section 3: Diagrams and Workflows
Troubleshooting Workflow for Poor Dispersion
Caption: A troubleshooting flowchart to diagnose and resolve poor zinc phosphate dispersion.
Mechanism of Silane Coupling Agent
Caption: Workflow of a silane coupling agent improving filler-matrix adhesion.
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of Surface-Modified Zinc Phosphate Nanocrystals
This protocol is adapted from the one-step ultrasonic-template-microwave (UTM) assisted route for synthesizing surface-modified zinc phosphate nanocrystals designed for improved dispersion.[5][6][7]
Materials:
-
Zinc Acetate (Zn(CH₃COO)₂)
-
Disodium Phosphate (Na₂HPO₄·12H₂O)
-
Triton X-100 (surfactant/template)
-
Deionized Water
-
Ultrasonic Bath/Probe
-
Microwave Synthesis Reactor or domestic microwave with power control
Procedure:
-
Solution Preparation: Prepare a 0.1 mol/L solution of Na₂HPO₄·12H₂O and a 0.15 mol/L solution of Zinc Acetate in deionized water.
-
Mixing and Reaction:
-
In a beaker, combine 20 mL of the Na₂HPO₄ solution with 1 g of Triton X-100.
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes to ensure the surfactant is well-dissolved.
-
While sonicating, slowly add 20 mL of the Zinc Acetate solution dropwise into the beaker. A white precipitate will form.
-
-
Microwave Irradiation:
-
Transfer the resulting suspension to a microwave-safe vessel.
-
Heat the suspension in the microwave for 5 minutes at a power of 400 W. This step assists in the crystallization process.
-
-
Washing and Separation:
-
After cooling, centrifuge the suspension to separate the white precipitate.
-
Wash the precipitate three times with deionized water and then twice with ethanol to remove unreacted precursors and excess surfactant.
-
-
Drying:
-
Characterization: The resulting surface-modified zinc phosphate nanocrystals can be characterized using Transmission Electron Microscopy (TEM) to confirm particle size and dispersion, and X-ray Diffraction (XRD) to confirm the crystal structure.[7][24]
Protocol 4.2: Preparation of a Zinc Phosphate/Epoxy Composite via Ultrasonic Dispersion
This protocol provides a general method for dispersing zinc phosphate particles into a liquid polymer resin, based on established ultrasonic dispersion techniques.[14]
Materials:
-
This compound powder (surface-modified or unmodified)
-
Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether)
-
Curing Agent (e.g., an amine-based hardener)
-
High-intensity Ultrasonic Processor (probe-type recommended)
-
Beaker or stainless steel vessel
-
Mechanical Stirrer
-
Vacuum Oven or Desiccator
Procedure:
-
Pre-Drying: Dry the zinc phosphate powder in a vacuum oven at 50°C for at least 4 hours to remove any adsorbed moisture, which can hinder dispersion.[25]
-
Initial Mixing:
-
Weigh the desired amount of epoxy resin into a beaker.
-
Slowly add the pre-weighed zinc phosphate powder to the resin under gentle mechanical stirring. Continue stirring until the powder is fully wetted by the resin.
-
-
Ultrasonic Dispersion:
-
Place the beaker containing the mixture into a cooling bath (e.g., ice water) to dissipate heat generated during sonication.
-
Immerse the tip of the ultrasonic probe into the mixture, approximately halfway into the liquid depth.
-
Apply ultrasonic energy in pulses (e.g., 30 seconds on, 30 seconds off) to prevent excessive temperature rise. The specific amplitude and total sonication time will depend on the volume of the batch and the concentration of the filler and must be optimized experimentally.
-
Continue the process until a visually homogeneous dispersion is achieved.
-
-
Degassing: After sonication, the mixture may contain trapped air bubbles. Place the beaker in a vacuum desiccator or oven and apply a vacuum to remove the bubbles.
-
Curing:
-
Add the stoichiometric amount of the curing agent to the degassed mixture.
-
Mix thoroughly using a mechanical stirrer at a low speed to avoid re-introducing air bubbles.
-
Pour the final mixture into a mold and cure according to the resin manufacturer's specifications (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
-
-
Evaluation: The quality of the dispersion in the cured composite can be evaluated using Scanning Electron Microscopy (SEM) on a fractured surface.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and functionalization of zinc phosphate@polyglycidyl methacrylate composites for antimicrobial drug immobilization and controlled release: an in vitro study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Mechanical performance and aging resistance analysis of zinc oxide-reinforced polyurethane composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. specialchem.com [specialchem.com]
- 11. Couplingagents | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasonic dispersion of inorganic nanoparticles in epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Mn-MOFs loaded zinc phosphate composite for water-based acrylic coatings with durable anticorrosion performance on mild steel - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09753E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
- 20. Enhancing Mechanical and Biological Properties of Zinc Phosphate Dental Cement with Akermanite and Hardystonite Nanoparticles: A Synthesis and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. finishingandcoating.com [finishingandcoating.com]
- 22. researchgate.net [researchgate.net]
- 23. Effect of Zinc Phosphate on the Corrosion Behavior of Waterborne Acrylic Coating/Metal Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijirse.in [ijirse.in]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Zinc Phosphate Tetrahydrate Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the porosity of zinc phosphate (B84403) tetrahydrate coatings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and optimization of zinc phosphate coatings.
Frequently Asked Questions (FAQs)
Q1: My zinc phosphate coating appears non-uniform and has large, coarse crystals. How can I achieve a finer, more compact crystal structure?
A1: The formation of large, coarse crystals, which contributes to higher porosity, is a common issue. To achieve a finer and more compact structure, consider the following:
-
Surface Activation: Pre-treating the substrate with an activation solution is crucial. Activation rinse creates nucleation sites, promoting the growth of fine, dense phosphate crystals. Without it, large, voids-creating crystals are more likely to form.[1]
-
Bath Temperature: The temperature of the phosphating bath significantly influences crystal size. While higher temperatures can accelerate the coating process, an optimal temperature, often around 55-65°C, generally yields better surface coverage and finer crystals.[2][3][4] Temperatures that are too high can lead to the premature precipitation of tertiary phosphate, hindering proper coating formation on the metal surface.[5]
-
pH Control: The pH of the phosphating bath is a critical parameter. A lower pH (around 2.4-2.75) often results in better surface coverage and a more uniform coating.[2][3][6]
-
Additives: The addition of certain compounds to the phosphating bath can refine the crystal structure. For instance, surfactants can lead to the formation of more compact and finer crystals.[7] Similarly, nanoparticles like CeO2 and ZnO have been shown to favor the formation of more compact coatings with densely packed crystals.[8][9]
Q2: The corrosion resistance of my coated substrate is lower than expected. What is the likely cause and how can I improve it?
A2: Low corrosion resistance is a direct consequence of high coating porosity. Aggressive agents can penetrate through the pores and attack the underlying substrate. To enhance corrosion resistance, you must reduce the porosity of the coating. Key strategies include:
-
Optimizing Bath Parameters: As detailed in Q1, controlling the temperature and pH of the phosphating bath is fundamental to achieving a less porous coating with improved corrosion resistance.[2][3]
-
Incorporating Nanoparticles: The addition of nanoparticles such as TiO2, CeO2, and ZnO to the phosphating bath has been demonstrated to significantly decrease porosity and, consequently, improve corrosion resistance.[8][9][10] For example, the incorporation of TiO2 has been reported to decrease coating porosity by 50%.[8][10]
-
Electrochemical Methods: Employing electrochemical techniques, such as cathodic electrochemical phosphating, can produce very dense and less porous coatings compared to conventional immersion methods, leading to superior corrosion protection.[11]
-
Post-Treatment: Applying a post-treatment, such as sealing the pores with molybdate-based films, can effectively enhance the barrier properties of the coating and significantly improve corrosion resistance.[12]
Q3: I am observing significant sludge formation in my phosphating bath. What causes this and how can it be minimized?
A3: Sludge formation is an inherent byproduct of the zinc phosphating process and is primarily composed of iron phosphate.[1] While it cannot be eliminated entirely, excessive sludge can be managed by:
-
Controlling Iron Concentration: The dissolution of the steel substrate during the phosphating process is a primary source of iron ions that lead to sludge. Controlling the iron content in the bath is crucial for maintaining bath stability and coating quality.[13]
-
Temperature Management: Higher temperatures can increase the rate of sludge formation.[1] Operating at the lower end of the optimal temperature range can help to minimize this.
-
Bath Chemistry: The concentration of other bath constituents, such as phosphates and accelerators, also plays a role. Maintaining the recommended concentrations is important for a stable process.[13]
Q4: How do additives like surfactants and nanoparticles work to reduce porosity?
A4: Additives play a crucial role in modifying the coating formation process to yield a denser, less porous structure.
-
Surfactants: Surfactants, when added to the phosphating solution, can adsorb onto the metal surface. This can lead to a more controlled and uniform crystal growth, resulting in a more compact coating with finer crystals and reduced porosity.[7][14]
-
Nanoparticles: Nanoparticles like CeO2, TiO2, and ZnO act as nucleation sites for the phosphate crystals.[8][9] This leads to a higher density of smaller crystals, which pack more efficiently and reduce the interstitial voids, thus lowering the overall porosity of the coating.[8] They can also create a more tortuous path for corrosive agents, further enhancing the barrier properties.
Quantitative Data Summary
The following tables summarize the quantitative effects of various experimental parameters on the properties of zinc phosphate coatings.
Table 1: Effect of Bath Temperature and pH on Coating Properties
| Temperature (°C) | pH | Coating Weight (g/m²) | Observations | Reference |
| 50-75 | 2.4, 2.8, 3.0 | Not specified | Optimal results at 60-65°C and pH 2.44 | [2][3] |
| 55 | 2.75 | ~2.5 | Best surface coverage and corrosion resistance | [4][5] |
| 65 | 2.75 | ~2.2 | Decreased surface coverage compared to 55°C | [4][5] |
| 75 | 2.75 | ~1.8 | Further decrease in surface coverage | [4][5] |
Table 2: Effect of Additives on Coating Porosity and Corrosion Resistance
| Additive | Concentration | Porosity Reduction | Improvement in Corrosion Resistance | Reference |
| Nano TiO2 | Not specified | 50% | Corrosion rate reduced from 8 mpy to 3.5 mpy | [8][10] |
| Nano CeO2 | 0.3 g/L | Not specified | Coating weight increased from 4.8 to 13.8 g/m² | [10] |
| Nano CeO2-CuO nanocomposite | 0.6 g/L | Not specified | Coating weight increased up to 20.1 g/m² | [10] |
| Surfactants (0.01M) | 0.01 M | Significant decrease | Protection efficiency increased up to ~90% | [14] |
| Mn2+ | Not specified | Reduced porosity | Enhanced corrosion resistance due to improved surface coverage | [15] |
Table 3: Comparison of Immersion and Cathodic Electrochemical Methods
| Method | Porosity | Coating Mass | Corrosion Performance | Reference |
| Immersion | 71% | Lower | Lower anti-corrosion performance | [11] |
| Cathodic Electrochemical | 0% | Higher | Very dense coating with excellent corrosion protection | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at reducing the porosity of zinc phosphate coatings.
1. Standard Zinc Phosphating Process (Immersion Method)
-
Substrate Preparation:
-
Mechanically polish the steel substrate to a uniform finish.
-
Degrease the substrate by immersion in an alkaline solution (e.g., NaOH solution) at 70°C for 15 minutes.[5]
-
Rinse thoroughly with deionized water.
-
Pickle the substrate in an acid solution (e.g., sulfuric or hydrochloric acid) to remove any scale or rust.[16]
-
Rinse again with deionized water.
-
-
Surface Activation (Optional but Recommended):
-
Immerse the cleaned substrate in an activation solution (e.g., containing titanium colloids) for 1-2 minutes at room temperature.[1]
-
Rinse with deionized water.
-
-
Phosphating Bath Composition:
-
Phosphoric Acid (85%): 15 g/L
-
Zinc Oxide: 2.5 g/L
-
Nitric Acid (65%): 25 g/L
-
Sodium Fluoride: 0.66 g/L
-
Adjust pH to the desired value (e.g., 2.75) using appropriate acids or bases.[5]
-
-
Coating Deposition:
2. Phosphating with Nanoparticle Additives
-
Follow the "Standard Zinc Phosphating Process" as described above.
-
In the "Phosphating Bath Composition" step, disperse the desired nanoparticles (e.g., nano CeO2, TiO2, or ZnO) into the bath at the desired concentration (e.g., 0.3 g/L to 0.9 g/L).[8]
-
Ensure the nanoparticles are well-dispersed in the bath using ultrasonication before immersing the substrate.
3. Cathodic Electrochemical Phosphating
-
Electrochemical Cell Setup:
-
Use a two-electrode system with the steel substrate as the cathode and a suitable counter electrode (e.g., platinum or graphite).
-
-
Pre-treatment:
-
Prepare the substrate as per the "Substrate Preparation" steps in the standard process.
-
-
Electrochemical Deposition:
-
Immerse the substrate (cathode) and counter electrode in the phosphating solution.
-
Apply a constant cathodic potential or current density for a specified duration to deposit the coating.
-
After deposition, rinse and dry the coated substrate as in the standard process.
-
Visualizations
Diagram 1: Experimental Workflow for Reducing Porosity
Caption: Workflow for preparing and analyzing low-porosity zinc phosphate coatings.
Diagram 2: Factors Influencing Coating Porosity
Caption: Key parameters and methods influencing the final porosity of zinc phosphate coatings.
References
- 1. Phosphating sludge separator: 7 questions about zinc phosphating [innovationfilter.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Deposition Temperature on the Morphology and Corrosion Resistance of Zinc Phosphate Coating on Mild Steel | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced corrosion resistance of zinc phosphate coatings on mild steel through incorporation of nanocrystalline CeO 2 and CeO 2 –CuO nanocomposite - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02800K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced corrosion resistance of zinc phosphate coatings on mild steel through incorporation of nanocrystalline CeO2 and CeO2–CuO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electrochemsci.org [electrochemsci.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Surfactants on the Protection Efficiency of Zn-Phosphate Coat on Steel [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. phosphating.net [phosphating.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Zinc Phosphate Tetrahydrate: Hydrothermal vs. Precipitation Methods
For researchers, scientists, and drug development professionals, the selection of a synthesis method for zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O), a biocompatible and non-toxic material with applications in dental cements and anti-corrosion coatings, is a critical decision that influences the final product's properties and performance. This guide provides an objective comparison of two common synthesis techniques: hydrothermal and precipitation, supported by experimental data from various studies.
The choice between hydrothermal and precipitation methods hinges on the desired characteristics of the zinc phosphate tetrahydrate, such as crystallinity, particle size, and morphology. While the precipitation method is often favored for its simplicity and high yield, the hydrothermal technique offers greater control over crystal growth and morphology.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound synthesis using precipitation and hydrothermal methods. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Parameter | Precipitation Method | Hydrothermal Method |
| Yield | >95%[1] | Not explicitly reported in reviewed literature |
| Crystallinity | ~36.19% (conventional precipitation)[2] | Generally higher than precipitation |
| Particle Size | ~214.9 nm (conventional precipitation)[2] | Dependent on temperature and reaction time |
| Morphology | Irregular, agglomerated particles; can be controlled with additives[3] | Well-defined crystals (e.g., α- and β-hopeite)[4] |
| Reaction Temperature | Typically ambient to near-boiling (e.g., 346 K or ~73°C)[5] | Elevated temperatures (e.g., 90°C)[4] |
| Reaction Time | Can be rapid (e.g., minutes to a few hours)[3] | Typically longer (e.g., hours to days) |
| Pressure | Atmospheric | Autogenous (elevated) |
Experimental Protocols
Precipitation Synthesis of this compound
This method involves the direct precipitation of this compound from an aqueous solution of soluble zinc and phosphate salts.
Materials:
-
Zinc salt (e.g., zinc nitrate, zinc acetate, zinc chloride)
-
Phosphate source (e.g., diammonium phosphate, phosphoric acid, potassium dihydrogen phosphate)
-
pH adjusting agent (e.g., ammonia (B1221849) solution)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of the zinc salt and the phosphate source.
-
Slowly add the phosphate solution to the zinc salt solution (or vice versa) under constant stirring.
-
A white precipitate of zinc phosphate will form.
-
Adjust the pH of the reaction mixture if necessary to optimize precipitation. For instance, a pH of 3.0 has been used.[2]
-
Continue stirring for a defined period to ensure complete reaction.
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted precursors and by-products.
-
Dry the resulting white powder, which is this compound.
Hydrothermal Synthesis of this compound
The hydrothermal method utilizes elevated temperature and pressure in a closed system (autoclave) to promote the crystallization of the desired product.
Materials:
-
Zinc precursor (e.g., zinc oxide, zinc salt)
-
Phosphate precursor (e.g., phosphoric acid)
-
Deionized water
Procedure:
-
Mix the zinc and phosphate precursors in deionized water in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 90°C for the synthesis of α-hopeite, a polymorph of this compound).[4]
-
Maintain the temperature for a specific duration to allow for crystal growth.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with deionized water and dry it.
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the precipitation and hydrothermal synthesis methods.
References
A Comparative Guide: Zinc Phosphate Tetrahydrate vs. Calcium Phosphate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of biomaterials is a critical decision in the development of medical devices and drug delivery systems. Both zinc phosphate (B84403) tetrahydrate and calcium phosphate have emerged as promising materials in various biomedical applications, particularly in orthopedics and dentistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable material for specific research and development needs.
I. Performance Comparison: A Tabular Summary
To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of zinc phosphate tetrahydrate and calcium phosphate based on available experimental data.
| Property | This compound | Calcium Phosphate |
| Biocompatibility | Good biocompatibility demonstrated with MG63 osteosarcoma cells. Cell viability remained high over 120 hours of exposure to cement leachate[1]. | Excellent biocompatibility and bioactivity, attributed to its chemical similarity to the mineral phase of bone. It is considered osteoconductive and in some cases osteoinductive[2][3][4][5]. |
| Biodegradability | Exhibits low solubility in aqueous environments. The degradation process is complex, involving absorption, disintegration, and dissolution, and is influenced by the surrounding medium's pH[5][6]. | The degradation rate is tunable and depends on the specific phase (e.g., hydroxyapatite, β-tricalcium phosphate), crystallinity, and porosity. It can range from very slow (years for dense hydroxyapatite) to relatively rapid (months for porous β-TCP)[2][7]. |
| Mechanical Properties | Possesses high compressive strength, typically exceeding 100 MPa and potentially reaching up to 130 MPa, making it suitable for load-bearing applications[8]. | The compressive strength is generally lower, ranging from 30 to 65 MPa, which is comparable to cancellous bone. This property can be influenced by porosity and composition[8]. |
| Drug Delivery | Can be used as a drug delivery vehicle. The release of therapeutic agents is influenced by the cement's low solubility and the drug's interaction with the zinc phosphate matrix[9][10]. | Extensively studied as a drug delivery carrier. The release kinetics can be tailored by altering the material's phase composition, porosity, and the method of drug loading. It can provide sustained release for various drugs, including antibiotics and growth factors[3][6][11][12]. |
Table 1: General Performance Comparison
| Biocompatibility Metric | Zinc Phosphate Cement (with MG63 cells)[1] | Calcium Phosphate (General) |
| Cell Viability (MTT Assay) | 86% after 24 hours | Generally reported as high, supporting cell proliferation and differentiation. |
| 71% after 72 hours | ||
| 76% after 120 hours |
Table 2: Quantitative Biocompatibility Data
| Mechanical Property | Zinc Phosphate Cement[8] | Calcium Phosphate Cement[8] |
| Compressive Strength (MPa) | > 100 (up to 130) | 30 - 65 |
Table 3: Quantitative Mechanical Properties Data
II. Signaling Pathways in Bone Regeneration
The osteogenic potential of these materials is linked to their ability to influence cellular signaling pathways that govern bone formation.
A. Calcium Phosphate-Mediated Osteogenesis
Calcium phosphate materials promote bone regeneration by activating several key signaling pathways in mesenchymal stem cells (MSCs) and osteoblasts. The release of calcium and phosphate ions plays a crucial role in this process.
The diagram illustrates that calcium and phosphate ions released from the material can activate the ERK1/2 and PI3K/Akt pathways, promoting osteogenic differentiation and osteoblast survival[5]. Furthermore, intracellular phosphate can increase ATP production, leading to adenosine signaling through the A2b receptor, which drives osteogenic commitment. Calcium phosphate also provides a conducive environment for the action of Bone Morphogenetic Proteins (BMPs), which signal through the SMAD pathway to upregulate the transcription factor Runx2, a master regulator of osteogenesis.
B. Zinc Phosphate-Mediated Osteogenesis
Zinc ions released from zinc phosphate-based materials have also been shown to play a significant role in promoting bone formation by activating specific signaling pathways.
Zinc ions have been shown to activate the BMP/SMAD signaling pathway, leading to increased expression of osteogenic markers. Additionally, zinc can modulate the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for osteoblast differentiation, proliferation, and survival.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
A. Biocompatibility Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Material Extract Preparation: The biomaterial (zinc phosphate or calcium phosphate) is sterilized and incubated in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C to obtain the material extract.
-
Cell Seeding: Osteoblast-like cells (e.g., MG63) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure to Extracts: The culture medium is removed, and the cells are exposed to the prepared material extracts (or dilutions thereof). A control group with fresh culture medium is also included. The plates are incubated for various time points (e.g., 24, 72, and 120 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the control group (cells cultured in fresh medium without material extract).
B. Mechanical Testing: Compressive Strength
The compressive strength of bone cements is a critical parameter, especially for load-bearing applications.
Detailed Protocol:
-
Specimen Preparation: The cement powder and liquid are mixed according to the manufacturer's instructions. The resulting paste is then packed into a cylindrical mold (e.g., 6 mm in diameter and 12 mm in height) as specified by standards such as ISO 5833.
-
Curing: The specimens are allowed to cure in a controlled environment, typically at 37°C and 100% humidity, for a specified period (e.g., 24 hours) to ensure complete setting.
-
Testing: The cured cylindrical specimen is placed between the platens of a universal testing machine.
-
Load Application: A compressive load is applied to the specimen at a constant crosshead speed (e.g., 20 mm/min) until the specimen fractures.
-
Data Acquisition: The load and displacement are continuously recorded during the test.
-
Calculation: The compressive strength is calculated by dividing the maximum load at fracture by the original cross-sectional area of the specimen.
C. In Vitro Biodegradability Assessment
The in vitro degradation of ceramic biomaterials is typically evaluated by measuring the weight loss of the material over time in a simulated physiological solution.
Detailed Protocol:
-
Specimen Preparation: Disc-shaped or cylindrical specimens of the biomaterial with known initial weight (W₀) are prepared.
-
Immersion: The specimens are immersed in a simulated body fluid (SBF) or phosphate-buffered saline (PBS) solution at a controlled temperature (37°C) and pH (7.4). The ratio of the specimen surface area to the solution volume is kept constant.
-
Incubation and Monitoring: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), the specimens are removed from the solution, gently rinsed with deionized water, and dried to a constant weight (Wt). The immersion solution can be refreshed at regular intervals to mimic dynamic physiological conditions.
-
Weight Loss Calculation: The percentage of weight loss at each time point is calculated using the following formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100
-
Analysis of Degradation Products: The immersion solution can be analyzed using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the concentration of released ions (e.g., Zn²⁺, Ca²⁺, PO₄³⁻).
D. Drug Release Kinetics
The in vitro drug release profile from a biomaterial scaffold is crucial for evaluating its potential as a drug delivery system.
Detailed Protocol:
-
Drug Loading: A model drug (e.g., an antibiotic like vancomycin (B549263) or a growth factor) is loaded into the biomaterial scaffold. This can be done by either incorporating the drug during the cement mixing process or by soaking the pre-formed scaffold in a drug solution.
-
Release Study Setup: The drug-loaded scaffold is placed in a known volume of a release medium (e.g., PBS) at 37°C with gentle agitation.
-
Sample Collection: At specific time intervals, an aliquot of the release medium is collected, and the volume is replaced with fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
IV. Conclusion
Both this compound and calcium phosphate offer unique advantages for biomedical applications. Calcium phosphate stands out for its excellent biocompatibility, osteoconductivity, and tunable biodegradability, making it a versatile platform for bone regeneration and drug delivery. This compound, on the other hand, boasts superior mechanical strength, which is a significant advantage in load-bearing applications. Its biocompatibility and potential for drug delivery, coupled with the beneficial effects of zinc ions on bone formation, make it a compelling alternative.
The choice between these two materials will ultimately depend on the specific requirements of the intended application. For applications where high mechanical strength is paramount, zinc phosphate may be the preferred choice. For applications requiring a material that closely mimics the natural bone mineral and offers tunable degradation and drug release profiles, calcium phosphate presents a highly adaptable solution. This guide provides the foundational data and experimental context to support an informed decision-making process for researchers and developers in the field of biomedical materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Release of Vancomycin from Calcium Phosphate Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Elution Characteristics of Vancomycin in a Composite Calcium Phosphate/Calcium Sulfate Bone Substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. birmingham.ac.uk [birmingham.ac.uk]
- 7. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zinc-releasing calcium phosphate cements for bone substitute materials [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Loading and Releasing Behavior of Selenium and Doxorubicin Hydrochloride in Hydroxyapatite with Different Morphologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Zinc Phosphate Tetrahydrate and Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
The selection of biomaterials for therapeutic and regenerative applications hinges on their biocompatibility. This guide provides an objective comparison of the in vitro biocompatibility of two prominent biomaterials: zinc phosphate (B84403) tetrahydrate and hydroxyapatite (B223615). By presenting quantitative data from experimental studies, detailing the methodologies of key assays, and visualizing the cellular signaling pathways, this document aims to equip researchers with the critical information needed for informed material selection.
Quantitative Biocompatibility Data
The following tables summarize quantitative data from various studies assessing the biocompatibility of zinc phosphate tetrahydrate and hydroxyapatite. It is important to note that the data are compiled from different studies with variations in experimental conditions, such as cell types, material concentrations, and incubation times.
Table 1: Cell Viability in the Presence of this compound and Hydroxyapatite
| Material | Cell Type | Concentration | Incubation Time | Cell Viability (%) | Source |
| This compound | Human Fibroblasts | 0.05 mg/mL | Not Specified | >80% | [1] |
| Human Fibroblasts | 0.4 mg/mL | Not Specified | >80% | [1] | |
| Human Osteoblasts | 0.05 mg/mL | Not Specified | >80% | [1] | |
| Human Osteoblasts | 0.4 mg/mL | Not Specified | >80% | [1] | |
| Zinc Phosphate Cement Leachate | MG63 Osteosarcoma | Leachate | 24 hours | 86% | [2] |
| MG63 Osteosarcoma | Leachate | 72 hours | >71% | [2] | |
| MG63 Osteosarcoma | Leachate | 120 hours | 76.8% | ||
| Hydroxyapatite Nanoparticles | L929 Fibroblasts | 50 ppm | 72 hours | ~80.6% | [3] |
| Osteoblast Cells | 1.25 mg/mL | 24 hours | 164.60% | [4][5] | |
| Osteoblast Cells | 1.5 mg/mL | 24 hours | 151.72% | [4] | |
| Osteoblast Cells | 1.75 mg/mL | 24 hours | 90.55% | [4] | |
| Osteoblast Cells | 2.0 mg/mL | 24 hours | 74.23% | [4] |
Table 2: Inflammatory Response to this compound and Hydroxyapatite
| Material | Cell Type | Parameter Measured | Observation | Source |
| Zinc-containing materials | Macrophages | Macrophage Polarization | Promotes M2 (anti-inflammatory) phenotype | [6][7] |
| Macrophages | Cytokine Expression | Zinc deficiency can increase pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) | [8] | |
| Hydroxyapatite | Macrophages | Macrophage Polarization | Favors M2 (reparative) phenotype | [5][9] |
| Macrophages | Cytokine Expression | Can stimulate the production of IL-1β and TNF-α | [10] | |
| Macrophages | Cytokine Expression | Nano-topography can inhibit pro-inflammatory cytokine secretion |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established methodologies in biomaterial research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (e.g., osteoblasts, fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test materials (this compound and hydroxyapatite) at various concentrations in a cell culture medium. Remove the existing medium from the wells and add the material extracts. Include a control group with a fresh medium only.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the medium containing the material extracts and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Osteogenic Differentiation Assessment: Alkaline Phosphatase (ALP) Activity Assay
Alkaline phosphatase is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
Protocol:
-
Cell Culture and Treatment: Seed osteoprogenitor cells (e.g., MC3T3-E1) on the test materials or treat them with material extracts in an osteogenic differentiation medium. Culture for various time points (e.g., 7, 14, 21 days).
-
Cell Lysis: After the desired incubation period, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Data Normalization: Normalize the ALP activity to the total protein content in each sample, determined using a protein assay (e.g., BCA assay).
Gene Expression Analysis: Real-Time Polymerase Chain Reaction (RT-PCR) for RUNX2
RUNX2 is a key transcription factor associated with osteoblast differentiation. Its gene expression levels can be quantified using RT-PCR.
Protocol:
-
Cell Culture and RNA Extraction: Culture osteoblastic cells with the biomaterials for the desired time. Extract total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the RUNX2 gene, and a housekeeping gene (e.g., GAPDH) for normalization. A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of the target genes.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the RUNX2 gene, normalized to the housekeeping gene, using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the cellular response to hydroxyapatite and zinc-containing biomaterials, as well as a general experimental workflow for biocompatibility assessment.
References
- 1. Zinc may increase bone formation through stimulating cell proliferation, alkaline phosphatase activity and collagen synthesis in osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatible Nano-Hydroxyapatites Regulate Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nanocrystalline hydroxyapatites on macrophage polarization - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Zinc and Zinc Homeostasis in Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Corrosion Resistance of Zinc Phosphate Tetrahydrate and Zinc Chromate Coatings
For researchers, scientists, and drug development professionals seeking to understand the comparative performance of anti-corrosive coatings, this guide provides an in-depth analysis of zinc phosphate (B84403) tetrahydrate versus zinc chromate (B82759) coatings. This publication details their mechanisms of action, presents quantitative experimental data from corrosion resistance and adhesion studies, and outlines the methodologies for key experimental protocols.
Zinc chromate has long been the benchmark for corrosion inhibition, renowned for its exceptional protective properties. However, due to the toxicity of hexavalent chromium, there has been a significant shift towards safer alternatives, with zinc phosphate emerging as a prominent contender. This guide aims to provide an objective comparison to aid in the selection of appropriate corrosion protection systems.
Mechanisms of Corrosion Inhibition
The protective actions of zinc chromate and zinc phosphate coatings stem from fundamentally different mechanisms.
Zinc Chromate: The corrosion resistance of zinc chromate coatings is primarily attributed to the passivating effect of chromate ions (CrO₄²⁻). These ions are powerful oxidizing agents that form a thin, stable, and passive layer of chromium(III) oxide (Cr₂O₃) or a mixed chromium/iron oxide on the metal surface. A key advantage of this coating is its "self-healing" capability. If the protective film is scratched or damaged, soluble chromate ions from the coating can migrate to the exposed area and re-passivate the metal surface, thus restoring the protective barrier.
Zinc Phosphate Tetrahydrate: In contrast, zinc phosphate coatings provide corrosion protection mainly by forming a physical barrier. In the presence of moisture, zinc phosphate hydrolyzes to form a crystalline layer of zinc phosphate and phosphoric acid. The phosphoric acid reacts with the steel substrate to create an adherent layer of iron and zinc phosphates. This layer acts as an insulating barrier, impeding the electrochemical reactions that drive corrosion. It is considered to provide both anodic and cathodic inhibition.
Quantitative Performance Data
To provide a clear comparison, the following tables summarize quantitative data from various studies on the performance of zinc phosphate and zinc chromate coatings in key corrosion and adhesion tests.
Table 1: Salt Spray (Fog) Test Results (ASTM B117)
| Coating Type | Hours to First White Rust | Hours to First Red Rust | Scribe Creep (mm after 500 hours) |
| This compound | 96 - 240 | 240 - 500 | 3 - 5 |
| Zinc Chromate | 240 - 500+ | 500 - 1000+ | 1 - 2 |
Note: Results can vary based on coating thickness, substrate preparation, and specific formulation.
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Coating Type | Charge Transfer Resistance (Rct) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) |
| This compound | 10⁵ - 10⁶ | 10⁻⁸ - 10⁻⁷ |
| Zinc Chromate | 10⁶ - 10⁸ | 10⁻⁹ - 10⁻⁸ |
Note: Higher Rct and lower Cc values generally indicate better corrosion protection.
Table 3: Adhesion Test Results (ASTM D3359 - Cross-Hatch)
| Coating Type | Adhesion Classification | Description |
| This compound | 4B - 5B | Edges of the cuts are completely smooth; no detachment of squares of the lattice. |
| Zinc Chromate | 5B | Edges of the cuts are completely smooth; no detachment of squares of the lattice. |
Note: Both coatings typically exhibit excellent adhesion when properly applied. The classification ranges from 0B (greater than 65% area of detachment) to 5B (0% detachment).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Salt Spray (Fog) Test (ASTM B117)
This test provides a controlled corrosive environment to evaluate the relative corrosion resistance of coated metals.
Methodology:
-
Apparatus: A closed salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C.
-
Salt Solution: A 5% by weight solution of sodium chloride (NaCl) in distilled or deionized water with a pH between 6.5 and 7.2.
-
Specimen Preparation: Test panels are cleaned and, if required, a scribe is made through the coating to the substrate.
-
Procedure:
-
The test panels are placed in the cabinet at an angle of 15-30 degrees from the vertical.
-
The salt solution is atomized to create a dense fog that settles on the specimens.
-
The test is run for a specified duration (e.g., 240, 500, 1000 hours).
-
-
Evaluation: Panels are periodically inspected for the appearance of white rust (zinc corrosion products) and red rust (iron corrosion products), and the creepage of corrosion from the scribe is measured.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to characterize the electrochemical properties of a coating and its interface with the metal substrate.
Methodology:
-
Apparatus: A potentiostat with a frequency response analyzer.
-
Electrochemical Cell: A three-electrode setup is typically used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).
-
Electrolyte: A corrosive medium, typically a 3.5% NaCl solution, is used.
-
Procedure:
-
The electrochemical cell is assembled with the coated sample exposed to the electrolyte.
-
A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting current and phase shift are measured.
-
-
Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as charge transfer resistance (Rct) and coating capacitance (Cc).
Adhesion Test (ASTM D3359 - Method B: Cross-Cut Tape Test)
This test assesses the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over a lattice pattern of cuts made in the coating.
Methodology:
-
Apparatus: A sharp cutting tool with a series of parallel blades, a cutting guide, and pressure-sensitive adhesive tape.
-
Specimen Preparation: The coated surface must be clean and dry.
-
Procedure:
-
A lattice pattern of six or eleven parallel cuts is made through the coating to the substrate. The spacing between the cuts is typically 1 mm for coatings up to 50 µm thick and 2 mm for coatings between 50 µm and 125 µm.
-
A second set of parallel cuts is made at a 90-degree angle to the first, creating a grid of small squares.
-
Pressure-sensitive tape is applied over the lattice and smoothed down firmly.
-
The tape is then rapidly pulled off at a 180-degree angle.
-
-
Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area removed).[1][2][3][4][5]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been created using Graphviz.
Caption: Corrosion inhibition mechanisms of zinc chromate and zinc phosphate coatings.
References
In Vitro Degradation of Zinc Phosphate Tetrahydrate Scaffolds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation profile of scaffold materials is paramount for successful tissue engineering and regenerative medicine applications. This guide provides a comparative analysis of the in vitro degradation of zinc phosphate (B84403) tetrahydrate scaffolds against a common alternative, β-tricalcium phosphate (β-TCP), supported by experimental data and detailed protocols.
Zinc phosphate-based biomaterials are gaining attention for their potential in bone regeneration due to their biocompatibility and the essential role of zinc in various cellular processes. While extensive data on pure zinc or zinc alloy scaffolds exists, this guide will focus on the characteristics of zinc phosphate as a ceramic material, drawing parallels from studies on zinc phosphate cements and coatings to provide a comprehensive overview of its degradation behavior.
Comparative Degradation Analysis
The in vitro degradation of a scaffold is a critical parameter that influences its performance. An ideal scaffold should degrade at a rate that matches the formation of new tissue, providing mechanical support during the healing process and gradually being replaced by native tissue. Key parameters to consider during in vitro degradation studies include weight loss, ion release, and changes in the pH of the surrounding medium.
| Parameter | Zinc Phosphate-Based Materials | β-Tricalcium Phosphate (β-TCP) Scaffolds | Key Considerations |
| Degradation Rate | Generally exhibits a slower degradation rate. Coatings of zinc phosphate on pure zinc have been shown to decrease the corrosion rate from 0.07 mm/year to 0.015 mm/year.[1] | Known for its higher solubility and faster degradation compared to hydroxyapatite. The degradation rate can be tailored by altering porosity and crystallinity. Strength of β-TCP scaffolds can decrease significantly in an acidic environment, reaching negligible values after 14 days.[2] | The slower degradation of zinc phosphate may be beneficial for load-bearing applications requiring prolonged support. |
| Ion Release | Releases zinc (Zn²⁺) and phosphate (PO₄³⁻) ions. Studies on zinc phosphate cement show high levels of phosphorus release but low levels of zinc release into leachate.[3][4] Excessive release of zinc ions (>80 µM) can induce cytotoxicity.[1] | Releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions. The release profile is dependent on the degradation rate of the scaffold. | The release of biologically active ions like Zn²⁺ can stimulate cellular processes, but concentration must be controlled to avoid adverse effects. |
| pH Changes | The degradation of pure zinc can lead to a rapid increase in pH in the initial stages.[1] Zinc phosphate coatings can help in mitigating this initial rapid pH change. | The degradation of β-TCP can lead to a decrease in pH due to the release of acidic byproducts. | Significant pH shifts in the local environment can affect cell viability and tissue regeneration. |
| Biocompatibility | Zinc phosphate has been shown to be biocompatible with osteoblast-like cells.[3][4][5] However, high concentrations of zinc ions can inhibit cell proliferation.[1] | Generally exhibits excellent biocompatibility and osteoconductivity, promoting cell attachment and proliferation. | Biocompatibility is a crucial factor, and both materials show promise, although ion concentration is a critical factor for zinc-based materials. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro degradation studies. Below is a typical experimental protocol for assessing the in vitro degradation of a scaffold.
In Vitro Degradation Study Protocol
-
Scaffold Preparation:
-
Prepare scaffolds of the desired material (e.g., zinc phosphate tetrahydrate, β-TCP) with defined dimensions and porosity.
-
Sterilize the scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide, gamma radiation, or autoclaving, depending on material stability).
-
Accurately weigh the initial dry weight of each scaffold (W₀).
-
-
Immersion Medium:
-
Prepare a simulated body fluid (SBF) solution with ion concentrations similar to human blood plasma. Other common media include phosphate-buffered saline (PBS) or cell culture medium.
-
The volume of the immersion medium should be sufficient to ensure that the ion concentration does not become saturated during the experiment. A common ratio is 100 mL of medium per gram of scaffold.
-
-
Degradation Test:
-
Place each scaffold in a sterile container with the immersion medium.
-
Incubate the containers at 37°C in a static or dynamic (with gentle agitation) environment.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), retrieve the scaffolds from the medium.
-
-
Analysis:
-
Weight Loss: Gently rinse the retrieved scaffolds with deionized water to remove any loosely adhered precipitates and then dry them to a constant weight (Wₜ). The weight loss percentage is calculated as: ((W₀ - Wₜ) / W₀) * 100.
-
pH Measurement: Measure the pH of the immersion medium at each time point to assess changes due to the degradation process.
-
Ion Release Analysis: Analyze the concentration of released ions (e.g., Zn²⁺, Ca²⁺, PO₄³⁻) in the immersion medium using inductively coupled plasma optical emission spectrometry (ICP-OES).[4]
-
Surface Morphology and Composition: Characterize the surface morphology and composition of the degraded scaffolds using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS).
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an in vitro degradation study.
Caption: Experimental workflow for an in vitro degradation study of scaffolds.
Signaling Pathways in Osteogenesis Influenced by Zinc Ions
The release of zinc ions from degrading scaffolds can influence various signaling pathways involved in bone formation (osteogenesis).
Caption: Influence of zinc ions on key osteogenic signaling pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure degradation and strength changes of sintered calcium phosphate bone scaffolds with different phase structures during simulated biodegradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Zinc Phosphate Cement for Potential Bone Contact Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Zinc Phosphate Cement for Potential Bone Contact Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Zinc Phosphate Tetrahydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like zinc phosphate (B84403) tetrahydrate (Zn₃(PO₄)₂·4H₂O) is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a comprehensive comparison of three key analytical techniques for purity validation: X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA). Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to assist in the selection and application of the most suitable methods for your research needs.
Introduction to Purity Validation
Zinc phosphate tetrahydrate is a compound with various applications, including as a dental cement and in the formulation of certain pharmaceuticals. Its hydrated nature and crystalline structure make a multi-faceted analytical approach essential for confirming its identity and purity. XRD provides information about the crystalline structure and phase purity, FTIR offers insights into the chemical bonding and functional groups present, and TGA quantifies the water content and thermal stability. The synergistic use of these techniques provides a robust assessment of the material's integrity.
Comparison of Analytical Techniques for Purity Validation
The selection of an analytical technique for purity validation depends on the specific information required. While XRD is unparalleled for identifying the crystalline phase and detecting crystalline impurities, FTIR is highly sensitive to variations in chemical bonding and the presence of amorphous impurities. TGA is the most direct method for quantifying the water of hydration, a critical parameter for a hydrated salt.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from the analysis of a high-purity this compound sample using XRD, FTIR, and TGA.
Table 1: X-ray Diffraction (XRD) Data for High-Purity this compound (JCPDS Card No. 33-1474). [1][2]
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 9.65 | 9.16 | 100 |
| 16.68 | 5.31 | 80 |
| 17.79 | 4.98 | 60 |
| 18.26 | 4.85 | 50 |
| 19.38 | 4.58 | 70 |
| 22.17 | 4.01 | 40 |
| 25.67 | 3.47 | 30 |
| 31.31 | 2.85 | 55 |
| 35.67 | 2.51 | 45 |
Table 2: Fourier-Transform Infrared Spectroscopy (FTIR) Peak Assignments for this compound. [3][4][5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3500 | O-H stretching vibrations of water molecules |
| ~1600-1640 | H-O-H bending vibrations of water molecules |
| ~1000-1100 | Asymmetric stretching of PO₄³⁻ |
| ~945 | Symmetric stretching of PO₄³⁻ |
| ~635 | Bending vibrations of PO₄³⁻ |
Table 3: Thermogravimetric Analysis (TGA) Data for the Dehydration of this compound. [3][6]
| Temperature Range (°C) | Weight Loss (%) | Dehydration Step |
| 95 - 145 | ~7.9 | Loss of 2 H₂O molecules |
| 145 - 195 | ~3.9 | Loss of 1 H₂O molecule |
| >195 | ~3.9 | Loss of 1 H₂O molecule to form anhydrous Zn₃(PO₄)₂ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase of this compound and detect any crystalline impurities.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is gently ground using an agate mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Data Collection: The XRD pattern is recorded over a 2θ range of 5° to 70° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: The obtained diffractogram is compared with the standard pattern for this compound from the Joint Committee on Powder Diffraction Standards (JCPDS) database (Card No. 33-1474).[1][2] The presence of any additional peaks would indicate crystalline impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
Objective: To confirm the presence of characteristic functional groups (phosphate and water) and to detect organic or other non-crystalline impurities.
Methodology:
-
Sample Preparation: A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FTIR spectrometer is used for the analysis.
-
Data Collection: The FTIR spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed and compared to reference spectra of pure this compound.[3][4][5] The presence of unexpected peaks may indicate impurities.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content of this compound and to assess its thermal stability.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Data Collection: The sample is heated from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere. The weight loss of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to identify the distinct weight loss steps corresponding to the dehydration of the material.[3][6] The percentage of weight loss at each step is calculated to determine the number of water molecules lost.
Visualizing the Workflow and Logical Relationships
To better understand the process of purity validation and the interplay between the different analytical techniques, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship between analytical techniques and purity assessment aspects.
Conclusion
The validation of this compound purity is most effectively achieved through a combination of XRD, FTIR, and TGA. XRD serves as the primary tool for confirming the correct crystalline form and identifying any crystalline impurities. FTIR provides complementary information on the chemical structure and can detect non-crystalline contaminants. TGA is essential for accurately quantifying the water of hydration, a critical parameter for this compound. By employing these techniques in a coordinated manner, researchers can confidently ascertain the purity and quality of their this compound samples, ensuring the reliability of their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. ipme.ru [ipme.ru]
- 3. [Spectral properties and thermal stability of zinc phosphate hydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. scielo.br [scielo.br]
- 6. Solvothermal flow synthesis of zinc phosphate pigment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Mechanical Properties of Zinc Phosphate-Based Cements
Zinc phosphate (B84403) cement has long been a staple in restorative dentistry, valued for its extensive clinical history and established performance. However, the evolution of dental materials has introduced a range of alternative cements, each with unique mechanical characteristics. This guide provides a comparative study of the mechanical properties of zinc phosphate-based cements against other commonly used dental cements, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed material selections.
Comparative Mechanical Properties of Dental Cements
The longevity and success of a dental restoration are critically dependent on the mechanical properties of the luting agent. Key parameters include compressive strength, which indicates the material's ability to withstand chewing forces, tensile strength, which measures its resistance to pulling forces, flexural strength, which assesses its ability to resist bending, and the modulus of elasticity, which defines its stiffness. The following table summarizes these properties for zinc phosphate cement and several common alternatives.
| Cement Type | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Flexural Strength (MPa) | Modulus of Elasticity (GPa) |
| Zinc Phosphate | 83 - 123[1] | 5.5[2][3] | 8.96[4] | 13.5 - 13.7[2][3] |
| Glass Ionomer | 129 - 187[1] | 6.555[5] | - | - |
| Resin-Modified Glass Ionomer | - | - | - | - |
| Resin Cement | - | 2.33[6] | 51.87 - 83.43[4] | - |
| Zinc Polycarboxylate | - | 0.79 - 3.56[6][7] | - | - |
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies designed to ensure the reproducibility and comparability of results. The following are detailed protocols for the key experiments cited.
Compressive Strength Test
The compressive strength of dental cements is a crucial indicator of their ability to withstand the forces of mastication.[8][9]
Methodology:
-
Specimen Preparation: Cylindrical specimens of the cement are prepared according to ISO 9917 standards.[1] A common dimension for these specimens is 6 mm in height and 4 mm in diameter.
-
Mixing: The cement components are mixed according to the manufacturer's instructions, often specifying a powder-to-liquid ratio (e.g., 1.4 g of powder per 0.5 ml of liquid for zinc phosphate cement).[2]
-
Curing: The mixed cement is placed into a mold and allowed to set in a controlled environment, typically at 37°C and 90% relative humidity for a specified period, such as 24 hours.[2]
-
Testing: The cured specimens are placed in a universal testing machine. A compressive load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.[4][10]
-
Calculation: The compressive strength is calculated by dividing the maximum load at fracture by the cross-sectional area of the specimen.
Diametral Tensile Strength Test
This test is used to determine the tensile strength of brittle materials like dental cements.
Methodology:
-
Specimen Preparation: Cylindrical specimens, similar to those used for compressive strength testing, are prepared.
-
Curing: The specimens are allowed to cure under controlled conditions as described above.
-
Testing: The cylindrical specimen is placed on its side in a universal testing machine, and a compressive load is applied along its diameter. This loading configuration induces tensile stresses perpendicular to the direction of the applied load.
-
Calculation: The diametral tensile strength is calculated using the formula: 2P / (πDL), where P is the load at fracture, D is the diameter of the specimen, and L is its length.
Flexural Strength (Three-Point Bending) Test
Flexural strength measures the material's ability to resist fracture in bending.
Methodology:
-
Specimen Preparation: Bar-shaped specimens are prepared, with typical dimensions of 25 mm x 2 mm x 2 mm.[11]
-
Curing: The specimens are cured as per the manufacturer's instructions.
-
Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the bar (three-point bending).[11] The load is applied at a constant crosshead speed until the specimen fractures.
-
Calculation: The flexural strength is calculated from the load at fracture, the distance between the supports, and the dimensions of the specimen.
Comparative Study Workflow
The following diagram illustrates a logical workflow for conducting a comparative study of the mechanical properties of dental cements.
Caption: Workflow for comparative analysis of dental cement mechanical properties.
References
- 1. Comparison of Compressive Strength of Glass-Ionomer and Zinc Phosphate Cements [dentjods.sums.ac.ir]
- 2. All you need to know about dental cements (II): Zinc phosphate cement - Dental Supplies and Equipment - Dentaltix [dentaltix.com]
- 3. medistudygo.com [medistudygo.com]
- 4. Flexural strength of dual polymerization resin cements | Revista Odonto Ciência [revistaseletronicas.pucrs.br]
- 5. scitepress.org [scitepress.org]
- 6. Comparative study on the tensile bond strength and marginal fit of complete veneer cast metal crowns using various luting agents: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theaspd.com [theaspd.com]
- 8. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Mechanical and Biological Properties of Zinc Phosphate Dental Cement with Akermanite and Hardystonite Nanoparticles: A Synthesis and Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
A Comparative Guide to the Antimicrobial Activity of Zinc Phosphate Tetrahydrate
Zinc compounds have long been recognized for their therapeutic properties, including their use as antimicrobial agents in various medical and dental applications.[1] Among these, zinc phosphate (B84403), particularly in its nanoparticle form, is gaining attention as a potent antibacterial agent.[2][3][4] This guide provides a comparative analysis of the antimicrobial efficacy of zinc phosphate tetrahydrate, supported by experimental data, and details the methodologies used for its assessment.
Comparative Antimicrobial Efficacy
The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[5] Data from various studies demonstrate the activity of zinc phosphate nanoparticles against a range of both Gram-positive and Gram-negative bacteria. When compared to other zinc-based antimicrobials like zinc oxide (ZnO), zinc phosphate shows promising and sometimes superior antibacterial properties.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Phosphate and Zinc Oxide Nanoparticles
| Antimicrobial Agent | Microorganism | Strain Type | MIC | Reference |
|---|---|---|---|---|
| Zinc Phosphate (ZnP-nps) | Bacillus subtilis | Gram-positive | 12.5 µg/mL | [6] |
| Zinc Phosphate (ZnP-nps) | Staphylococcus aureus | Gram-positive | 25 µg/mL | [6] |
| Zinc Phosphate (ZnP-nps) | Escherichia coli | Gram-negative | 25 µg/mL | [6] |
| Zinc Phosphate (ZnP-nps) | Pseudomonas aeruginosa | Gram-negative | 25 µg/mL | [6] |
| Zinc Phosphate (ZnA NPs) | E. coli | Gram-negative | 1.25 mM | [7] |
| Zinc Phosphate (ZnA NPs) | S. aureus | Gram-positive | 1.25 mM | [7] |
| Zinc Phosphate (ZnA NPs) | MRSA | Gram-positive | 2.5 mM | [7] |
| Zinc Oxide (ZnO NPs) | Proteus mirabilis | Gram-negative (ESBL) | 31.25 µg/mL | [8] |
| Zinc Oxide (ZnO NPs) | Beta-lactam resistant strains | Gram-negative | 40 - 80 µg/mL |[9] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus. ESBL refers to Extended-Spectrum Beta-Lactamase producing strains. Direct comparison between µg/mL and mM values requires molar mass conversion.
Mechanism of Antimicrobial Action
The antibacterial effects of zinc phosphate are primarily attributed to the release and action of zinc ions (Zn²⁺).[1][10] The mechanism is multifaceted, involving several simultaneous assaults on the bacterial cell, leading to growth inhibition and cell death.[11][12]
-
Cell Membrane Disruption: Zn²⁺ ions can interact with and penetrate the bacterial cell wall and membrane, leading to increased permeability and destabilization of the membrane structure.[1][11][12] This compromises the cell's integrity.
-
Generation of Reactive Oxygen Species (ROS): Excess intracellular Zn²⁺ can interfere with bacterial respiratory enzymes.[10][11] This interaction promotes the formation of ROS, such as hydrogen peroxide and hydroxyl radicals, which cause severe oxidative stress.[11][12]
-
Damage to Intracellular Components: The generated ROS can damage essential cellular macromolecules, leading to protein oxidation, lipid peroxidation, and DNA damage.[9][11]
-
Enzyme Inactivation: Zinc ions can bind to the active sites of various essential enzymes, particularly those containing thiol groups, inactivating them and disrupting critical metabolic pathways.[10][11]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of zinc phosphate using the broth microdilution method, as adapted from established protocols.[1][13]
Objective: To determine the lowest concentration of zinc phosphate that inhibits (MIC) and kills (MBC) a specific bacterium.
Materials:
-
96-well microtiter plates
-
Zinc phosphate stock solution of known concentration
-
Bacterial culture (e.g., S. aureus, E. coli), adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
-
Growth medium (e.g., Mueller-Hinton Broth, Tryptone Soya Broth)[1]
-
Growth indicator (e.g., resazurin)[1]
-
Agar (B569324) plates (e.g., Blood Agar) for MBC determination[1]
-
Positive control (e.g., chlorhexidine, penicillin) and negative control (broth only)[13]
Procedure:
-
Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the zinc phosphate stock solution to the first well. Mix well and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 µL of a 10⁷ CFU/mL suspension) to each well, except for the negative control well.[8]
-
Incubation: Incubate the plate at 37°C for 24 hours.[1]
-
MIC Determination: After incubation, assess bacterial growth. This can be done visually or by adding a growth indicator. The MIC is the lowest concentration of zinc phosphate in a well with no visible growth.[13]
-
MBC Determination: To determine the MBC, take a small aliquot (e.g., 10-20 µL) from each well that showed no growth (at and above the MIC).[1][13]
-
Plating: Spread the aliquot onto an agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating bacterial death.[13]
Conclusion
This compound, particularly in nanoparticle formulations, demonstrates significant broad-spectrum antibacterial activity.[2][6] Its efficacy is comparable to, and in some cases potentially better than, other zinc compounds like ZnO.[3] The mechanism of action, centered on the release of Zn²⁺ ions, involves a multi-pronged attack on bacterial cells, making it a robust antimicrobial agent.[11][12] The standardized protocols for assessing its activity allow for reliable and reproducible evaluation, confirming its potential for diverse applications in the medical and dental fields as an alternative to traditional antibiotics.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc phosphate-based nanoparticles as a novel antibacterial agent: in vivo study on rats after dietary exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.vut.cz [dspace.vut.cz]
- 4. Zinc Phosphate Microparticles against Nosocomial and Oral Bacteria: Synthesis, Analytical Characterization, and Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling antibacterial and antioxidant activities of zinc phosphate-based nanosheets synthesized by Aspergillus fumigatus and its application in sustainable decolorization of textile wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mendelnet.cz [mendelnet.cz]
- 8. Determining the cytotoxicity of the Minimum Inhibitory Concentration (MIC) of silver and zinc oxide nanoparticles in ESBL and carbapenemase producing Proteus mirabilis isolated from clinical samples in Shiraz, Southwest Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Mechanisms of Zinc Oxide Nanoparticle against Bacterial Food Pathogens Resistant to Beta-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanomaterial-Based Zinc Ion Interference Therapy to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Experimental Evaluation of the Effect of Zinc Salt on Inhibition of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Zinc Phosphate Tetrahydrate and Alternative Biomaterials in MG63 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of zinc phosphate (B84403) tetrahydrate and alternative biomaterials—hydroxyapatite (B223615), β-tricalcium phosphate, and glass ionomer cement—on the human osteosarcoma cell line, MG63. This objective analysis is supported by experimental data from multiple studies, offering valuable insights for material selection in biomedical applications.
Comparative Cytotoxicity Data
The following tables summarize the quantitative data on the cytotoxicity of the evaluated materials on MG-3 cells, as determined by various in vitro assays.
Table 1: Cell Viability (MTT Assay)
| Material | Concentration/Time | Cell Viability (%) | Reference |
| Zinc Phosphate Cement | Leachate after 24h | 86% | [1] |
| Leachate after 72h | >71% | [1] | |
| Leachate after 120h | 76% (76.8%) | [1][2] | |
| Hydroxyapatite (HA) | Nanoparticles (250 µg/mL) - 5 days | Induces apoptosis | [3] |
| Nanoparticles | Average 48.9 ± 6.9% | [3] | |
| β-Tricalcium Phosphate (β-TCP) | Media with β-TCP/Mg - 1 day | 144.45% | [4] |
| Media with β-TCP/Mg - 7 days | 168.92% | [4] | |
| Glass Ionomer Cement (GIC) | Riva Self Cure, Riva Silver | >100% | [5] |
| GC Equia Forte | >100% | [5] | |
| IonoStar Plus, Riva Light Cure, Photac Fil | >100% | [5] | |
| Ionolux | Significantly lower than other GICs | [5] | |
| Zinc Phosphate Cement | 2.46% (on HGF cells) | [6] | |
| Glass Ionomer Cement | 2.21% (on HGF cells) | [6] |
Table 2: Lactate Dehydrogenase (LDH) Release
Data for LDH release specifically for zinc phosphate tetrahydrate and a direct comparison with the other materials on MG63 cells is limited in the reviewed literature. General cytotoxicity is often inferred from cell viability assays like MTT.
Table 3: Apoptosis Data
| Material | Observation | Reference |
| Hydroxyapatite (HA) | Nanoparticles induce apoptosis in MG63 cells. | [3] |
| Number of early and late apoptotic cells significantly increased with increasing concentrations of Mg-doped mesoporous HA. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
MG63 human osteosarcoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Material Preparation
-
Zinc Phosphate Cement: Cement was mixed according to the manufacturer's instructions and allowed to set. Leachate was prepared by incubating the set cement in a cell culture medium for 24 hours.
-
Hydroxyapatite and β-Tricalcium Phosphate: Nanoparticles or scaffolds of the materials were sterilized and either directly added to cell cultures or used to prepare extracts by incubation in a culture medium.
-
Glass Ionomer Cement: Cement samples were prepared as discs and cured according to the manufacturer's specifications. Extracts were generated by immersing the discs in a culture medium.
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity.
-
MG63 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium was replaced with medium containing the material extracts or nanoparticles at various concentrations.
-
After the desired incubation period (e.g., 24, 72, 120 hours), the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plate was incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution was removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control cells.
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytoplasmic enzyme LDH into the culture medium, an indicator of cell membrane damage.
-
MG63 cells were seeded and treated with material extracts as described for the MTT assay.
-
After the incubation period, the culture supernatant was collected.
-
The supernatant was transferred to a new 96-well plate.
-
LDH assay reagents (containing lactate, NAD+, and a tetrazolium salt) were added to each well according to the manufacturer's protocol.
-
The plate was incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance was measured at a specific wavelength (e.g., 490 nm).
-
LDH release was quantified relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
c) Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
MG63 cells were seeded in 6-well plates and treated with the test materials.
-
After incubation, both adherent and floating cells were collected.
-
Cells were washed with cold phosphate-buffered saline (PBS).
-
Cells were resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Visualizing Experimental Processes and Cellular Mechanisms
To further elucidate the experimental workflow and potential cellular signaling pathways involved in cytotoxicity, the following diagrams are provided.
Figure 1. Experimental workflow for cytotoxicity evaluation.
Figure 2. Potential signaling pathways in zinc-induced cytotoxicity.
Conclusion
Based on the available data, zinc phosphate cement exhibits a moderate level of cytotoxicity towards MG63 cells, with cell viability generally remaining above 70% in leachate studies. In contrast, some formulations of hydroxyapatite and β-tricalcium phosphate have demonstrated excellent biocompatibility and even proliferative effects on these osteoblast-like cells. Glass ionomer cements show a wide range of cytotoxic responses, with some being highly biocompatible and others inducing significant cell death.
References
- 1. Biological Evaluation of Zinc Phosphate Cement for Potential Bone Contact Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial and cytotoxicity analysis of zinc phosphate cement [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the cytotoxicity of contemporary glass-ionomer cements on mouse fibroblasts and human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Dental Cements on Soft Tissue Associated with Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zinc Phosphate Tetrahydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of zinc phosphate (B84403) tetrahydrate is critical for ensuring laboratory safety and environmental protection. This compound, while utilized in various research and development applications, is classified as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation, and its significant threat to aquatic ecosystems.[1][2][3] Adherence to proper disposal protocols is not only a matter of best practice but also a legal requirement.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle zinc phosphate tetrahydrate with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.[1][4] In the event of a spill, avoid sweeping dry material. Instead, use a wet clean-up technique or a vacuum with a high-efficiency particulate filter (HEPA) to minimize dust generation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1][2]
-
Waste Identification and Classification : Chemical waste generators are responsible for correctly identifying and classifying their waste.[1][3] this compound is categorized as an environmentally hazardous substance.[2][3]
-
Containerization :
-
Collect all waste this compound, including contaminated materials from spills, in a designated, compatible, and leak-proof container.[5][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[5][6]
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]
-
-
Arrange for Professional Disposal :
-
Documentation : Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
Quantitative Data Summary
While specific quantitative disposal limits can vary based on local and national regulations, the following table summarizes key hazard classifications for this compound. Users must consult their local regulations for specific disposal thresholds.
| Parameter | Classification/Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects | [1] |
| UN Number | UN3077 | [3] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [3] |
| Packing Group | III | [3] |
Experimental Protocols Cited
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Zinc Phosphate Tetrahydrate
This guide provides essential safety protocols and logistical procedures for the handling and disposal of Zinc Phosphate (B84403) Tetrahydrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Zinc phosphate tetrahydrate is a white, odorless powder. It is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3][4][5] Adherence to proper safety measures is crucial to minimize exposure and environmental contamination.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification & Standards |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | To prevent eye irritation from dust particles. Equipment should be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][4] |
| Hand Protection | Chemical resistant gloves (e.g., nitrile or rubber). | To prevent skin contact and irritation.[2] Gloves must be inspected prior to use.[5] |
| Skin and Body Protection | Protective clothing, such as a lab coat or overalls, and closed-toe shoes. An apron (e.g., PVC) may also be used. | To prevent skin contact with the substance.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded, if irritation is experienced, or if adequate ventilation is not available.[4] A dust mask (e.g., FFP2) is recommended when handling the powder. | To prevent inhalation of dust, which can cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is recommended to keep airborne concentrations low.[1][7]
-
Eyewash Station: Ensure an eyewash fountain is readily accessible in the immediate work area.[1]
-
Container Handling: Keep the container tightly closed when not in use.[1][2] Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
2.2. Handling the Substance:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in Table 1.
-
Avoid Dust Formation: Minimize the generation of dust during handling.[2] Avoid breathing in the dust.[1]
-
Dispensing: Carefully weigh and dispense the required amount of the substance, preferably within a fume hood or ventilated enclosure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[1][2]
Emergency Procedures
3.1. In Case of a Spill:
-
Evacuate: Evacuate unnecessary personnel from the area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[1][6]
-
Clean-up: For small spills, gently sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[2] Small spills can be mixed with powdered sodium carbonate or ground limestone before sweeping.[7]
-
Decontamination: Clean the spill area thoroughly.
3.2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][2] Seek medical advice if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1][2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2]
-
Waste Collection: Collect all waste material, including spilled substance and contaminated items (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant or hazardous waste collection point.[1][2] Do not release into the environment.[3][5]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
